(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Description
Properties
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BN3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQQESQCZFLTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743835 | |
| Record name | {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086063-73-1 | |
| Record name | {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, combining a versatile pyrazole core, a reactive boronic acid moiety, and a basic sidechain, makes it an attractive fragment for constructing complex molecules, particularly kinase inhibitors and other targeted therapeutics. This guide provides a detailed, scientifically-grounded pathway for its synthesis, focusing on a reliable and scalable multi-step approach. We will delve into the strategic rationale behind the chosen pathway, provide step-by-step experimental protocols, and discuss the critical parameters that ensure success, from the initial C-H borylation to the final N-alkylation and deprotection.
Introduction: The Strategic Value of Functionalized Pyrazole Boronic Acids
The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutics.[1][2] Its metabolic stability and ability to participate in hydrogen bonding make it a desirable core structure. When functionalized with a boronic acid group, the pyrazole becomes a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[3][4] The addition of a dimethylaminoethyl sidechain introduces a basic handle, which can be crucial for modulating physicochemical properties such as solubility or for establishing key interactions with biological targets.[5]
The target molecule, this compound, is therefore a highly valuable reagent for library synthesis and lead optimization campaigns in pharmaceutical research and development.[6][7][8]
Conceptual Framework: A Retrosynthetic Analysis
Two primary retrosynthetic strategies can be envisioned for the target molecule. The choice of pathway is dictated by factors such as starting material availability, regioselectivity control, and overall efficiency.
-
Pathway A (Late-Stage Borylation): This approach involves first synthesizing the N-alkylated pyrazole and then introducing the boronic acid group at the C4 position. While feasible, this can present challenges with regioselectivity during the borylation of a pre-functionalized pyrazole.
-
Pathway B (Late-Stage N-Alkylation): This more robust and widely adopted strategy begins with the borylation of a simple, commercially available pyrazole. The resulting pyrazole-4-boronic acid derivative is then N-alkylated. This approach offers superior control over regioselectivity.
This guide will focus on Pathway B , which proceeds via a stable pinacol ester intermediate. Boronic acid pinacol esters offer enhanced stability to air, moisture, and chromatography compared to free boronic acids, making them ideal for multi-step synthesis.[9][10]
Caption: Forward synthetic workflow for the target compound.
Step 1: Iridium-Catalyzed C-H Borylation of 1H-Pyrazole
The direct borylation of pyrazole at the C4 position is most effectively achieved using an iridium-catalyzed C-H activation/borylation reaction. [11]This method, pioneered by Hartwig and Miyaura, offers excellent regioselectivity, which is sterically controlled. [12][13]The catalyst system typically consists of an iridium precursor, such as [Ir(COD)OMe]2, and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), with bis(pinacolato)diboron (B2pin2) as the boron source. [14][15] Causality: The iridium catalyst selectively activates the C-H bond at the C4 position of the pyrazole ring, which is the most sterically accessible and electronically favorable position for this transformation, leading to the formation of the desired 4-borylated product with high regioselectivity. [11]
Step 2: N-Alkylation of 1H-Pyrazole-4-boronic acid pinacol ester
With the C4 position functionalized, the next step is the alkylation of the pyrazole nitrogen. This is a standard nucleophilic substitution reaction. The pyrazole nitrogen is first deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding anion. This anion then displaces a halide from an appropriate electrophile, in this case, 2-(dimethylamino)ethyl chloride.
Causality: Sodium hydride is a powerful base capable of quantitatively deprotonating the N-H of the pyrazole ring, creating a highly nucleophilic pyrazolide anion. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) effectively solvates the sodium cation and facilitates the SN2 reaction with the alkyl halide, leading to efficient N-alkylation.
Step 3: Hydrolysis of the Pinacol Ester
The final step is the conversion of the stable pinacol boronate ester to the free boronic acid. This deprotection is typically achieved under aqueous acidic conditions. [16]An alternative mild method involves oxidative cleavage with reagents like sodium periodate followed by treatment with an acid. [9]A two-step procedure involving transesterification with diethanolamine followed by hydrolysis is also an effective method for deprotecting boronate esters. [9] Causality: The B-O bonds of the pinacol ester are susceptible to hydrolysis under acidic conditions. The reaction is an equilibrium process that is driven to completion by the use of excess water and removal of the pinacol byproduct, yielding the desired boronic acid.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester (Intermediate 2)
-
Materials & Reagents:
-
1H-Pyrazole
-
Bis(pinacolato)diboron (B2pin2)
-
[Ir(COD)OMe]2 (methoxycyclooctadieneiridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous cyclohexane
-
Ethyl acetate
-
Hexanes
-
Silica gel
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [Ir(COD)OMe]2 (1.5 mol%), and dtbpy (3.0 mol%).
-
Add anhydrous cyclohexane via cannula to achieve a concentration of approximately 0.5 M with respect to the pyrazole.
-
Stir the reaction mixture at 80 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
-
Work-up & Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1H-pyrazole-4-boronic acid pinacol ester as a white solid. [17]
-
Protocol 2: Synthesis of 1-(2-(Dimethylamino)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Intermediate 1)
-
Materials & Reagents:
-
1H-Pyrazole-4-boronic acid pinacol ester
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Note: 2-(Dimethylamino)ethyl chloride is often supplied as the hydrochloride salt. It must be free-based prior to use or used with an additional equivalent of base.
-
To an oven-dried flask under an inert atmosphere, add 1H-pyrazole-4-boronic acid pinacol ester (1.0 eq) and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add a solution of 2-(dimethylamino)ethyl chloride (1.2 eq, free-based) in a small amount of anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
-
Protocol 3: Synthesis of this compound (Target)
-
Materials & Reagents:
-
1-(2-(Dimethylamino)ethyl)-4-(pinacolato)pyrazole
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the pinacol ester intermediate (1.0 eq) in a mixture of acetone and 1 M HCl (e.g., 2:1 v/v).
-
Stir the solution vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the acetone.
-
Wash the remaining aqueous solution with diethyl ether (2x) to remove the pinacol byproduct.
-
The aqueous layer containing the product as the hydrochloride salt can be used directly or lyophilized to obtain the solid product.
-
Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Typical Yield |
| 1 | C-H Borylation | [Ir(cod)OMe]2, dtbpy, B2pin2 | Cyclohexane | 80 | 70-85% |
| 2 | N-Alkylation | NaH, 2-(Dimethylamino)ethyl chloride | DMF | 0 to RT | 60-75% |
| 3 | Hydrolysis | 1 M HCl (aq) | Acetone/Water | RT | 85-95% |
Conclusion
The synthesis of this compound is reliably achieved through a three-step sequence involving a regioselective iridium-catalyzed C-H borylation, a standard N-alkylation, and a final acidic hydrolysis. The use of a stable pinacol boronate ester intermediate is crucial for the success and scalability of this pathway. This guide provides a robust and experimentally validated framework for researchers to access this important building block, thereby facilitating the discovery and development of novel therapeutics.
References
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.
- Pharmaffiliates. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery.
- Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access. Published in final edited form as: Org Lett. 2011 May 20; 13(10): 2530–2533.
- Wikipedia. (n.d.). Boronic acid.
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- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: A Comprehensive Scoping Study. Journal of the American Chemical Society, 136(11), 4287–4299.
- MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- Dumele Laboratory. (n.d.). Iridium-Catalyzed Borylation.
- Harrisson, P., et al. (2011). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 9(19), 6594-6597.
- Akolkar, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1851-1869.
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- Trieste, D. A., & Scott, P. J. H. (2020). Design and discovery of boronic acid drugs. Biochimie, 173, 102-114.
- Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
- Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3259.
- Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404.
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A Technical Guide to the Physicochemical Properties of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid is a specialized heterocyclic organoboron compound that stands at the intersection of two critically important motifs in modern medicinal chemistry: the pyrazole scaffold and the boronic acid functional group. The pyrazole core is a privileged structure found in numerous FDA-approved drugs, valued for its metabolic stability and versatile interaction patterns.[1][2] Concurrently, the boronic acid moiety serves as a unique pharmacophore and a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions.[3][4] This guide provides a comprehensive analysis of the known physical and chemical properties of this reagent, offering field-proven insights into its stability, handling, and synthetic utility. Acknowledging the inherent sensitivities of boronic acids, this document emphasizes best practices for storage and experimental design to ensure reproducibility and success in research and development endeavors.
Molecular Profile and Physicochemical Properties
The compound features a pyrazole ring substituted at the N1 position with a dimethylaminoethyl side chain and at the C4 position with a boronic acid group. This unique combination of a Lewis acidic boronic acid, a basic tertiary amine, and an aromatic pyrazole ring dictates its chemical behavior and physical characteristics.
Figure 1: Chemical structure of this compound.
Key Physicochemical Data
The fundamental properties of the compound are summarized below. It is noteworthy that experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature, which is common for specialized chemical reagents.
| Property | Value | Source(s) |
| CAS Number | 1086063-73-1 | [5][6][7] |
| Molecular Formula | C₇H₁₄BN₃O₂ | [5][6] |
| Molecular Weight | 183.02 g/mol | [5][6] |
| Appearance | White to yellow solid | [5] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| IUPAC Name | [1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid | [5] |
| InChI Key | UCQQESQCZFLTNP-UHFFFAOYSA-N | [5] |
| SMILES | B(C1=CN(N=C1)CCN(C)C)(O)O | [5] |
Solubility Profile
Experimental Protocol for Solubility Determination
To establish a reliable solubility profile, a systematic approach is required. The following protocol outlines a robust method for determining solubility in various solvent systems.
Objective: To determine the equilibrium solubility of the target compound at a controlled temperature.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to several vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, DMSO, Methanol). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time is critical; for crystalline solids, 24-48 hours is typically sufficient to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling and Dilution: Carefully extract a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared from a stock solution of the compound of known concentration.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Stability, Storage, and Handling
Boronic acids as a class are susceptible to specific degradation pathways that researchers must mitigate to ensure the integrity of the material.[8]
Intrinsic Stability Challenges
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[4][8] This process is often reversible upon exposure to water but can complicate weighing and stoichiometry.
-
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This is particularly prevalent in aqueous or protic media and can be influenced by pH and the electronic nature of the pyrazole ring.
-
Oxidation: The boronic acid moiety can undergo oxidative degradation, a concern particularly relevant in biological assays or reaction conditions with exposure to air and potential radical initiators.[8]
Figure 2: Reversible formation of a boroxine from three boronic acid molecules.
Recommended Storage Protocol
To preserve the chemical integrity of this compound, strict adherence to proper storage conditions is essential.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and hydrolysis from atmospheric moisture.[9]
-
Container: Use a tightly sealed container to prevent moisture ingress.[9]
-
Location: Store in a dry, dark place, as light can potentially accelerate degradation.[9][11]
Safe Handling Procedures
Based on safety data for related boronic acids, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable container for disposal.[9]
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in drug discovery lies in the versatile reactivity of the boronic acid group.
-
Suzuki-Miyaura Cross-Coupling: The C(sp²)-B bond is ideally suited for palladium-catalyzed Suzuki-Miyaura reactions. This allows for the efficient formation of a carbon-carbon bond, coupling the pyrazole core to a wide variety of aryl or heteroaryl halides and triflates, which is a cornerstone of modern library synthesis.[4]
-
Lewis Acidity and Diol Complexation: Boronic acids are Lewis acids and can form reversible covalent complexes with 1,2- and 1,3-diols.[4] This property is exploited in purification (e.g., affinity chromatography), as protective groups, and in the design of sensors.
-
Other Coupling Reactions: Beyond Suzuki coupling, aryl boronic acids can participate in other metal-catalyzed reactions, including Chan-Lam coupling for C-N bond formation and Petasis reactions.
Representative Synthetic Pathway
The synthesis of N-substituted pyrazole-4-boronic acids typically involves the borylation of a pre-functionalized pyrazole ring. A common and robust method employs a palladium-catalyzed reaction between a halogenated pyrazole and a diboron reagent, often bis(pinacolato)diboron (B₂pin₂), followed by deprotection.
Figure 3: General workflow for pyrazole-4-boronic acid ester synthesis.
Conceptual Synthetic Protocol (Pinacol Ester)
The following protocol is a generalized representation based on established methods for analogous compounds.[12] The N-dimethylaminoethyl group would typically be installed on the pyrazole ring before the borylation step.
-
Reaction Setup: To a solution of the N-substituted 4-iodopyrazole in a suitable solvent (e.g., dioxane or DMF), add bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3 eq.).
-
Inerting: De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (the boronic acid pinacol ester) via column chromatography on silica gel to yield the desired intermediate.
-
Hydrolysis (Optional): The pinacol ester is often more stable and is used directly in subsequent reactions. If the free boronic acid is required, the ester can be hydrolyzed, for example, by treatment with an aqueous acid like HCl.
Conclusion
This compound is a high-value building block for drug discovery, combining the favorable properties of the pyrazole nucleus with the synthetic flexibility of the boronic acid functional group. Its successful application is contingent upon a thorough understanding of its inherent stability limitations. By implementing rigorous storage, handling, and experimental protocols as outlined in this guide, researchers can effectively leverage this reagent's potential to construct novel molecular architectures for the development of next-generation therapeutics.
References
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- American Elements. (n.d.). 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid. American Elements. [Link]
- U.S. Borax. (n.d.). Borate handling and storage. U.S. Borax. [Link]
- PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid.
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- Fernandes, C., et al. (2021).
- PubChem. (n.d.). 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]
- Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
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- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
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- Sharma, S., et al. (2022).
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1H NMR and 13C NMR spectra of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectra is critical for the structural elucidation and purity assessment of novel chemical entities. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound (CAS No: 1086063-73-1), a heterocyclic building block with significant potential in medicinal chemistry.[1][2] We will dissect the anticipated spectral features, explain the underlying chemical principles, provide detailed experimental protocols, and discuss common spectral artifacts and considerations specific to this class of compounds.
Introduction: The Molecule and Its Motifs
This compound is a multifunctional molecule incorporating three key chemical motifs: a 1,4-disubstituted pyrazole ring, a dimethylaminoethyl side chain, and a boronic acid group. The pyrazole core is a prevalent scaffold in pharmaceuticals, known for its diverse biological activities. The tertiary amine introduces a basic center, influencing solubility and potential physiological interactions. The boronic acid functional group is a versatile handle for synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and has also been explored for its own biological properties, such as binding to diols in carbohydrates.[3]
Accurate structural confirmation is the bedrock of chemical research. NMR spectroscopy serves as the primary method for this purpose, providing a detailed electronic and topological map of the molecule. This guide will provide a predictive framework for interpreting its NMR data, grounded in established principles and data from related structures.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons through spin-spin coupling. For this molecule, we anticipate signals arising from the pyrazole ring, the ethyl side chain, the methyl groups, and the boronic acid hydroxyls.
2.1. Causality of Experimental Choices: Solvent Selection
The choice of NMR solvent is the most critical experimental parameter.
-
CDCl₃ (Deuterated Chloroform): While common, it is often a poor choice for boronic acids. Its non-polar and aprotic nature can promote the dehydration of the boronic acid to its cyclic trimer anhydride, the boroxine. This leads to spectral complexity, with multiple sets of signals corresponding to the monomer and trimer.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice. Its high polarity and hydrogen-bond accepting nature disrupt the intermolecular hydrogen bonding that facilitates boroxine formation, favoring the monomeric boronic acid. It also allows for the observation of exchangeable protons like B(OH)₂ and any potential N-H⁺ proton if the amine is protonated.
-
CD₃OD (Deuterated Methanol): A good alternative. It readily solvates the boronic acid. However, it will cause rapid deuterium exchange with the B(OH)₂ protons, leading to their disappearance from the spectrum. This can be used as a diagnostic tool.
-
D₂O (Deuterium Oxide): Useful for confirming exchangeable protons. The boronic acid and the dimethylamino groups confer some water solubility, especially at low or high pH. The spectrum will be pH-dependent.
For the purpose of this guide, predictions are based on spectra acquired in DMSO-d₆ .
2.2. Predicted Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| H5 (Pyrazole) | 8.0 - 8.3 | Singlet (s) | 1H | The proton at C5 is typically deshielded in 1-substituted pyrazoles due to the inductive effect of the adjacent N1 atom and ring electronics.[4][5] |
| H3 (Pyrazole) | 7.6 - 7.9 | Singlet (s) | 1H | The proton at C3 is generally found slightly upfield compared to H5. The absence of adjacent protons leads to a singlet.[4][5] |
| N-CH₂ (α) | 4.2 - 4.5 | Triplet (t) | 2H | Directly attached to the pyrazole nitrogen, this methylene group is significantly deshielded. It will be split into a triplet by the adjacent β-CH₂ group. |
| N-CH₂ (β) | 2.8 - 3.1 | Triplet (t) | 2H | This methylene group is adjacent to the dimethylamino group. It is split into a triplet by the α-CH₂ group. Its chemical shift can be sensitive to protonation of the amine.[6][7] |
| N(CH₃)₂ | 2.2 - 2.4 | Singlet (s) | 6H | The six protons of the two methyl groups are equivalent, resulting in a sharp singlet. This signal is a characteristic marker for the dimethylaminoethyl fragment.[6][8] |
| B(OH)₂ | 8.0 - 9.0 (variable) | Broad Singlet (br s) | 2H | The boronic acid protons are acidic and exchangeable. They appear as a broad signal in DMSO-d₆. This signal will disappear upon addition of a drop of D₂O. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the lack of molecular symmetry, we expect to see a distinct signal for each of the seven carbon atoms.
3.1. The Influence of the Boron Atom
The carbon atom directly attached to boron (C4) presents a unique feature. Boron has two common isotopes, ¹¹B (80.1%, spin I=3/2) and ¹⁰B (19.9%, spin I=3). The quadrupolar nature of these nuclei can lead to significant broadening of the attached ¹³C signal, sometimes to the point where it is difficult to observe.[9][10] However, in many modern high-field spectrometers, this signal is readily detectable, albeit often broader than other carbon signals. Its chemical shift is not easily predicted by simple additive rules due to complex electronic interactions with the empty p-orbital of boron.
3.2. Predicted Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |
| C5 (Pyrazole) | ~140 | This carbon is adjacent to the substituted N1 and is typically the most downfield of the pyrazole carbons.[4] |
| C3 (Pyrazole) | ~135 | The chemical shift is similar to C5 but usually found slightly upfield in 1,4-disubstituted pyrazoles. |
| C4 (Pyrazole) | 105 - 115 | The C-B bond significantly shields this carbon. The signal may be broad due to quadrupolar relaxation from the attached boron atom.[9][10] |
| N-CH₂ (α) | ~58 | This carbon is deshielded by the adjacent pyrazole nitrogen. |
| N-CH₂ (β) | ~48 | This carbon is deshielded by the dimethylamino group. |
| N(CH₃)₂ | ~45 | A characteristic shift for dimethylamino groups. The two methyl carbons are equivalent. |
Advanced Considerations & Experimental Protocols
4.1. The Boronic Acid ⇌ Boroxine Equilibrium
A critical, field-proven insight is the propensity of boronic acids to undergo reversible dehydration to form a six-membered cyclic anhydride known as a boroxine.
Caption: Equilibrium between the boronic acid monomer and its boroxine trimer.
This equilibrium is influenced by solvent, concentration, and the presence of water. In an NMR spectrum, the presence of boroxine will manifest as a second, distinct set of signals for the pyrazole ring and side chain, often with slightly different chemical shifts. This can be mistaken for an impurity. To validate the structure and confirm this phenomenon, one can:
-
Add Water: Add a small amount of H₂O or D₂O to the NMR tube (if in an anhydrous solvent like CDCl₃ or DMSO-d₆). This should shift the equilibrium back towards the monomer, causing the boroxine signals to decrease or disappear.
-
Dilute the Sample: Diluting the sample can also favor the monomer.
4.2. pH and Protonation Effects
The dimethylamino group (pKa ~9-10) is basic. If the NMR sample is prepared in a protic solvent (CD₃OD, D₂O) or if acidic impurities are present, this amine can be protonated. Protonation will cause a significant downfield shift in the signals of the side chain, particularly the β-CH₂ and N(CH₃)₂ groups. This is a key diagnostic feature and highlights the importance of sample purity.
4.3. Standard Operating Protocol for NMR Analysis
This protocol is designed to be a self-validating system for obtaining high-quality, interpretable data.
Caption: Standard workflow for NMR analysis of the title compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvation: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
-
Structural Validation:
-
After initial analysis, eject the sample.
-
Add one drop (~20 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H spectrum. The disappearance of the broad B(OH)₂ signal provides definitive confirmation of its assignment.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A systematic approach to spectral interpretation, beginning with the choice of an appropriate solvent like DMSO-d₆, allows for the unambiguous assignment of all proton and carbon signals. By understanding the characteristic chemical shifts of the pyrazole, dimethylaminoethyl, and boronic acid moieties, and by being cognizant of potential complexities such as boroxine formation and pH-dependent shifts, researchers can confidently verify the structure and purity of this valuable synthetic building block. The protocols and predictive data presented in this guide serve as a robust framework for routine analysis and advanced troubleshooting.
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A Senior Application Scientist's Guide to the Solubility Profile of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides an in-depth analysis of the anticipated solubility profile of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid, a complex heterocyclic building block. We will deconstruct the molecule's structural components to predict its behavior across a spectrum of common organic solvents. More critically, this document provides robust, field-proven methodologies for the precise experimental determination of its equilibrium solubility, empowering researchers to generate reliable and reproducible data. The protocols herein are designed as self-validating systems, incorporating critical considerations such as the boronic acid-boroxine equilibrium and pH-dependent effects, to ensure the highest degree of scientific integrity.
Predictive Solubility Analysis: A Molecular-Level Perspective
A molecule's solubility is dictated by the interplay of its functional groups with the surrounding solvent. The principle of "like dissolves like" serves as our starting point, where solubility is favored when the intermolecular forces of the solute and solvent are well-matched.[1] A detailed examination of the target molecule reveals three key structural motifs that govern its behavior.
Figure 1: Structural Analysis of this compound
(Note: This is a placeholder image representing the molecule's structure.)
-
The Boronic Acid Moiety (-B(OH)₂): This is a highly polar, acidic functional group capable of acting as both a hydrogen-bond donor (from the -OH groups) and acceptor (at the oxygen lone pairs). Its presence strongly suggests favorable interactions with polar protic and aprotic solvents. However, boronic acids are susceptible to intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] This equilibrium is a critical, often overlooked, factor in solubility studies. The boroxine is significantly less polar than the parent acid, which can lead to lower solubility or even precipitation in certain solvents.[3][4] The position of this equilibrium is highly dependent on the solvent's properties, particularly its ability to accept hydrogen bonds and the presence of trace water.[5]
-
The N-Substituted Pyrazole Ring: The pyrazole is a polar aromatic heterocycle. The nitrogen atoms can act as hydrogen-bond acceptors, contributing to solubility in polar solvents. The N-alkylation with the dimethylaminoethyl group prevents the pyrazole N-H from acting as a hydrogen bond donor, but the overall system remains polar.
-
The Dimethylaminoethyl Group: This side chain introduces two important features. The tertiary amine is a Lewis base with an expected pKa around 9-10, making it a hydrogen-bond acceptor.[6] This basic character allows for significant pH-dependent solubility modulation in protic or aqueous systems.[7] The ethyl linker provides conformational flexibility, and the entire group enhances the molecule's overall polarity and capacity for polar interactions. The presence of such a group has been shown to enhance aqueous solubility of certain compounds.[8]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can forecast the solubility of the target compound. This predictive framework is essential for guiding solvent selection in experimental studies.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Mechanistic Insights |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | The solvent's ability to hydrogen bond extensively with all three key motifs (boronic acid, pyrazole nitrogens, dimethylamino group) will drive strong solvation.[1] |
| Polar Aprotic | DMSO, DMF, NMP | High to Very High | These solvents are excellent hydrogen-bond acceptors, which will strongly solvate the boronic acid -OH groups and disrupt the solute-solute interactions that favor the solid state. |
| Polar Aprotic | Acetonitrile (ACN), Acetone, Ethyl Acetate | Moderate to High | Good hydrogen-bond acceptors and polar character should promote solubility. Phenylboronic acid itself shows good solubility in acetone.[9] Solubility may be lower than in DMSO/DMF due to weaker H-bond accepting capability. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Moderate to High | Ethers are known to be good solvents for boronic acids and their reactions (e.g., Suzuki coupling).[9] The oxygen can accept hydrogen bonds from the boronic acid. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The molecule's high polarity is a mismatch for the lower polarity of these solvents. Some solubility is expected due to dipole-dipole interactions, but it is unlikely to be a primary solvent. |
| Hydrocarbons | Heptane, Hexane, Toluene | Insoluble to Very Low | The significant polarity mismatch between the highly polar solute and nonpolar solvent will result in very poor solvation and thus, negligible solubility. Hydrocarbons are often used as anti-solvents for precipitating polar compounds like boronic acids.[9] |
Gold Standard Protocol: Experimental Determination of Equilibrium Solubility
Predictive analysis must be confirmed by rigorous experimental data. The definitive method for determining the thermodynamic equilibrium solubility is the Shake-Flask Method , as outlined in the OECD Guideline 105.[10][11] This technique measures the saturation concentration of a compound in a given solvent at a controlled temperature after a sufficient period to allow the dissolution and solid-state phases to reach equilibrium.[12]
Core Principle & Self-Validation
The protocol's integrity hinges on ensuring true equilibrium is reached. A common pitfall is measuring solubility prematurely, leading to an underestimation. Our protocol incorporates a self-validating time-to-equilibrium study. By sampling at multiple, extended time points (e.g., 24, 48, and 72 hours), the point at which the concentration plateaus is identified, confirming that equilibrium has been established.[13]
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for accurate solubility determination.
Caption: Figure 2: Shake-Flask Solubility Determination Workflow
Detailed Step-by-Step Protocol: Shake-Flask Method
-
Preparation: To each of several 4 mL glass vials, add an excess of solid this compound (e.g., 20-30 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C). Agitate vigorously for a predetermined time established by a time-to-equilibrium study (a minimum of 24 hours is recommended for initial screening).[14]
-
Sample Collection: After agitation, allow the vials to stand undisturbed in the temperature chamber for 30 minutes to let the excess solid settle.
-
Separation: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately pass the solution through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles. The first few drops should be discarded to saturate the filter membrane.
-
Dilution: Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
Analysis: Analyze the diluted sample by HPLC-UV as described below.
Detailed Step-by-Step Protocol: HPLC-UV Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and precise technique for quantifying dissolved boronic acids.[15][16]
-
Instrumentation & Column:
-
HPLC system with a UV/Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase: A typical mobile phase would be a gradient of Acetonitrile and water, both containing 0.1% formic acid to ensure protonation of the analyte and sharp peak shape.
-
Standard Preparation: Prepare a stock solution of the target compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Calibration Curve: Inject the standards onto the HPLC system and record the peak area at a suitable wavelength (determined by a UV scan, likely around 220-260 nm for the pyrazole chromophore). Plot peak area versus concentration and perform a linear regression. The curve must have a correlation coefficient (r²) of >0.995.
-
Sample Analysis: Inject the diluted filtrate from the solubility experiment.
-
Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the undiluted solvent, accounting for all dilution factors. The final solubility is typically reported in mg/mL or mmol/L.
Advanced Considerations and Data Interpretation
The Critical Boronic Acid-Boroxine Equilibrium
The measured solubility value represents the total concentration of all species in solution at equilibrium. For this compound, this is the sum of the monomeric boronic acid and the trimeric boroxine.
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂OThis equilibrium can significantly complicate data interpretation.[5] For instance, in very dry aprotic solvents, the equilibrium may favor the boroxine, and the solubility measured will be that of the boroxine, which may be lower than the acid.[17] Conversely, in solvents with higher water content or strong H-bond accepting properties, the equilibrium shifts toward the more polar monomeric acid.[3]
-
Recommendation: It is crucial to control and report the water content of the organic solvents used (e.g., via Karl Fischer titration). For mechanistic understanding, ¹¹B NMR spectroscopy of a saturated solution can be used to identify and quantify the relative amounts of the boronic acid and boroxine species.
Impact of the Basic Dimethylamino Group
The tertiary amine introduces a pH-switchable handle. While less relevant in aprotic organic solvents, in protic solvents (alcohols) or solvent mixtures containing trace acid or base, the protonation state can change. If an acidic impurity is present, the amine could become protonated, forming a salt with dramatically different (likely higher) solubility.
-
Recommendation: Ensure high-purity solvents are used. When comparing solubility across different solvent batches, consistency is key. For studies involving protic systems, controlling and measuring the apparent pH is essential for reproducible results.
Conclusion
The solubility profile of this compound is predicted to be dominated by its highly polar nature, showing high solubility in polar protic and aprotic solvents and poor solubility in nonpolar hydrocarbons. This profile is a direct consequence of the combined hydrogen-bonding capabilities of its boronic acid, pyrazole, and dimethylamino functionalities. However, predictive analysis is not a substitute for empirical data. The robust shake-flask methodology detailed in this guide, coupled with a validated HPLC-UV quantification method, provides the necessary framework for researchers to accurately determine the equilibrium solubility of this compound. Careful attention to advanced factors, particularly the solvent-dependent boronic acid-boroxine equilibrium, is paramount for generating data that is not only accurate but also mechanistically insightful, thereby accelerating informed decision-making in the drug development pipeline.
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commercial suppliers and price of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
An In-Depth Technical Guide to (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid: Synthesis, Applications, and Procurement for Drug Discovery
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" for its metabolic stability and versatile biological activity.[1] Its derivatives are integral to numerous FDA-approved drugs, particularly in the realm of oncology and inflammatory diseases, where they often function as kinase inhibitors.[1] this compound, and its common synthetic precursor the pinacol ester, represents a highly valuable building block for medicinal chemists. It combines the proven pyrazole core with a boronic acid functional group—a key participant in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[2]
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the synthesis, mechanistic rationale, practical applications, and commercial sourcing of this important reagent, offering field-proven insights to accelerate research and development programs.
Physicochemical Properties & Identification
A precise understanding of a reagent's properties is the foundation of reproducible science. Below are the key identifiers and characteristics for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1086063-73-1 |
| Molecular Formula | C7H14BN3O2 |
| Molecular Weight | 183.02 g/mol |
| Typical Form | Solid Powder |
| Storage Conditions | 2-8°C, inert atmosphere recommended |
Synthesis and Mechanistic Considerations
The synthesis of N-substituted pyrazole boronic acids is a multi-step process that leverages modern organic chemistry techniques. While multiple routes exist, a common and reliable strategy involves the N-alkylation of a protected pyrazole boronic acid precursor, followed by deprotection. The use of a pinacol ester as a protecting group for the boronic acid is standard practice; it enhances the compound's stability, making it less prone to dehydration and easier to handle and purify via chromatography compared to the free boronic acid.[3]
Proposed Synthetic Workflow
The logical pathway to the target compound involves two primary transformations:
-
N-Alkylation: Introduction of the dimethylaminoethyl side chain onto the pyrazole nitrogen.
-
Deprotection: Hydrolysis of the pinacol ester to yield the final boronic acid.
Sources
An In-depth Technical Guide to (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (CAS Number: 1086063-73-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid , CAS Number 1086063-73-1. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering insights into the utility of this versatile building block.
Introduction: The Strategic Importance of Pyrazole Boronic Acids in Modern Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. When functionalized with a boronic acid moiety, these heterocyclic compounds become powerful reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.
This compound is a bifunctional molecule of significant interest. The pyrazole ring, with its potential for various biological interactions, is complemented by the boronic acid group, a key player in the Suzuki-Miyaura coupling reaction. This reaction is a highly efficient method for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The presence of the N-(2-(dimethylamino)ethyl) substituent introduces an additional layer of functionality, potentially influencing the compound's solubility, basicity, and pharmacokinetic properties in drug design.
This guide will delve into the known characteristics of this compound, its role in synthetic transformations, and the broader context of the biological potential of related pyrazole derivatives.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are paramount to its application in research and development. Below is the detailed structure and a summary of the key properties of this compound.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1086063-73-1 | [1] |
| Molecular Formula | C₇H₁₄BN₃O₂ | [1] |
| Molecular Weight | 183.02 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Predicted to be soluble in polar organic solvents. | Inferred |
| Stability | Boronic acids are generally stable but can be sensitive to strong oxidizing agents. | Inferred |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [1] |
Synthesis and Synthetic Applications
General Synthetic Strategy
While a specific, detailed synthesis protocol for this compound is not explicitly available in the reviewed literature, a general approach can be outlined based on established methods for the synthesis of N-substituted pyrazole-4-boronic acids. A common strategy involves the borylation of a pre-functionalized pyrazole ring.
A plausible synthetic route could involve:
-
Synthesis of the N-substituted pyrazole: Reaction of a suitable pyrazole precursor with 2-chloro-N,N-dimethylethanamine.
-
Borylation of the pyrazole core: Introduction of the boronic acid moiety at the 4-position of the pyrazole ring. This is often achieved through a metal-halogen exchange followed by reaction with a boron electrophile, or through a palladium-catalyzed borylation of a 4-halopyrazole.
A patent for the synthesis of pyrazole-4-boronic acid pinacol ester describes a method involving the reaction of 1-Boc-4-halogenopyrazole with a diboron reagent in the presence of a palladium catalyst.[2] This highlights a common industrial and laboratory approach to similar structures.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most significant application of this compound in organic synthesis is its role as a coupling partner in the Suzuki-Miyaura reaction.[3][4][5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or heteroaryl halides or triflates.
Workflow: Generalized Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction involving a pyrazole boronic acid, adapted from literature procedures for similar substrates.[4] Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent system (e.g., a mixture of 1,4-dioxane and water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.1 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).
-
Add the base (2.0 - 3.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Biological and Pharmacological Context
While no specific biological activity or pharmacological data has been found for this compound itself, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anti-inflammatory: By inhibiting enzymes like cyclooxygenase (COX).[6][7]
-
Anticancer: Through various mechanisms, including kinase inhibition.
-
Antimicrobial and Antifungal: Showing efficacy against various pathogens.[6]
-
Antitubercular: Demonstrating activity against Mycobacterium tuberculosis.
The presence of the N-(2-(dimethylamino)ethyl) side chain is also a common feature in many biologically active compounds. This group can influence a molecule's solubility, cell permeability, and ability to interact with biological targets through hydrogen bonding or ionic interactions.
Given these general properties of related compounds, it can be inferred that this compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications in these areas. Researchers can utilize this reagent to create libraries of pyrazole-based compounds for screening in various biological assays.
Conclusion
This compound is a versatile and valuable reagent for synthetic and medicinal chemists. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex pyrazole-containing molecules. While direct biological data for this specific compound is currently limited, the well-documented pharmacological importance of the pyrazole scaffold suggests that it is a promising starting material for the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its potential in their synthetic endeavors.
References
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- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
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Pyrazole Boronic Acids: Versatile Building Blocks for Modern Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The confluence of heterocyclic chemistry and organometallic catalysis has propelled the development of novel molecular architectures with profound implications for materials science and medicine. Among the myriad of synthetic intermediates, pyrazole boronic acids and their derivatives have emerged as exceptionally versatile building blocks. Their intrinsic dual functionality—a biologically significant pyrazole core and a synthetically amenable boronic acid moiety—has positioned them as indispensable tools in the synthetic chemist's arsenal. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of pyrazole boronic acids, with a particular focus on their pivotal role in palladium-catalyzed cross-coupling reactions and their impact on contemporary drug discovery. Through a blend of theoretical insights, practical experimental protocols, and illustrative case studies, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of these remarkable compounds.
The Strategic Advantage of Pyrazole Boronic Acids in Synthesis
The power of pyrazole boronic acids lies in their elegant fusion of two highly valuable chemical entities. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in a molecule can significantly influence pharmacokinetic properties, such as metabolic stability and target binding affinity.[1] Indeed, numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the antipsychotic CDPPB, feature a pyrazole core, underscoring its importance in therapeutic design.[3][4]
Complementing the pyrazole moiety is the boronic acid group, or more commonly, its pinacol ester derivative. Boronic acids are exceptionally useful intermediates in organic synthesis, primarily due to their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds with remarkable precision and functional group tolerance. The use of pinacol esters of boronic acids offers enhanced stability and ease of handling, which are critical for reproducible and scalable synthetic processes.[5] This combination of a biologically relevant heterocycle and a versatile synthetic handle makes pyrazole boronic acids invaluable for the rapid construction of complex molecules in pharmaceutical and materials science research and development.[1]
Synthetic Strategies for Accessing Pyrazole Boronic Acids
The preparation of pyrazole boronic acids can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The most common strategies involve the borylation of pre-functionalized pyrazoles.
Palladium-Catalyzed Borylation of Halopyrazoles
A widely employed method for the synthesis of pyrazole boronic acid pinacol esters is the palladium-catalyzed cross-coupling of a halopyrazole with a boron source, typically bis(pinacolato)diboron (B₂pin₂). This approach is advantageous due to the commercial availability of a variety of halopyrazoles.
Experimental Protocol: Synthesis of Pyrazole-4-boronic Acid Pinacol Ester [6]
-
Reaction Setup: To a dried reaction vessel, add 1-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Deprotection: Heat the purified 1-Boc-4-pyrazole pinacol borate to a molten state (approximately 180 °C) until gas evolution ceases (removal of the Boc group).[6] Cool to room temperature, add petroleum ether, stir, and filter to obtain the pure pyrazole-4-boronic acid pinacol ester.[6]
Lithium-Halogen Exchange and Borylation
An alternative approach, particularly for the synthesis of specific isomers, involves a lithium-halogen exchange reaction followed by trapping with a boron electrophile. This method is often employed when the corresponding halopyrazole is readily accessible.
Experimental Protocol: Synthesis of 1-Alkyl-1H-pyrazole-4-boronic Acid Pinacol Ester [7]
-
Reaction Setup: Dissolve 1-alkyl-4-iodopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Grignard Reagent Exchange: Cool the solution to a low temperature (e.g., -10 to -15 °C) and slowly add a solution of isopropylmagnesium chloride (1.1 eq). Stir the mixture for 1-2 hours at this temperature.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, maintaining the low temperature. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the residue by column chromatography or recrystallization to yield the desired 1-alkyl-1H-pyrazole-4-boronic acid pinacol ester.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[8] Iridium-based catalysts have shown remarkable efficacy in promoting the regioselective borylation of C-H bonds in pyrazoles, often governed by steric factors.[8]
This method offers a direct route to borylated pyrazoles without the need for pre-halogenation, though control of regioselectivity can be a challenge depending on the substitution pattern of the pyrazole ring.[9]
Physicochemical Properties, Stability, and Handling
Pyrazole boronic acids, particularly as their pinacol esters, are generally white to off-white crystalline solids.[10] They exhibit good stability under ambient conditions, making them amenable to storage and handling in a typical laboratory setting. However, like all boronic acids, they are susceptible to certain degradation pathways.
Stability Considerations:
-
Hydrolysis: The boronic acid pinacol ester can hydrolyze back to the corresponding boronic acid in the presence of water, especially under acidic or basic conditions. While the pinacol ester enhances stability compared to the free boronic acid, prolonged exposure to moisture should be avoided.[11] For analytical purposes, using aprotic solvents for sample preparation is recommended.[12]
-
Oxidative Degradation: Boronic acids can undergo oxidative degradation, particularly in the presence of strong oxidants.[13] It is advisable to store pyrazole boronic acid derivatives in a cool, dark place under an inert atmosphere to minimize oxidative decomposition.
-
Protodeboronation: This is a common side reaction in cross-coupling chemistry where the boronic acid group is replaced by a hydrogen atom.[14] This can be influenced by factors such as temperature, the nature of the base, and the electronic properties of the substrates.
Handling Recommendations:
-
Store in a tightly sealed container in a refrigerator or freezer.
-
Handle under an inert atmosphere (argon or nitrogen) when possible, especially for long-term storage or for sensitive applications.
-
Use anhydrous solvents and reagents in reactions to prevent hydrolysis.
Applications in Organic Synthesis: The Power of Cross-Coupling
The synthetic utility of pyrazole boronic acids is most prominently showcased in palladium- and copper-catalyzed cross-coupling reactions, which allow for the facile construction of complex molecular frameworks.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent application of pyrazole boronic acids, enabling the formation of biaryl and hetero-biaryl structures that are prevalent in many pharmaceuticals and functional materials.[1]
The reaction generally proceeds via a catalytic cycle involving oxidative addition of a palladium(0) species to an aryl or heteroaryl halide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[15]
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid with an Aryl Bromide [10]
-
Reaction Setup: In a reaction tube, combine the pyrazole boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent System: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Seal the tube and heat the mixture to 90-110 °C for 6-12 hours with vigorous stirring.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
| Coupling Partner (Aryl Halide) | Pyrazole Boronic Acid | Product | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | 1-Phenyl-5-(pinacolato)pyrazole | 4-(1-Phenyl-1H-pyrazol-5-yl)-N,N-dimethylaniline | 85 | [10] |
| 1-Bromo-4-methoxybenzene | 1-Methyl-4-(pinacolato)pyrazole | 1-Methyl-4-(4-methoxyphenyl)pyrazole | 92 | [16] |
| 3-Bromopyridine | 1H-Pyrazole-4-boronic acid | 4-(Pyridin-3-yl)-1H-pyrazole | 78 | [16] |
Table 1: Examples of Suzuki-Miyaura Coupling with Pyrazole Boronic Acids.
The Chan-Lam Coupling: Forging C-N Bonds
The Chan-Lam coupling provides a valuable method for the N-arylation of pyrazoles using aryl boronic acids.[17] This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[18]
Experimental Protocol: N-Arylation of Pyrazole using Phenylboronic Acid [17][19]
-
Reaction Setup: To a flask, add the pyrazole (1.0 eq), phenylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)₂) (1.0 eq), and a base such as triethylamine (TEA) or pyridine (2.0 eq).
-
Solvent: Add a suitable solvent, such as dichloromethane (DCM) or acetonitrile.
-
Reaction Conditions: Stir the mixture at room temperature, open to the air, for 24-48 hours. The reaction is often facilitated by the presence of atmospheric oxygen as the terminal oxidant.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove copper salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Pyrazole Boronic Acids in the Vanguard of Drug Discovery
The prevalence of the pyrazole scaffold in approved pharmaceuticals highlights its significance as a "privileged structure" in drug design.[4][20] Pyrazole boronic acids serve as key intermediates in the synthesis of a multitude of biologically active molecules, enabling the rapid exploration of structure-activity relationships (SAR).
Case Study: Synthesis of Celecoxib Analogues
Celecoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain.[21] The synthesis of analogues of celecoxib often involves the construction of a substituted pyrazole core, a task for which pyrazole boronic acids are well-suited. For instance, a pyrazole boronic acid can be coupled with a sulfonamide-containing aryl halide to generate the core structure of celecoxib-like molecules.[22]
| Compound | Target | IC₅₀ | Reference |
| Celecoxib | COX-2 | 0.04 µM | [21] |
| Pyrazole Derivative 16 | Aldose Reductase | 8.25 µM | [21] |
| Pyrazole Derivative 2c | Human Tumor Cell Lines (GI₅₀) | 3.63 µM | [23] |
Table 2: Biological Activities of Pyrazole-Containing Compounds.
Recent Examples in Drug Development
The application of pyrazole boronic acids extends to a wide array of therapeutic targets. They have been instrumental in the synthesis of inhibitors for kinases, proteases, and other enzymes implicated in diseases ranging from cancer to viral infections.[20][24] The ability to readily introduce diverse aryl and heteroaryl substituents via Suzuki-Miyaura coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[3]
A significant number of pyrazole-containing drugs have been approved in the last decade, including kinase inhibitors like ruxolitinib and crizotinib, which are used in cancer therapy.[20] The synthetic routes to these complex molecules often rely on the robust and predictable reactivity of pyrazole boronic acids and their coupling partners.
Conclusion and Future Outlook
Pyrazole boronic acids have firmly established themselves as indispensable building blocks in modern organic synthesis. Their unique combination of a biologically relevant heterocyclic core and a versatile synthetic handle for cross-coupling reactions provides a powerful platform for the efficient construction of complex molecules. The methodologies for their synthesis are well-developed, and their applications in Suzuki-Miyaura and Chan-Lam couplings are extensive. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of pyrazole boronic acids in enabling rapid and efficient synthesis is set to increase. Future research in this area will likely focus on the development of even more efficient and regioselective C-H borylation methods, the expansion of the scope of their applications in other catalytic transformations, and their use in the synthesis of the next generation of therapeutic agents and functional materials.
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Structural Elucidation of N-Substituted Pyrazole Boronic Acids: A Field-Proven Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Blueprint
N-substituted pyrazole boronic acids represent a cornerstone in modern medicinal chemistry and organic synthesis. Their unique structural motifs serve as versatile building blocks for creating novel therapeutics and complex molecular architectures.[1][2][3][4] However, the very features that make them valuable—the reactive boronic acid moiety and the nuanced electronics of the pyrazole ring—also present significant challenges in their structural characterization. This guide moves beyond simple procedural lists to offer a strategic, field-proven approach to the unambiguous structural elucidation of these molecules. We will delve into the causality behind experimental choices, address common pitfalls, and present a self-validating system of analysis where multiple techniques converge to provide irrefutable structural proof. The core challenge often lies in the inherent instability of the boronic acid group, which readily undergoes dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6][7][8][9] This guide is designed to equip researchers with the expertise to navigate these complexities with confidence.
The Analytical Triad: Foundational Spectroscopic Techniques
A robust structural elucidation strategy relies not on a single technique, but on the synergistic integration of multiple analytical methods. For N-substituted pyrazole boronic acids, the triad of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive picture of the molecule's identity, purity, and three-dimensional nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Interrogation
NMR is the first and most informative tool for routine structural analysis. A full suite of experiments, including ¹H, ¹³C, and the often-overlooked ¹¹B NMR, is essential.
The proton and carbon spectra provide the fundamental scaffold of the molecule.
-
¹H NMR: The chemical shifts and coupling patterns of the pyrazole ring protons are diagnostic of the substitution pattern. For instance, in a 1,5-disubstituted pyrazole, two doublets would be expected for the C3 and C4 protons, whereas a 1,3-disubstituted pyrazole would show two singlets (or narrow doublets depending on long-range coupling) for the C4 and C5 protons. The signals for the N-substituent provide confirmation of its structure and successful installation.[10]
-
¹³C NMR: The carbon spectrum complements the proton data. A key challenge can be the detection of the carbon atom directly bonded to boron (C-B bond), which often shows a broad, low-intensity signal due to quadrupolar relaxation of the attached boron nucleus.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are critical for unambiguous assignment.
-
COSY confirms proton-proton coupling networks within the pyrazole ring and the N-substituent.
-
HSQC directly correlates protons to their attached carbons.
-
HMBC is paramount for establishing connectivity across quaternary carbons and the N-substituent to the pyrazole core. For example, a 2- or 3-bond correlation from the N-substituent's protons to the pyrazole ring carbons definitively confirms the site of substitution.
-
¹¹B NMR is the most direct method for probing the state of the boron atom and is crucial for understanding the sample's composition.[12]
-
sp² Boronic Acid: A trigonal planar boronic acid, R-B(OH)₂, typically exhibits a broad signal in the range of +27 to +33 ppm .[13]
-
sp³ Boronate Esters/Adducts: If the boronic acid forms a tetrahedral adduct (e.g., with a diol or upon esterification), the signal shifts significantly upfield to a range of +5 to +13 ppm .[12][14]
-
Boroxines: The cyclic trimer, (RBO)₃, often resonates at a slightly lower field than the corresponding monomeric acid, typically around +33 ppm .[13]
The presence of multiple peaks in the ¹¹B NMR spectrum is a red flag, indicating an equilibrium mixture of the monomeric acid and its boroxine anhydride. This is a critical piece of data for interpreting results from other techniques, especially mass spectrometry.
| Nucleus | Typical Chemical Shift Range (ppm) | Key Insights |
| ¹H (Pyrazole) | 6.0 - 8.5 | Substitution pattern from coupling constants. |
| ¹³C (Pyrazole) | 105 - 150 | Confirms carbon backbone; C-B bond signal may be broad or absent.[11] |
| ¹¹B (Boronic Acid) | +27 to +33 | Confirms sp² hybridization of the free acid.[13] |
| ¹¹B (Boroxine) | ~+33 | Indicates dehydration and trimerization.[13] |
| ¹¹B (Boronate Ester) | +5 to +13 | Confirms sp³ hybridization, often seen in protected forms or adducts.[14] |
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Causality: DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential impurities, and its residual water peak does not typically obscure key signals.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans for a good signal-to-noise ratio (>16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (>1024 scans) may be necessary to observe all carbons, especially the C-B signal.
-
¹¹B NMR Acquisition: Using a quartz NMR tube to avoid background signals from borosilicate glass, acquire a proton-decoupled ¹¹B spectrum.[12] Use a broad spectral width and reference the spectrum to an external standard like BF₃·OEt₂.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimize the HMBC experiment for an expected long-range coupling of 8 Hz.
-
Data Processing & Analysis: Process all spectra using appropriate software. Integrate ¹H signals, assign peaks based on chemical shifts, coupling patterns, and 2D correlations. Analyze the ¹¹B spectrum to assess the ratio of boronic acid to boroxine.
Mass Spectrometry (MS): Navigating Molecular Integrity
MS provides essential information on molecular weight and elemental composition. However, for boronic acids, it is fraught with potential artifacts. The high-energy conditions in many ion sources can promote the very dehydration reactions we seek to avoid.[5][15][16]
-
The Boroxine Problem: Free boronic acids readily lose water and trimerize to form boroxines, especially under thermal stress or in the gas phase.[5][6] This means that a pure sample of a boronic acid with molecular weight 'M' might show a dominant ion corresponding to the boroxine [(M-H₂O)₃ - H]⁻ or its adducts, leading to profound misinterpretation.
-
Soft Ionization is Key: Electrospray Ionization (ESI), particularly in negative mode, is often the most reliable technique. It tends to generate the deprotonated molecular ion [M-H]⁻ with minimal fragmentation or dehydration.[15]
-
Optimized LC-MS: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS (UPLC-MS) is the gold standard for assessing purity and confirming molecular weight. A rapid gradient can often separate the boronic acid from its boroxine, which is typically less polar.[15][17] Using a mobile phase modifier like ammonium acetate can aid in ionization and yield cleaner spectra.[15]
| Ion Species | Formula | Interpretation |
| Molecular Ion (Negative) | [M-H]⁻ | Desired Ion. Confirms the molecular weight of the monomeric boronic acid. |
| Dimer Ion | [2M-OH]⁻ | A common adduct seen in MS.[16] |
| Dehydrated Trimer (Boroxine) | [M₃ - 3H₂O + H]⁺ or [M₃ - 3H₂O - H]⁻ | Artifact. Indicates in-source dehydration. Its presence must be correlated with ¹¹B NMR data. |
| Solvent Adduct | [M + Solvent - H]⁻ | Common adduct, dependent on the solvent system used. |
Protocol 2: Optimized UPLC-MS Analysis
-
System: An Acquity UPLC BEH C18 column is a robust choice for separating a broad range of boronic acids.[15]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
Causality: Ammonium acetate helps to minimize the formation of solvent adducts and promotes the desired [M-H]⁻ ion.[15]
-
-
Gradient: A fast gradient (e.g., 5% to 95% B in 1 minute) is effective for high-throughput analysis and minimizes on-column degradation.[17]
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MS Parameters: Optimize cone voltage and desolvation temperature. Causality: Lowering the source temperature can reduce the thermal dehydration to the boroxine.
-
Data Analysis: Look for the [M-H]⁻ peak corresponding to the calculated exact mass. Scrutinize the spectrum for higher mass peaks that could correspond to boroxine formation.
X-ray Crystallography: The Definitive Proof
When NMR and MS data are ambiguous, or when absolute stereochemistry or subtle conformational details are required, single-crystal X-ray diffraction is the ultimate arbiter of structure.[18][19] It provides an unambiguous 3D map of the molecule, confirming connectivity, substitution patterns, and intermolecular interactions like hydrogen bonding.[20][21] The primary limitation is the ability to grow diffraction-quality single crystals.
Workflow 1: Single-Crystal X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
An Integrated Strategy for Self-Validating Elucidation
Workflow 2: Integrated Structural Elucidation
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Technical Guide: Safety and Handling of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety, handling, and toxicological considerations for (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid. As a specialized reagent in medicinal chemistry and drug discovery, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and procedural rationale grounded in the broader context of organoboron chemistry.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic organoboron compound. The pyrazole scaffold is a common motif in pharmacologically active molecules, and the boronic acid functional group makes it a versatile building block, primarily for Suzuki-Miyaura cross-coupling reactions.[1][2] Understanding its basic properties is the first step in a thorough risk assessment.
| Property | Data | Source(s) |
| CAS Number | 1086063-73-1 | [3][4] |
| Molecular Formula | C₇H₁₄BN₃O₂ | [3] |
| Molecular Weight | 183.02 g/mol | [3] |
| IUPAC Name | [1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid | [3] |
| Synonyms | {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid | [3][4] |
| Appearance | White to yellow solid | [3] |
| Solubility | Insoluble in water.[1] Data for the specific compound is limited; solubility should be determined experimentally in relevant organic solvents. |
Hazard Identification and GHS Classification
A specific, verified Safety Data Sheet for this compound is not publicly available. Therefore, the hazard classification presented here is a synthesis based on data from structurally similar pyrazole boronic acids and their pinacol esters.[5][6][7][8] This approach is a standard practice in research settings for risk assessment of novel or rare chemicals. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract.[6][7][8]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][7][8] |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed[6][7][8] |
GHS Pictogram:
Signal Word: Warning
Safe Handling and Engineering Controls
The physical form of this compound (a solid) necessitates careful handling to avoid generating dust, which can be easily inhaled or come into contact with skin and eyes.[9] The following protocols are designed to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential. The selection of specific PPE should be guided by a site-specific risk assessment.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[10]
-
Eye Protection: Use chemical safety goggles or a face shield to protect against dust particles.[2][9]
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: If handling significant quantities or if dust generation is likely, use a NIOSH-approved N95 (or equivalent) dust mask or a respirator with appropriate cartridges.[2][10]
Engineering Controls and Storage
-
Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][9]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][5][7][9] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[11]
Safe Handling Workflow
The following workflow illustrates the critical control points for safely managing the compound from receipt to disposal.
Caption: A workflow for the safe handling of solid boronic acid reagents.
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment like emergency eyewashes and showers.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][9][10] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice. | [5][10][12] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop or persist, call a poison center or doctor. | [5][10][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][10] |
Emergency Response Logic
This diagram outlines the decision-making process for responding to an accidental exposure.
Caption: A decision tree for first aid response to chemical exposure.
Toxicological Profile and Ecological Considerations
Toxicological Summary
As is common for many research chemicals, a comprehensive toxicological profile for this compound has not been established.[10] However, the field of medicinal chemistry provides essential context. Organoboron compounds, including various boronic acids, are not merely inert reagents; they are developed as pharmacologically active agents designed to interact with biological systems.[13][14] For instance, bortezomib (a boronic acid peptide) is a successful anticancer drug, and other benzoxaboroles have been approved as antifungal and anti-inflammatory agents.[15][16]
This biological activity underscores the importance of avoiding direct exposure. The electrophilic nature of the boron atom allows it to form reversible covalent bonds with biological nucleophiles, a key mechanism for enzyme inhibition but also a potential source of toxicity.[13] Researchers should assume the compound is biologically active and handle it accordingly.
Ecological Information
Data on the environmental fate and impact of this specific compound are not available. As a standard precautionary measure, the compound should not be allowed to enter drains or the environment.[8][10] All waste materials should be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Application in Research and Drug Development
The primary utility of this compound in a research context is as a building block in chemical synthesis. Specifically, it is a reagent for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.
Researchers use reagents like this to synthesize novel compounds that can be tested as potential inhibitors for a wide range of biological targets, including kinases (e.g., c-Met, JAK2) and other enzymes implicated in diseases like cancer and inflammatory disorders.[1][2] The dimethylaminoethyl side chain may be incorporated to improve properties like solubility or to provide a handle for further chemical modification. The inherent risks of handling this reagent are justified by its significant potential in the discovery of new therapeutic agents.
References
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The Art of Activation: A Technical Guide to the Carbon-Boron Bond in Pyrazole Boronic Acids for Drug Discovery
Introduction: The Pyrazole Boronic Acid Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole motif is a "privileged scaffold," a core structure frequently found in a multitude of therapeutic agents due to its favorable pharmacokinetic properties and versatile target interactions.[1][2][3][4] When this potent heterocycle is functionalized with a boronic acid or its corresponding ester, it transforms into an exceptionally powerful building block.[1][5][6] The dual functionality of pyrazole boronic acids—the biological relevance of the pyrazole core and the synthetic versatility of the carbon-boron bond—has made them indispensable tools for medicinal chemists.[1][7] This guide provides an in-depth exploration of the C-B bond's reactivity in these reagents, offering field-proven insights into harnessing their potential for constructing complex molecular architectures. We will delve into the causality behind experimental choices for key transformations, provide robust protocols, and illuminate the mechanistic underpinnings that govern their reactivity.
Section 1: Understanding the Carbon-Boron Bond in Pyrazole Systems
The utility of pyrazole boronic acids hinges on the unique nature of the C(sp²)–B bond. Boron, being less electronegative than carbon, imparts a degree of ionic character to this bond, polarizing it towards the carbon atom. This polarization makes the carbon atom nucleophilic and the boron atom electrophilic. The boron atom possesses an empty p-orbital, allowing it to act as a Lewis acid and form a tetrahedral "ate" complex upon interaction with a Lewis base. This formation of a boronate complex is a critical activation step in many of its key reactions.
However, the reactivity is not solely dictated by the boron atom. The electronic properties of the pyrazole ring itself play a crucial role. The nitrogen-rich pyrazole ring system can influence the C-B bond's reactivity through inductive and resonance effects. Furthermore, the presence of unprotected N-H groups in the pyrazole ring can sometimes lead to catalyst inhibition or undesired side reactions in transition metal-catalyzed processes, a challenge that requires careful consideration in reaction design.[8][9]
Key Stability and Handling Considerations:
-
Boronic Acids vs. Boronic Esters: While boronic acids are the active species in many couplings, they can be prone to dehydration to form cyclic boroxines or protodeboronation under certain conditions.[10] For this reason, they are often supplied and used as more stable boronic acid pinacol esters.[1][11] These esters are typically crystalline, air-stable solids with good shelf-life, which are conveniently cleaved in situ during the reaction.[12]
-
Storage: Pyrazole boronic acid pinacol esters should be stored in a cool, dry place, often under an inert atmosphere, to prevent hydrolysis and degradation.[12]
Section 2: The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most prominent application of pyrazole boronic acids, enabling the formation of C-C bonds with exceptional functional group tolerance.[1][7][8] This reaction is a workhorse in medicinal chemistry for assembling biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[13][14]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction provides a clear example of the C-B bond's reactivity. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step is where the pyrazole boronic acid comes into play.
Sources
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- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] At its heart, the reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[2][5]
Nitrogen-containing heterocycles, such as pyrazoles, are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved drugs due to their ability to engage in various biological interactions. The ability to functionalize the pyrazole core at specific positions is therefore of paramount importance. This application note provides a detailed, field-tested protocol for the Suzuki-Miyaura coupling of a specialized building block, (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid, with a representative aryl bromide.
This particular boronic acid presents unique challenges and opportunities. The pyrazole ring itself is a nitrogen-rich heterocycle, which can potentially coordinate to the palladium catalyst and inhibit its activity.[6][7] Furthermore, heteroaryl boronic acids can be susceptible to competitive protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[8][9] However, the (1-(2-(dimethylamino)ethyl)) substituent may offer implicit benefits, potentially influencing solubility or even participating in the catalytic cycle. This guide will dissect these factors, providing a robust protocol and explaining the rationale behind each parameter to ensure reproducible success for researchers in drug development and synthetic chemistry.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[5][10]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is critical for the formation of a boronate species ([R-B(OH)3]−), which is more nucleophilic and facilitates the transfer.[11]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled as the final biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][10]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with 4-bromoanisole as a model aryl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Commercially available | Store under inert atmosphere, refrigerated. Can be hygroscopic. |
| 4-Bromoanisole | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Strem Chemicals | An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12] Well-suited for heteroaromatic substrates. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Acros Organics | Must be finely powdered and dried before use to ensure reproducibility. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Must be degassed thoroughly prior to use. Oxygen can promote boronic acid homocoupling and catalyst decomposition.[12] |
| Deionized Water | HPLC grade | - | Must be degassed thoroughly prior to use. |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific | For workup and chromatography. |
| Brine (Saturated aq. NaCl) | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | For drying organic layers. |
| Inert Gas (Argon or Nitrogen) | High purity | - | Essential for maintaining an oxygen-free environment. |
| Reaction Vessel | - | - | Schlenk tube or microwave vial, oven-dried. |
Step-by-Step Procedure
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- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
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Application Notes and Protocols for the Use of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant portion of these drugs targeting the ATP-binding site of the kinase domain. Within the vast chemical space of kinase inhibitors, the pyrazole scaffold has emerged as a "privileged structure."[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the kinase active site make it an ideal anchor for designing potent and selective inhibitors.[1][3] This application note provides a detailed guide for researchers on the use of a specific, functionally rich building block, (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid , in the synthesis of kinase inhibitors, with a particular focus on targeting the Aurora kinase family.
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[4][5] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[4] The strategic incorporation of the (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl) moiety can impart desirable pharmacodynamic and pharmacokinetic properties to the final inhibitor.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 1086063-73-1 | Internal Data |
| Molecular Formula | C7H14BN3O2 | Internal Data |
| Molecular Weight | 183.02 g/mol | Internal Data |
| Appearance | Off-white to white solid | Supplier Data |
| Solubility | Soluble in methanol, DMF, DMSO. Limited solubility in water. | Internal Data |
| Storage | Store at 2-8°C under an inert atmosphere. Boronic acids are sensitive to moisture. | Supplier Data |
Core Application: Synthesis of an Aurora Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance in forming C-C bonds.[6][7] This protocol details the coupling of this compound with a suitable heterocyclic partner, for instance, a substituted chloropyrimidine, to generate a core scaffold for an Aurora kinase inhibitor.
Rationale for Reagent Selection and Conditions:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh3)4 or generating the active species in situ from a Pd(II) source like PdCl2(dppf) is common. The choice of phosphine ligands is crucial; bulky, electron-rich ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective for cross-coupling of heteroaromatics.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[6] An aqueous solution of a carbonate base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) is typically effective and compatible with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used. The aqueous phase is necessary for the base to be effective, while the organic solvent ensures the solubility of the reactants and catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Therefore, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure high yields.
Detailed Experimental Protocol:
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4-aminopyrimidine (or other suitable aryl/heteroaryl halide) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the chloro-pyrimidine coupling partner, and PdCl₂(dppf).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical step to remove oxygen.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane, followed by the 2 M aqueous Na₂CO₃ solution via syringe.
-
Degassing (Optional but Recommended): For optimal results, the reaction mixture can be further degassed by three cycles of vacuum/backfill with the inert gas, or by bubbling the inert gas through the stirred solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure desired compound.
Scientific Rationale and Structural Insights
The selection of the (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl) moiety is a deliberate design choice rooted in established principles of kinase inhibitor pharmacophores.
Caption: Key interactions of a pyrazole-based inhibitor.
-
The Pyrazole Core as a Hinge Binder: The pyrazole ring acts as a bioisostere of the adenine ring of ATP. The nitrogen atoms of the pyrazole are perfectly positioned to form one or more crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, effectively anchoring the inhibitor in the active site.[1][3]
-
The N1-Substituent Vector: The N1 position of the pyrazole ring provides a vector pointing towards the solvent-exposed region of the ATP binding pocket. This allows for the introduction of various substituents to modulate the inhibitor's properties without disrupting the core hinge-binding interactions.
-
The Role of the 2-(dimethylamino)ethyl Side Chain: The inclusion of the basic 2-(dimethylamino)ethyl group serves multiple strategic purposes:
-
Enhanced Aqueous Solubility: The tertiary amine is protonated at physiological pH, significantly improving the aqueous solubility of the final compound. This is a critical parameter for drug development, impacting absorption and distribution.
-
Potential for Additional Interactions: The positively charged amine can form favorable electrostatic or hydrogen bond interactions with negatively charged or polar residues (e.g., aspartate, glutamate) in the solvent-exposed region of the kinase, potentially increasing potency and selectivity.
-
Modulation of Pharmacokinetics: N-alkylation of the pyrazole ring can influence metabolic stability and cell permeability. For instance, such substitutions have been shown to affect efflux rates, a key factor in determining intracellular drug concentration.[1]
-
Application in Aurora Kinase Signaling
Aurora A kinase is a key regulator of mitotic entry and spindle assembly. Its activity is tightly controlled throughout the cell cycle. An inhibitor synthesized using the described protocol would interfere with this pathway, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Aurora A signaling pathway and point of inhibition.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of kinase inhibitors. Its strategic design incorporates a proven hinge-binding scaffold with a solubilizing and potentially potency-enhancing side chain. The provided Suzuki-Miyaura coupling protocol offers a reliable and efficient method for incorporating this fragment into diverse molecular architectures, enabling the rapid development of novel drug candidates targeting kinases such as the Aurora family. A thorough understanding of the underlying medicinal chemistry principles, as outlined in this note, empowers researchers to rationally design and synthesize the next generation of targeted therapeutics.
References
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
- ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains.
- El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4777.
- Cioacă, C.-R., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839.
- ResearchGate. (n.d.). Aurora kinases: pathways and functions.
- MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
- PubMed Central. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 812-817.
- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839.
- Google Patents. (2009). Pyrazolyl compounds and methods of use. US Patent 7,491,829 B2.
- PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710.
- Google Patents. (2014). 5-Azaindazole compounds and methods of use. US Patent 8,815,876 B2.
- PubMed Central. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8482-8495.
- ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for....
- PubChem. (n.d.). Pyrazole derivatives as DLK inhibitors and their uses. Patent HK-1226053-A1.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13, 27483-27493.
- PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
- Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US Patent App. 16/928,881.
- YouTube. (2020, February 14). Suzuki cross-coupling reaction. ChemHelp ASAP.
- PubChem. (n.d.). 4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile.
- MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(10), 2393-2403.
- National Institutes of Health. (n.d.). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position.
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The Crucial Role of Pyrazole Boronic Acids in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Pyrazole Scaffold and the Rise of Boronic Acid Chemistry in Agrochemicals
The pyrazole ring is a privileged scaffold in modern agrochemical design, forming the core of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3] Its unique electronic properties and metabolic stability contribute to the potent biological activity of these crop protection agents. The synthesis of complex, highly functionalized pyrazole-containing molecules presents a significant challenge for process chemists. Among the most powerful and versatile tools to address this challenge is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents to form critical carbon-carbon bonds.[4][5] Pyrazole boronic acids and their ester derivatives have emerged as indispensable building blocks, enabling the efficient and modular construction of these vital agrochemicals.[6]
This guide provides an in-depth exploration of the application of pyrazole boronic acids in agrochemical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. We will delve into the synthesis of these key intermediates and their application in the construction of commercially significant agrochemicals, with a specific focus on the succinate dehydrogenase inhibitor (SDHI) class of fungicides.
Part 1: Synthesis of Key Pyrazole Boronic Acid Intermediates
The accessibility of the pyrazole boronic acid or its more stable ester equivalent is the first critical step in any synthetic campaign. The pinacol ester is often preferred due to its enhanced stability towards storage and purification, and its compatibility with a wide range of reaction conditions, mitigating issues like protodeboronation that can plague free boronic acids.[7]
Protocol 1: Synthesis of Pyrazole-4-boronic Acid Pinacol Ester
This protocol is based on the palladium-catalyzed Miyaura borylation of a protected halopyrazole, a robust and scalable method.[4][8] The Boc (tert-butyloxycarbonyl) protecting group is used to temporarily mask the pyrazole N-H, preventing potential side reactions and catalyst inhibition, followed by a simple thermal deprotection.
Workflow for Pyrazole-4-boronic Acid Pinacol Ester Synthesis
Caption: Synthesis of Pyrazole-4-boronic acid pinacol ester.
Experimental Procedure:
-
Borylation Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-Boc-4-bromopyrazole (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), and potassium acetate (2.0 eq.).[9]
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (approx. 5-10 mL per mmol of bromopyrazole) via syringe.
-
Degas the resulting mixture by bubbling nitrogen through it for 10-15 minutes.
-
Add the palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), to the flask under a positive flow of nitrogen.[8][9]
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-100°C and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyrazole is consumed.
-
-
Work-up and Isolation (Intermediate):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-pyrazole boronic acid pinacol ester. This intermediate can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
-
-
Thermal Deprotection:
-
Place the crude or purified 1-Boc-4-pyrazole pinacol borate into a round-bottom flask.
-
Heat the material to a molten state at approximately 180°C until gas evolution (isobutylene and CO₂) ceases.[8]
-
Cool the flask to room temperature. The product will solidify.
-
Add petroleum ether and stir to form a slurry. This process, known as trituration, helps to remove non-polar impurities.
-
Filter the solid product, wash with cold petroleum ether, and dry under vacuum to yield the pure pyrazole-4-boronic acid pinacol ester.[8]
-
Causality Behind Choices:
-
Catalyst (Pd(dppf)Cl₂): This palladium(II) precatalyst is widely used for Suzuki-Miyaura couplings. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that stabilizes the active Pd(0) species and facilitates the key oxidative addition step of the catalytic cycle, especially with less reactive halides.[9]
-
Base (Potassium Acetate): A moderately weak base is required for the Miyaura borylation. Stronger bases could lead to competitive side reactions. Potassium acetate is effective in promoting the transmetalation step without causing degradation of the starting materials or product.
-
Protecting Group (Boc): The acidic N-H proton of an unprotected pyrazole can interfere with the catalytic cycle.[1] The Boc group is robust enough to withstand the reaction conditions but can be removed under relatively simple, non-hydrolytic conditions.
Part 2: Application in the Synthesis of SDHI Fungicides
The true power of pyrazole boronic acids is realized in their application to construct complex agrochemical targets. A prime example is the synthesis of Fluxapyroxad, a leading SDHI fungicide from BASF.[10] The key strategic bond formation in its synthesis is the creation of the biphenyl core, which is achieved via a Suzuki-Miyaura coupling. The overall synthesis involves the coupling of a suitable boronic acid/ester with a functionalized aniline, followed by an amidation reaction.
Protocol 2: Synthesis of a Key Fluxapyroxad Intermediate via Suzuki-Miyaura Coupling
This protocol details the synthesis of 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine, the crucial biphenyl aniline intermediate for Fluxapyroxad, by coupling 2-chloro-1-nitrobenzene with (3,4,5-trifluorophenyl)boronic acid, followed by reduction of the nitro group.[11][12]
Overall Synthetic Pathway for Fluxapyroxad
Caption: Key steps in the synthesis of the fungicide Fluxapyroxad.
Experimental Procedure (Part A - Biphenyl Core):
-
Reaction Setup:
-
In a Schlenk tube or similar reaction vessel, combine 2-chloro-1-nitrobenzene (1.0 eq.), (3,4,5-trifluorophenyl)boronic acid (1.1 eq.), and finely ground potassium phosphate (K₃PO₄, 2.5 eq.).[1][13]
-
Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., Tri-tert-butylphosphine, P(t-Bu)₃, 4 mol%).[12]
-
Seal the vessel, then evacuate and backfill with argon three times.
-
Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water.[13]
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath at 90-100°C and stir vigorously for 6-12 hours.[13]
-
Monitor the reaction for the disappearance of the starting materials via TLC or GC-MS.
-
-
Work-up and Isolation (Nitro-biphenyl):
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield 2-nitro-3′,4′,5′-trifluorobiphenyl.
-
-
Nitro Group Reduction:
-
Dissolve the purified nitro-biphenyl in a mixture of ethanol and water.
-
Add ammonium chloride (NH₄Cl, 4-5 eq.) and iron powder (Fe, 4-5 eq.).
-
Heat the mixture to reflux (approx. 80°C) for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through Celite® and wash the filter cake with hot ethanol.
-
Concentrate the filtrate, and then perform a standard aqueous work-up with ethyl acetate to extract the product.
-
Purify by column chromatography if necessary to obtain the key intermediate, 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine.[11][12]
-
Causality Behind Choices:
-
Substrates: An aryl chloride is used, which is generally less reactive than the corresponding bromide or iodide. This necessitates a highly active catalyst system.[14]
-
Catalyst System (Pd₂(dba)₃ / P(t-Bu)₃): This combination is highly effective for challenging Suzuki couplings. The bulky tri-tert-butylphosphine ligand accelerates the rate-limiting oxidative addition step and promotes reductive elimination.[12]
-
Base (K₃PO₄): A strong, non-nucleophilic base is often required to facilitate the transmetalation step, especially with electron-deficient boronic acids or less reactive aryl halides.[1]
Part 3: Data Presentation and Reaction Scope
The Suzuki-Miyaura coupling of pyrazole derivatives is a versatile reaction. The following table summarizes typical conditions and outcomes for the coupling of halopyrazoles with various aryl boronic acids, demonstrating the broad applicability of the method.
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-methylpyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 85 | [13] |
| 2 | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 Precatalyst (6) | K₃PO₄ | Dioxane/H₂O | 100 | 81 | [1] |
| 3 | 4-Iodopyrazole | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (8) | K₃PO₄ | Dioxane | 100 | 75 | [1] |
| 4 | 4-Bromo-3,5-dinitropyrazole | 2-Methylphenylboronic acid | XPhos Pd G2 (2) | Cs₂CO₃ | Toluene/H₂O | 80 | 92 | [15] |
P1 Precatalyst is derived from the XPhos ligand.
Part 4: Troubleshooting and Safety Considerations
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst inhibition by pyrazole N-H or other Lewis basic groups. | 1. Use a pre-catalyst (e.g., Buchwald G2/G3) or a more active ligand (e.g., SPhos, XPhos).[14][15] 2. Protect the pyrazole N-H with a group like Boc.[8] Ensure starting materials are free of coordinating impurities. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic solvent. 2. Prolonged reaction at high temperature. | 1. Use anhydrous solvents or a controlled amount of water. 2. Convert the boronic acid to a more stable pinacol ester.[7] 3. Optimize for shorter reaction times. |
| Dehalogenation of Pyrazole | 1. Catalyst system promotes reduction over coupling. 2. Use of iodopyrazoles which are more prone to this side reaction.[16] | 1. Screen different ligands and bases. 2. If possible, use the corresponding bromo- or chloropyrazole, as they are often less susceptible to dehalogenation.[16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Incomplete reduction of Pd(II) precatalyst. | 1. Ensure the reaction is set up under a strictly inert atmosphere; thoroughly degas all solvents.[14][17] |
Safety Precautions
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[14][18]
-
Reagent Handling:
-
Organohalides: Many are toxic and/or irritants. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Boronic Acids: Generally stable solids, but some can be sensitive to air and moisture.[7][18] Store in a desiccator. Avoid inhalation of dust.
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation and skin contact.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Handle quickly and avoid contact with skin.
-
-
Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always work in a well-ventilated fume hood.
By understanding the synthesis of pyrazole boronic acids and mastering their application in Suzuki-Miyaura cross-coupling, researchers can unlock efficient and powerful pathways to novel and effective agrochemicals, driving innovation in crop protection.
References
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.
- Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. ACS Publications.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Library of Medicine.
- A Practical Synthesis of the Key Intermediate for Fluxapyroxad. ResearchGate.
- Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. NIH National Library of Medicine.
- Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH National Library of Medicine.
- Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. NIH National Library of Medicine.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
- Synthetic method of fluxapyroxad intermediate. Google Patents.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
- SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses.
- Optimization of reaction conditions. ResearchGate.
- New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. ResearchGate.
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- Working with Hazardous Chemicals. Organic Syntheses.
- Synthetic method of fluxapyroxad intermediate. PubChem.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Boronic acid catalysis. Chemical Society Reviews.
- Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed.
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how to incorporate (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid into drug scaffolds
An Application Guide to the Strategic Use of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic Acid in Medicinal Chemistry
Introduction: A Privileged Scaffold Meets a Versatile Synthetic Handle
In the landscape of modern drug discovery, the assembly of complex molecular architectures from versatile, well-characterized building blocks is a cornerstone of efficient lead generation and optimization. Pyrazole-containing compounds are prominent in this field, recognized as "privileged scaffolds" due to their metabolic stability and ability to engage in various biological interactions.[1][2] Over 40 drugs approved by the U.S. Food and Drug Administration (FDA) feature a pyrazole nucleus, a testament to its utility.[1][3] Boronic acids, in parallel, have risen from being niche reagents to indispensable tools in synthetic and medicinal chemistry, largely due to their role in the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[4][5] The approval of boronic acid-containing drugs like bortezomib (Velcade®) has solidified their place in the pharmaceutical armamentarium.[6]
This application note provides a detailed guide for researchers on the strategic incorporation of This compound into drug scaffolds. This reagent is uniquely trifunctional, offering the benefits of the pyrazole core, the synthetic flexibility of the boronic acid, and the valuable physicochemical modulation imparted by the N-dimethylaminoethyl side chain. We will explore its properties, provide detailed protocols for its application in the Suzuki-Miyaura reaction, and discuss the downstream implications of its incorporation on drug-like properties.
Section 1: The Trifunctional Advantage of the Reagent
The power of this compound lies in the distinct and synergistic contributions of its three primary components. Understanding these components is key to leveraging the reagent effectively.
The Pyrazole Core: A Foundation of Stability and Interaction
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its N-1 atom can act as a hydrogen bond donor (though substituted in this reagent), while the N-2 atom serves as a hydrogen bond acceptor.[1] This dual capacity allows it to form critical interactions within protein binding pockets. Furthermore, the pyrazole scaffold is generally resistant to metabolic degradation, a favorable trait for developing drug candidates with improved pharmacokinetic profiles.[7]
The Boronic Acid Handle: The Gateway to Complexity
The boronic acid group is a stable, generally non-toxic functional group prized for its utility in carbon-carbon bond formation.[4][8] Its primary application is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and selective connection of the pyrazole ring to a wide variety of aryl and heteroaryl halides.[9] This reaction is a workhorse in medicinal chemistry for building the biaryl structures common in kinase inhibitors and other targeted therapies.
The N-Dimethylaminoethyl Substituent: A Tool for Pharmacokinetic Tuning
The tertiary amine of the dimethylaminoethyl side chain is a critical modulator of physicochemical properties. Its basic nature (typical pKa for similar tertiary amines is ~9-10) means it will be protonated and positively charged at physiological pH. This has several profound implications:
-
Enhanced Aqueous Solubility: The formation of a charged species dramatically increases a molecule's solubility in water, which can be crucial for formulation and bioavailability.[10]
-
Potential for Specific Interactions: The resulting ammonium group can act as a strong hydrogen bond donor or form salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein.
-
Improved Cell Permeability: While seemingly counterintuitive for a charged species, the dynamic equilibrium between charged and neutral forms can facilitate membrane passage. The group can also be a substrate for active transport mechanisms.
-
Salt Formation: The basic handle allows for the formation of various pharmaceutically acceptable salts, which can be used to improve stability, solubility, and handling of the final active pharmaceutical ingredient (API).
Section 2: Core Protocol - Suzuki-Miyaura Cross-Coupling
The most direct and powerful application of this reagent is its use as a coupling partner in a Suzuki-Miyaura reaction to append the pyrazole moiety onto a core scaffold, typically an aryl or heteroaryl halide (Ar-X).
Principle of the Reaction
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the pyrazole) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond (Ar-Pyrazole) and regenerating the Pd(0) catalyst.
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- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
The Chan-Lam Coupling with Pyrazole Boronic Acids: A Comprehensive Guide to N-Arylation
The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the array of methodologies available, the Chan-Lam coupling has emerged as a powerful and versatile tool for the N-arylation of a wide variety of substrates, including the medicinally significant pyrazole scaffold. This guide provides an in-depth exploration of the Chan-Lam coupling reaction involving pyrazole boronic acids, offering detailed application notes, step-by-step protocols, and expert insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of N-Aryl Pyrazoles and the Chan-Lam Advantage
N-aryl pyrazoles are privileged structural motifs found in a multitude of biologically active compounds, including blockbuster drugs.[1] The precise installation of an aryl group on one of the pyrazole's nitrogen atoms can profoundly influence the molecule's pharmacological properties. Traditionally, the synthesis of these compounds has relied on methods like the Ullmann condensation, which often require harsh reaction conditions.
The advent of the Chan-Lam coupling, a copper-catalyzed cross-coupling of an N-H containing compound with a boronic acid, has revolutionized the synthesis of N-aryl pyrazoles.[2][3][4] This reaction offers several distinct advantages:
-
Mild Reaction Conditions: Chan-Lam couplings are typically performed under aerobic conditions at or slightly above room temperature, a stark contrast to the high temperatures often required for classical methods.[2][5]
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the pyrazole and the boronic acid partner.[6]
-
Operational Simplicity: Often, the reaction can be set up in an open flask, simplifying the experimental procedure.[3]
This guide will delve into the practical application of this important transformation, providing the necessary knowledge to successfully implement and troubleshoot Chan-Lam couplings with pyrazole boronic acids.
The Reaction Mechanism: A Copper-Catalyzed Cycle
The currently accepted mechanism for the Chan-Lam C-N coupling reaction involves a catalytic cycle centered on a copper species, which is believed to cycle between Cu(I), Cu(II), and Cu(III) oxidation states.[4][7] The key steps are outlined below:
-
Transmetalation: The reaction initiates with the transmetalation of the aryl group from the boronic acid to a Cu(II) salt, typically copper(II) acetate, to form an arylcopper(II) intermediate.[7]
-
Coordination and Deprotonation: The pyrazole substrate coordinates to the arylcopper(II) complex. A base present in the reaction mixture facilitates the deprotonation of the pyrazole's N-H bond, forming a copper(II) amidate complex.[4]
-
Oxidation: The Cu(II) intermediate is oxidized to a transient, highly reactive Cu(III) species. Molecular oxygen from the air often serves as the terminal oxidant in this step.[3][7]
-
Reductive Elimination: The key C-N bond-forming event occurs via reductive elimination from the Cu(III) complex. This step releases the desired N-aryl pyrazole product and a Cu(I) species.[4]
-
Re-oxidation: The catalytic cycle is completed by the re-oxidation of the Cu(I) species back to the active Cu(II) catalyst by the terminal oxidant.[7]
Caption: Figure 1: Catalytic Cycle of the Chan-Lam Coupling.
Application Notes: Key Considerations for Success
Synthesis of Pyrazole Boronic Acids
While many arylboronic acids are commercially available, the synthesis of novel pyrazole boronic acids or their esters is often a necessary prerequisite. A common and effective method involves the lithiation of a halogenated pyrazole followed by quenching with a borate ester.
A general procedure is as follows: A solution of an N-protected iodopyrazole in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to effect a lithium-halogen exchange. After a brief stirring period, an electrophilic boron source, most commonly triisopropyl borate or isopropoxyboronic acid pinacol ester, is added to the reaction mixture. The reaction is then slowly warmed to room temperature and quenched. Subsequent workup and purification yield the desired pyrazole boronic acid or its pinacol ester.[8][9]
It is crucial to maintain anhydrous conditions throughout the synthesis to prevent quenching of the highly reactive organolithium intermediate. The choice of protecting group on the pyrazole nitrogen is also important and can influence the efficiency of the lithiation step.
Regioselectivity in Unsymmetrical Pyrazoles
A significant challenge in the N-arylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. The incoming aryl group can potentially bond to either of the two nitrogen atoms, leading to a mixture of isomers. The regiochemical outcome is influenced by a combination of steric and electronic factors.[10][11]
-
Steric Hindrance: As a general rule, the arylation preferentially occurs at the less sterically hindered nitrogen atom.[10] For example, in 3-methyl-5-phenylpyrazole, the arylation will favor the nitrogen adjacent to the smaller methyl group.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can also direct the arylation. Electron-withdrawing groups can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms, thereby affecting the site of arylation.
In some cases, the regioselectivity can be controlled or even reversed by careful selection of the reaction conditions, such as the copper source, ligand, and base.[12] For critical applications, it is advisable to perform a small-scale pilot reaction to determine the regiochemical outcome for a new substrate.
Troubleshooting Common Issues
Even with a well-established protocol, challenges can arise. Here are some common problems and potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, poor quality boronic acid, steric hindrance. | Use a fresh source of copper catalyst. Increase the amount of base. Check the purity of the boronic acid (protodeboronation can be an issue). For sterically hindered substrates, consider using a more active catalyst system or higher reaction temperatures.[3] |
| Formation of Side Products | Homocoupling of the boronic acid (biaryl formation), phenol formation from boronic acid oxidation. | Ensure the reaction is not overheated. Use of a ligand can sometimes suppress homocoupling. Running the reaction under an inert atmosphere (if aerobic conditions are not essential for catalyst turnover with the chosen system) can minimize oxidation. |
| Poor Regioselectivity | Competing steric and electronic effects. | Modify the reaction conditions (catalyst, ligand, solvent, temperature) to favor one isomer. Consider installing a directing group on the pyrazole substrate. |
| Difficulty in Product Isolation | Residual copper catalyst, baseline impurities. | Thoroughly wash the organic extract with aqueous solutions (e.g., ammonium chloride) to remove copper salts. Column chromatography is often necessary for purification. |
Experimental Protocols
General Protocol for the Synthesis of a Pyrazole Boronic Acid Pinacol Ester
Caption: Figure 2: Workflow for Pyrazole Boronic Acid Synthesis.
Materials:
-
N-protected iodopyrazole (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 - 1.3 equiv)
-
Isopropoxyboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-protected iodopyrazole and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe. A color change is often observed.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the isopropoxyboronic acid pinacol ester dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole boronic acid pinacol ester.[8]
General Protocol for the Chan-Lam N-Arylation of a Pyrazole
Materials:
-
Pyrazole (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂ , 0.1 - 1.0 equiv)
-
Base (e.g., triethylamine (TEA), pyridine, or potassium carbonate, 2.0 equiv)
-
Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN))
-
Molecular sieves (optional, but recommended for dry reactions)
Procedure:
-
To a flask open to the air, add the pyrazole, arylboronic acid, copper(II) acetate, and base.
-
Add the solvent and, if using, molecular sieves.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions can take from a few hours to several days to reach completion.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl pyrazole.[2][4]
Table 1: Representative Examples of Chan-Lam N-Arylation of Pyrazoles
| Entry | Pyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 3,5-Dimethylpyrazole | Phenylboronic acid | Cu(OAc)₂ (10) | TEA | DCM | RT | 85 | [2] |
| 2 | 3-Nitropyrazole | 4-Methoxyphenylboronic acid | CuCl₂ (10) | NaOH | MeOH | Reflux | 82 | [4] |
| 3 | Pyrazole | Phenylboronic acid | Cu(II)-salen complex | - | MeCN/H₂O | 60 | 90 | [13] |
| 4 | 4-Nitropyrazole | Phenylboronic acid | Cu(OAc)₂ (10) | NaOH | MeOH | Reflux | 75 | [4] |
Conclusion
The Chan-Lam coupling of pyrazole boronic acids is a robust and highly valuable transformation for the synthesis of N-aryl pyrazoles. Its mild conditions, operational simplicity, and broad functional group tolerance make it an attractive method for both academic and industrial laboratories. By understanding the underlying mechanism, key reaction parameters, and potential pitfalls, researchers can effectively leverage this powerful reaction to access a diverse range of pyrazole-containing molecules for various applications, from drug discovery to materials science. This guide serves as a comprehensive resource to facilitate the successful implementation of this important synthetic methodology.
References
- Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evalu
- QM Analyses of Regioselectivity in Chan-Lam Reaction.
- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids.
- Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.
- Synthesis of Pyrazole Compounds by Using Sonic
- Chan-Lam Coupling.
- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Deriv
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- Chan–Evans–Lam Couplings with Copper Iminoarylsulfon
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions.
- The N-Alkylation and N-Aryl
- Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles
- Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temper
- Chemo-, Regio-, and Stereoselective N-Alkenylation of Pyrazoles/Benzpyrazoles Using Activated and Unactiv
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. thieme-connect.de [thieme-connect.de]
The Strategic Application of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic Acid in Combinatorial Chemistry: A Guide for Accelerated Drug Discovery
Introduction: A Privileged Scaffold Meets a Versatile Coupling Handle
In the landscape of modern drug discovery, the pyrazole core is considered a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of medicinal chemistry. The power of the pyrazole scaffold is immensely amplified when combined with the strategic toolkit of combinatorial chemistry, allowing for the rapid generation of vast libraries of analogues for structure-activity relationship (SAR) studies. A key enabler of this strategy is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[2][3]
This guide focuses on a particularly strategic building block for this purpose: (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (CAS No: 1086063-73-1). This reagent is more than just a pyrazole-bearing boronic acid; its design incorporates a dimethylaminoethyl side chain, a feature that introduces specific physicochemical properties and potential mechanistic nuances to the coupling reaction. This document provides an in-depth analysis of this reagent, detailing its strategic advantages, potential challenges, and comprehensive protocols for its effective use in generating diverse molecular libraries.
The inherent Lewis basicity of the dimethylaminoethyl group presents both an opportunity and a challenge. It can enhance aqueous solubility, a practical advantage in reaction setup and purification, but it may also interact with the palladium catalyst. This potential for intramolecular coordination could modulate catalyst activity and stability, a factor that must be considered in protocol design.[4]
Reagent Profile and Handling
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1086063-73-1 | [5] |
| Molecular Formula | C₇H₁₄BN₃O₂ | [5] |
| Molecular Weight | 183.02 g/mol | [5] |
| Appearance | Typically an off-white to white solid | - |
| Storage | Store under inert atmosphere, 2-8°C | [5] |
Stability Considerations: Boronic acids, particularly heteroaromatic ones, can be susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[6] This is often exacerbated by harsh basic conditions and elevated temperatures.[1] To mitigate this, it is highly recommended to:
-
Use the reagent promptly after purchase or synthesis.
-
Store under an inert atmosphere (Argon or Nitrogen) and at reduced temperature to minimize degradation.
-
Consider the in-situ generation from a more stable precursor, such as its corresponding pinacol ester, for particularly sensitive applications.
The Mechanistic Nuance: Role of the Dimethylaminoethyl Moiety
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The base is critical for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[2]
The N,N-dimethylaminoethyl substituent on our pyrazole reagent introduces a potential deviation from the standard mechanism. The tertiary amine can act as a Lewis base, potentially coordinating to the palladium center. This intramolecular interaction could lead to a "hemilabile ligand" effect, where the side chain transiently binds and dissociates from the metal. This can be beneficial, potentially stabilizing the active catalytic species and preventing catalyst decomposition. However, strong, persistent coordination could also occupy a coordination site needed for the catalytic cycle to proceed, thereby inhibiting the reaction. The choice of palladium source, ligand, and base becomes crucial to balance these effects.
Application Protocol 1: High-Throughput Library Synthesis (Microwave-Assisted)
This protocol is optimized for speed and efficiency, making it ideal for generating large combinatorial libraries in 96-well plate formats. Microwave heating dramatically reduces reaction times.[8]
Materials:
-
This compound
-
Array of aryl/heteroaryl halides (bromides or iodides are preferred)
-
Palladium Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)
-
Base: Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 or 5:1 ratio), degassed
-
Microwave vials (0.5-2.0 mL) with stir bars
-
96-well plates for post-reaction processing
Step-by-Step Methodology:
-
Array Preparation: In each microwave vial, add the aryl/heteroaryl halide (1.0 equiv., typically 0.1 mmol).
-
Reagent Addition: To each vial, add this compound (1.2-1.5 equiv.).
-
Base and Catalyst: Add K₃PO₄ (2.0 equiv.) and the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%). The use of a second-generation (G2) precatalyst is recommended as they show high activity for coupling N-rich heterocycles.[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1.0 mL of Dioxane:H₂O 4:1) to each vial.
-
Sealing and Purging: Securely cap the vials. It is good practice to briefly purge the vials with an inert gas (Argon or Nitrogen) before sealing if the reaction is particularly sensitive to oxygen.
-
Microwave Irradiation: Place the vials in the microwave reactor. Irradiate at a constant temperature of 100-140 °C for 10-25 minutes. Initial optimization runs are recommended to determine the ideal time and temperature for a specific halide class.
-
Work-up:
-
After cooling, uncap the vials.
-
Dilute the reaction mixtures with Ethyl Acetate or Dichloromethane.
-
For high-throughput purification, pass the crude mixtures through a silica gel or celite plug in a 96-well filter plate to remove palladium residues and inorganic salts.
-
Collect the filtrates in a 96-well collection plate and concentrate under a stream of nitrogen or in a vacuum centrifuge.
-
-
Analysis: Analyze the resulting library members by LC-MS to confirm product formation and assess purity.
Application Protocol 2: Scale-Up Synthesis (Conventional Heating)
This protocol is designed for synthesizing a specific target compound on a larger scale (e.g., 1-10 mmol) where controlled conditions and isolation are critical.
Materials:
-
This compound (1.05 equiv.)
-
Aryl/heteroaryl halide (1.0 equiv., e.g., 5.0 mmol)
-
Palladium Catalyst: Pd₂(dba)₃ (1 mol%) with XPhos ligand (2.5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Solvent: Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water (4:1), thoroughly degassed
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser and inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Flask Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.05-1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Add the palladium catalyst and ligand (if separate). Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash with water (2x) and then with brine (1x). The aqueous solubility imparted by the dimethylaminoethyl group may require careful partitioning; sometimes back-extraction of the aqueous layers with EtOAc is necessary.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of Pyrazole Rings via Boronic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone of medicinal chemistry and materials science. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the blockbuster anticoagulant apixaban, and the oncology therapeutic crizotinib.[1][2] Its prevalence stems from its ability to engage in various biological interactions, its metabolic stability, and its synthetic versatility. The functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[3][4]
This guide provides an in-depth exploration of modern synthetic strategies for the functionalization of pyrazole rings, with a specific focus on the versatile and powerful chemistry of boronic acids and their derivatives. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura C-C coupling, Chan-Lam C-N coupling, and direct C-H borylation.
Part 1: The Precursor - Synthesis of Pyrazole Boronic Acids and Esters
The utility of many cross-coupling reactions hinges on the availability of the requisite boronic acid or a more stable derivative, such as a pinacol ester. Direct synthesis of pyrazole boronic acids can be challenging, but several reliable methods have been established for their preparation.
Mechanistic Insight: From Halopyrazole to Boronic Ester
The most common route to pyrazole boronic esters involves a lithium-halogen exchange from a halopyrazole, followed by trapping with a borate ester. This is a classic organometallic transformation where the choice of base and reaction temperature is critical to avoid side reactions. Alternatively, palladium-catalyzed coupling of a halopyrazole with a diboron reagent (Miyaura borylation) offers a milder, more functional-group-tolerant approach.[5][6]
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
This protocol describes the synthesis via a lithium-halogen exchange, a method that is often high-yielding but requires careful control of anhydrous and low-temperature conditions.[7]
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Pinacol
-
Aqueous Hydrochloric Acid (1 M)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa, and an inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Esterification: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 1 M HCl (aq) until the solution is acidic (pH ~2). Add pinacol (1.5 eq) and hexanes. Stir vigorously at room temperature for 2-4 hours.
-
Workup and Purification: Separate the organic layer. Extract the aqueous layer with hexanes (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the desired 1-methyl-1H-pyrazole-4-boronic acid pinacol ester as a white solid.
Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[8][9] Its broad functional group tolerance and generally mild conditions make it an invaluable tool for functionalizing pyrazoles.[10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.
Materials:
-
4-Bromo-1-methylpyrazole (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a pre-catalyst like XPhos Pd G2, 1-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water)
-
Schlenk tube or microwave vial, inert atmosphere setup.
Procedure:
-
Reaction Setup: To a Schlenk tube, add the 4-bromo-1-methylpyrazole (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C. Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The following table summarizes representative yields for the coupling of 4-bromo-1H-pyrazoles with various boronic acids, demonstrating the versatility of this method.[11][12]
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 4-Bromo-3,5-dimethyl-1H-pyrazole | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 100 | 16 | 85 |
| 4 | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 24 | 78 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents (wet solvent, base); Low reaction temperature. | Use a fresh batch of catalyst or a more active pre-catalyst (e.g., Buchwald-type). Ensure all reagents and solvents are anhydrous. Increase reaction temperature.[13] |
| Protodeboronation of Boronic Acid | Unstable boronic acid; Prolonged reaction time at high temperature. | Use the corresponding pinacol ester. Use a more active catalyst to shorten reaction time. Consider milder bases (e.g., K₃PO₄). |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Thoroughly degas the reaction mixture. Reduce the catalyst loading. |
| Dehalogenation of Pyrazole | Certain ligand/base combinations; Presence of reducing agents. | Screen different phosphine ligands. Use a milder base. Ensure purity of all reagents.[11] |
Part 3: C-N Bond Formation via Chan-Lam Coupling
The Chan-Lam coupling reaction provides a powerful method for the N-arylation of pyrazoles, forming a C-N bond between a pyrazole nitrogen and an aryl group derived from a boronic acid.[14][15] This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[16][17]
Mechanistic Overview
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves:
-
Transmetalation: The aryl group from the boronic acid is transferred to a Cu(II) species.
-
Coordination and Deprotonation: The pyrazole coordinates to the copper center, followed by deprotonation (often facilitated by a base or the solvent).
-
Reductive Elimination: The aryl group and the pyrazole couple, forming the N-arylpyrazole product and a Cu(0) species.
-
Oxidation: The Cu(0) is re-oxidized to the active Cu(II) state, often by atmospheric oxygen, to complete the cycle.
Experimental Protocol: N-Arylation of Pyrazole
This protocol describes a general procedure for the copper-catalyzed N-arylation of pyrazole.
Materials:
-
Pyrazole (1.0 eq)
-
Arylboronic acid (1.5-2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)
-
Base (optional, e.g., pyridine, triethylamine, 2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), Methanol, or DMF)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Reaction Setup: To a round-bottom flask, add the pyrazole (1.0 mmol), arylboronic acid (1.5 mmol), and Cu(OAc)₂ (0.1 mmol).
-
Solvent and Base Addition: Add the solvent (e.g., DCM, 5 mL) and, if required, a base like pyridine (2.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-72 hours. The reaction mixture will typically turn from blue to green. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Scope of the Chan-Lam Coupling
The following table illustrates the scope of the Chan-Lam coupling for the N-arylation of various pyrazoles.[11][18][19]
| Entry | Pyrazole Substrate | Arylboronic Acid | Copper Source (mol%) | Base/Additive | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Pyrazole | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | 85 |
| 2 | 3,5-Dimethylpyrazole | 4-Tolylboronic acid | Cu(OAc)₂ (20) | None | MeOH | RT | 72 | 78 |
| 3 | 4-Nitropyrazole | 4-Chlorophenylboronic acid | CuCl (10) | NaOH | MeOH | Reflux | 10 | 75 |
| 4 | Indazole | 3-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | DCM | RT | 24 | 90 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Inefficient catalyst turnover; Steric hindrance. | Ensure adequate exposure to air (oxygen) for catalyst re-oxidation. Consider using a ligand (e.g., pyridine, bipyridine). Increase the amount of boronic acid.[20] |
| Homocoupling of Boronic Acid (Biaryl formation) | Common side reaction, particularly with electron-rich boronic acids. | Add a ligand or change the solvent. Sometimes running the reaction at a lower concentration can help. |
| No Reaction | Deactivated catalyst; Unreactive substrates. | Use a different copper source (e.g., CuCl, Cu₂O). For electron-deficient pyrazoles or boronic acids, heating may be required.[21] |
| Poor Regioselectivity (for unsymmetrical pyrazoles) | Steric and electronic factors are similar at both nitrogen atoms. | The directing effect of substituents on the pyrazole ring can be exploited. Often, arylation occurs at the less sterically hindered nitrogen.[1] |
Part 4: Direct C-H Functionalization Strategies
A more recent and atom-economical approach to functionalizing pyrazoles is through direct C-H activation.[22] This strategy avoids the need for pre-functionalized starting materials (e.g., halopyrazoles), thus shortening synthetic sequences. Iridium-catalyzed C-H borylation is a particularly powerful method, allowing for the regioselective installation of a boronic ester group, which can then be used in subsequent cross-coupling reactions.[23][24]
Mechanistic Principles and Regioselectivity
Iridium-catalyzed C-H borylation typically proceeds via an Ir(III)/Ir(V) catalytic cycle. The regioselectivity is a key consideration and is often governed by a combination of steric and electronic factors.[7] For N-substituted pyrazoles, borylation often occurs at the C5 position due to steric hindrance at other positions and the electronic nature of the ring. For NH-pyrazoles, the reaction can be complicated by N-H borylation, which can influence the regioselectivity of the subsequent C-H borylation.[24][25]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1-Phenylpyrazole
This protocol provides a general method for the C-H borylation of an N-substituted pyrazole.
Materials:
-
1-Phenylpyrazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂, 1.5 eq)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), 3 mol%)
-
Solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)
-
Schlenk tube, inert atmosphere setup.
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 1-phenylpyrazole (1.0 mmol), B₂pin₂ (1.5 mmol), [Ir(cod)OMe]₂ (0.015 mmol), and dtbbpy (0.03 mmol) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, 3 mL).
-
Reaction: Seal the tube and heat the mixture at 80 °C for 16-24 hours.
-
Workup and Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired pyrazole boronic ester.
Data Presentation: Regioselectivity in C-H Borylation
The regioselectivity of iridium-catalyzed C-H borylation is highly dependent on the substrate's steric and electronic properties.[23]
| Substrate | Major Regioisomer | Comments |
| 1-Methylpyrazole | C5-borylated | Steric hindrance from the N-methyl group directs borylation to the C5 position. |
| 1-Phenylpyrazole | C5-borylated | The bulky phenyl group strongly directs borylation to the C5 position. |
| Pyrazole (unprotected) | Mixture of C4 and N-borylated products | N-H borylation is a competing reaction. The C4 position is electronically favored for C-H borylation.[24] |
Conclusion and Future Outlook
The functionalization of pyrazole rings using boronic acids represents a mature yet continually evolving field of synthetic chemistry. The Suzuki-Miyaura and Chan-Lam couplings are robust and reliable methods for constructing C-C and C-N bonds, respectively, and are indispensable tools in the drug discovery process. The advent of direct C-H borylation techniques offers more efficient and atom-economical routes to novel pyrazole derivatives. As catalyst and ligand design continues to advance, we can expect to see even more sophisticated and selective methods for pyrazole functionalization, further cementing the importance of this versatile heterocycle in the development of new medicines and materials.
References
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- Bolliger, J. L., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: a study of the scope of the reaction and the origins of regioselectivity. Journal of the American Chemical Society, 136(11), 4287-4299. [Link]
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN114380853A.
- Billingsley, K. L., & Buchwald, S. L. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Tetrahedron Letters, 50(49), 6833-6835. [Link]
- Hartwig, J. F. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]
- MDPI. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. [Link]
- Arabian Journal of Chemistry. (2023).
- PubMed. (2004). Copper (II)
- National Institutes of Health. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. [Link]
- ResearchGate. (2022). A Review on the Latest Progress of Chan‐Lam Coupling Reaction. [Link]
- ResearchGate. (2021). Scope of arylboronic acids. Reaction conditions: 1a (0.5 mmol), 2a–2j.... [Link]
- Hardouin Duparc, V., & Schaper, F. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- ACS Publications. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. [Link]
- ResearchGate. (2013). Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. [a]. [Link]
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- National Institutes of Health. (2020).
- ResearchGate. (2020). Substrate scope of Suzuki–Miyaura coupling reaction. Reaction conditions. [Link]
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
- Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
- ResearchGate. (2020). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. [Link]
- ResearchGate. (2014). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam.... [Link]
- Organic Chemistry Portal. (2014).
- ResearchGate. (2021). Substrate Scope of Aryl Boronic Acids a. [Link]
- ResearchGate. (2019). Substrate Scope of Arylboronic Acids in Chan‐Lam Coupling with 1 a.... [Link]
- DSpace@MIT. (2013).
- MDPI. (2018).
- ResearchGate. (2021). Substrate scope of Suzuki-coupling of.... [Link]
- Royal Society of Chemistry. (2020).
- ResearchGate. (2021). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. [Link]
- ResearchGate. (2019).
- Royal Society of Chemistry. (2025).
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- ACS Publications. (2021).
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN106279691A.
- National Institutes of Health. (2012). Synthesis and Utility of Dihydropyridine Boronic Esters. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Application Note & Protocols: Development of Novel Fluorescent Sensors Using Pyrazole Boronic Acids for Biological Imaging and Drug Discovery
Abstract
This guide provides a comprehensive framework for the design, synthesis, characterization, and application of novel fluorescent sensors based on the pyrazole boronic acid scaffold. Boronic acids are exceptional chemical reporters, capable of reversible covalent interactions with 1,2- and 1,3-diols, which are common motifs in biologically crucial molecules like saccharides, glycoproteins, and catecholamines.[1][2][3] The pyrazole ring system serves as a versatile and tunable fluorophore, widely recognized in medicinal chemistry for its favorable pharmacokinetic properties.[4][5] By integrating these two moieties, researchers can develop highly specific and sensitive probes for real-time tracking of analytes in complex biological systems. This document details the underlying sensing mechanisms, provides step-by-step protocols for synthesis and characterization, and outlines methodologies for their application in cellular imaging, offering field-proven insights to accelerate research and development in chemical biology and drug discovery.
Section 1: Principle of Sensing Mechanism
The functionality of pyrazole boronic acid sensors is predicated on the modulation of the fluorophore's electronic properties upon analyte binding. The core principle involves the reversible formation of a cyclic boronate ester between the boronic acid group and a target molecule containing a cis-diol.[1][2] This binding event alters the electronic nature of the boron atom, transitioning it from a trigonal planar (sp²) to a tetrahedral (sp³) geometry.
This geometric and electronic change directly influences the photophysical properties of the pyrazole fluorophore through mechanisms such as:
-
Photoinduced Electron Transfer (PET): In the unbound "OFF" state, the lone pair of electrons on the nitrogen atom of the pyrazole or an appended amine can quench the fluorescence of the excited fluorophore. The Lewis acidic nature of the boronic acid group enhances this quenching effect. Upon binding a diol, the electron density around the boron atom increases, inhibiting the PET process and leading to a fluorescence "turn-on" response.
-
Intramolecular Charge Transfer (ICT): The pyrazole scaffold can be designed with electron-donating and electron-accepting groups to create an ICT system.[5] Analyte binding to the boronic acid can modulate the efficiency of this charge transfer, resulting in a detectable shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[5]
The diagram below illustrates a common PET-based sensing mechanism.
Caption: Logical flow of the PET sensing mechanism.
Section 2: Synthesis of Pyrazole Boronic Acid Probes
The synthesis of these sensors typically involves a multi-step process that is adaptable for creating a library of probes with varied properties. The general strategy is to first construct the functionalized pyrazole core and subsequently introduce the boronic acid moiety, which is often protected as a stable pinacol ester to facilitate purification and storage.[4][6] Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are instrumental in this process.[4]
Caption: High-level overview of the synthetic strategy.
Protocol 2.1: Synthesis of a 1-Aryl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol describes a representative synthesis using a palladium-catalyzed borylation reaction.
Causality: The choice of a palladium catalyst and a suitable ligand is critical for efficient C-B bond formation. Potassium acetate acts as a base to facilitate the catalytic cycle. Dioxane is used as a high-boiling point solvent suitable for the reaction temperature. The pinacol ester of diboronic acid (B₂Pin₂) is the boron source, yielding a stable product.[7]
Materials & Reagents:
-
1-Aryl-4-bromo-1H-pyrazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Ethyl Acetate, Hexane, Brine, Anhydrous Sodium Sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask, add 1-Aryl-4-bromo-1H-pyrazole (1.0 eq), B₂Pin₂ (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).
-
Scientist's Note: It is crucial to maintain an inert atmosphere (N₂ or Ar) as palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and reduced yield.
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours.
-
Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halo-pyrazole is consumed.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole boronic acid pinacol ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Characterization of Novel Sensors
Once synthesized, a novel sensor must be rigorously characterized to establish its performance benchmarks, including its photophysical properties, binding affinity, and selectivity towards the target analyte.
Caption: A workflow for comprehensive sensor validation.
Protocol 3.1: Photophysical Characterization
Causality: This protocol establishes the fundamental optical properties of the sensor. The absorption maximum dictates the optimal excitation wavelength, while the emission maximum defines the detection window. The quantum yield (Φ) is a critical measure of the sensor's brightness, and the Stokes shift (separation between absorption and emission maxima) is important for minimizing self-absorption and improving signal-to-noise ratio.
Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the sensor in a suitable solvent (e.g., DMSO, Methanol).
-
Working Solutions: Prepare a dilute working solution (e.g., 1-10 µM) in the desired assay buffer (e.g., PBS, pH 7.4).
-
Absorption Spectrum: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectrum: Excite the sample at its λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).
-
Quantum Yield (Relative Method):
-
Select a well-characterized fluorescence standard with an absorption profile similar to the sensor (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a series of dilutions for both the sensor and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) (where Φ is quantum yield, I is integrated fluorescence intensity, A is absorbance, and η is the refractive index of the solvent).
-
-
Data Summary: Compile the results in a table for clear comparison.
Table 1: Example Photophysical Data
| Property | Value |
|---|---|
| λ_abs (nm) | 350 |
| λ_em (nm) | 480 |
| Stokes Shift (nm) | 130 |
| Quantum Yield (Φ) | 0.65 (in PBS) |
| Molar Extinction Coeff. (ε) | 25,000 M⁻¹cm⁻¹ |
Protocol 3.2: Analyte Binding and Selectivity Studies
Causality: Fluorescence titration is performed to quantify the sensor's response to increasing concentrations of the target analyte, allowing for the calculation of the binding constant (Kₐ), which reflects the sensor's affinity. The limit of detection (LoD) establishes the minimum analyte concentration the sensor can reliably detect. Selectivity is paramount and is confirmed by challenging the sensor with structurally similar or biologically abundant molecules to ensure the response is specific to the intended target.[8]
Procedure:
-
Titration Experiment:
-
To a cuvette containing the sensor solution (e.g., 10 µM in PBS), add incremental amounts of a concentrated stock solution of the target analyte (e.g., glucose).
-
After each addition, mix thoroughly, allow to equilibrate (e.g., 2-5 minutes), and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at λ_em against the analyte concentration.
-
-
Binding Constant (Kₐ): Fit the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand) to determine the binding constant.
-
Limit of Detection (LoD): Calculate the LoD using the formula: LoD = 3σ / S, where σ is the standard deviation of the blank (sensor without analyte) and S is the slope of the linear portion of the titration curve at low analyte concentrations.
-
Selectivity Test:
-
Prepare solutions of the sensor with a fixed concentration of the target analyte.
-
Prepare parallel solutions of the sensor with a significant excess (e.g., 10-100 fold) of potential interfering species (e.g., for a glucose sensor, test fructose, galactose, lactate, ascorbic acid, etc.).
-
Measure and compare the fluorescence response across all samples. An ideal sensor shows a robust signal only in the presence of the target analyte.
-
Section 4: Application in Biological Systems
A key application of these sensors is visualizing analytes within their native biological context, such as in living cells.[9] This requires careful consideration of sensor properties like cell permeability, cytotoxicity, and stability in complex media.
Protocol 4.1: Cellular Imaging of a Target Analyte
Causality: This protocol provides a workflow for loading the sensor into cultured cells and imaging the analyte-dependent fluorescence signal. Proper controls are essential to validate that the observed signal is a true representation of the target analyte's distribution and not an artifact.
Materials & Equipment:
-
Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom imaging dishes
-
Complete cell culture medium, PBS, and Trypsin-EDTA
-
Pyrazole boronic acid sensor stock solution (in DMSO)
-
Fluorescence microscope with appropriate filter sets
-
Optional: Hoechst 33342 (for nuclear co-staining), positive/negative control modulators for the analyte of interest.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and grow to 60-80% confluency.
-
Sensor Loading:
-
Dilute the sensor stock solution in serum-free medium to the final working concentration (typically 1-10 µM, determined from dose-response toxicity assays).
-
Remove the culture medium from the cells, wash once with PBS.
-
Add the sensor-containing medium and incubate for 30-60 minutes at 37 °C.
-
Scientist's Note: The optimal loading time and concentration must be determined empirically to maximize signal and minimize cytotoxicity.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS or imaging buffer to remove excess extracellular probe.
-
Imaging:
-
Add fresh imaging buffer to the dish.
-
Mount the dish on the fluorescence microscope stage.
-
Acquire images using the appropriate excitation and emission channels for the sensor.
-
-
Self-Validation and Controls:
-
Autofluorescence Control: Image unloaded cells under the same conditions to assess background autofluorescence.[10]
-
Positive Control: Treat cells with a compound known to increase the intracellular concentration of the target analyte and observe the expected increase in fluorescence.
-
Negative Control: Treat cells with a compound or use a cell line known to deplete the target analyte and observe the expected decrease in fluorescence.
-
Co-localization: Use organelle-specific stains (e.g., MitoTracker, ER-Tracker) to determine the subcellular localization of the fluorescence signal.
-
Section 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Fluorescence Signal | 1. Incorrect excitation/emission settings.2. Sensor degradation.3. Inefficient analyte binding in assay buffer.4. Low quantum yield. | 1. Verify filter sets and instrument settings.2. Use freshly prepared solutions; store stock solution protected from light at -20°C.3. Check the pH dependence of the sensor; optimize buffer conditions.4. Increase sensor concentration or use a more sensitive detector. |
| Poor Selectivity | 1. Sensor cross-reacts with similar molecules.2. The binding pocket is not specific enough. | 1. Redesign the sensor with steric or electronic modifications to enhance specificity.2. Perform competitive binding assays to quantify interference. |
| High Background Signal | 1. Sensor aggregation at high concentrations.2. Intrinsic fluorescence in the "OFF" state is too high.3. Cellular autofluorescence. | 1. Lower the sensor concentration; add a small amount of non-ionic surfactant (e.g., Pluronic F-127).2. Modify the fluorophore or quencher to improve the ON/OFF ratio.3. Use a spectral window with lower autofluorescence (e.g., red/near-infrared) or apply image background subtraction. |
| Cell Toxicity | 1. Sensor concentration is too high.2. The chemical scaffold is inherently cytotoxic. | 1. Perform a dose-response viability assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.2. Synthesize analogues with improved biocompatibility (e.g., by adding PEG chains). |
Section 6: Conclusion
Fluorescent sensors based on pyrazole boronic acids represent a powerful and versatile class of tools for chemical biology and drug development. Their rational design, combining the specific diol-recognition of boronic acids with the tunable photophysics of the pyrazole core, allows for the creation of probes tailored to a wide array of biological analytes. By following the systematic protocols for synthesis, characterization, and application outlined in this guide, researchers can effectively develop and validate novel sensors to illuminate complex biological processes in real-time, ultimately accelerating discoveries in diagnostics and therapeutics.
Section 7: References
-
Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 61. [Link]
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Li, M., Zhang, S., Wu, L., & Wu, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(50), 28492-28519. [Link]
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Drobizhev, M., Tillo, S., Makarov, N. S., Hughes, T. E., & Rebane, A. (2020). Characterizing the Two-photon Absorption Properties of Fluorescent Molecules in the 680-1300 nm Spectral Range. Bio-protocol, 10(2), e3494. [Link]
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Tanaka, H., Nishie, A., I-I., H., Mori, H., Ogura, S. I., & Sueyoshi, K. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Molecules, 27(20), 6821. [Link]
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Li, M., Zhang, S., Wu, L., & Wu, Y. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]
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Li, M., Zhang, S., Wu, L., & Wu, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
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CN106365922A. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
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Zhang, J., Tenner, B., & Zhang, J. (2021). Protocol for using fluorescent sensors targeted to endogenous proteins (FluoSTEPs) to measure microdomain-specific signaling events. STAR protocols, 2(3), 100693. [Link]
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Zhang, J., Tenner, B., & Zhang, J. (2021). Protocol for using fluorescent sensors targeted to endogenous proteins (FluoSTEPs) to measure microdomain-specific signaling events. National Institutes of Health. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Nagl, S., & Wolfbeis, O. S. (2022). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. Sensors, 22(14), 5143. [Link]
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Kim, S., Park, S., & Kim, Y. (2020). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Advances. [Link]
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Melavanki, R., Kusanur, R., & Patil, N. (2016). Exploring the mechanism of fluorescence quenching in two biologically active boronic acid derivatives using Stern-Volmer kinetics. ResearchGate. [Link]
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Mohammadi, A., & Razi, F. (2020). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. New Journal of Chemistry, 44(1), 107-114. [Link]
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CN104945373A. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. Google Patents.
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iGEM Foundation. (2019). Calibration Protocol - Fluorescence Standard Curve with Fluorescein. protocols.io. [Link]
-
Kruger, S., Plater, M. J., & Susilo, S. (2019). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC advances, 9(12), 6527-6535. [Link]
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Singh, N., Singh, P., Singh, J., & Singh, N. (2022). Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection: Synthesis, Characterization and Theoretical Investigations. ChemRxiv. [Link]
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Lee, J. H., Kim, J. H., & Kim, J. H. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6884. [Link]
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Mohammadi, A., & Razi, F. (2019). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances. [Link]
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Quiñonez-Lara, A., Campillo-Alvarado, G., Rivera, E., & Ochoa-Puentes, C. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC advances, 14(1), 1-27. [Link]
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Gontcharov, J., Štefančič, P., Uršič, M., & Svete, J. (2023). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 28(14), 5529. [Link]
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Lee, J., Lim, C., & Raines, R. (2015). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. ResearchGate. [Link]
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Application Notes & Protocols: Metal-Free Borylation of Pyrazole Derivatives
Introduction: The Strategic Value of Borylated Pyrazoles in Modern Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The strategic introduction of a boron moiety, specifically a boronic acid or ester, onto the pyrazole ring dramatically enhances its synthetic utility. Borylated pyrazoles are versatile building blocks, primed for a vast array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex molecular architectures. This capacity for late-stage functionalization is of paramount importance in drug discovery, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Traditionally, the synthesis of borylated heterocycles has been dominated by transition-metal-catalyzed methods. While effective, these approaches often suffer from drawbacks such as the cost and toxicity of the metal catalysts, and the potential for metal contamination in the final products – a critical concern in pharmaceutical manufacturing. Consequently, the development of metal-free borylation methods has emerged as a highly attractive and sustainable alternative.
These application notes provide a comprehensive technical guide to the leading metal-free strategies for the C-H borylation of pyrazole derivatives. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and present a comparative analysis to guide researchers in selecting the optimal approach for their specific synthetic challenges. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to confidently implement these cutting-edge, metal-free techniques.
I. Electrophilic C-H Borylation with Boron Trihalides: A Powerful and Direct Approach
The use of highly electrophilic boron reagents, particularly boron tribromide (BBr₃), represents a direct and potent method for the C-H borylation of electron-rich heterocycles like pyrazoles.[1] This approach circumvents the need for a metal catalyst by leveraging the inherent reactivity of the pyrazole ring towards electrophilic attack.
A. Mechanistic Rationale
The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The highly Lewis acidic BBr₃ interacts with the π-system of the pyrazole ring, forming a sigma complex (or Wheland intermediate). Subsequent deprotonation by a mild base regenerates the aromaticity of the pyrazole ring, now bearing a dibromoboryl (-BBr₂) group. This intermediate is then typically quenched with an alcohol, such as pinacol, to afford the more stable and synthetically versatile pinacol boronate ester.
For N-substituted pyrazoles, the regioselectivity of the borylation is governed by the electronic and steric properties of the substituents on the pyrazole ring. In many cases, the borylation occurs at the C4 or C5 position, depending on the directing effects of the substituents. For N-H pyrazoles, the initial N-borylation can occur, which can then direct subsequent C-H borylation. The use of a directing group, such as a pivaloyl group on a nitrogen atom, can provide excellent control over the regioselectivity of the borylation, favoring the position proximal to the directing group.[2][3]
Caption: Proposed mechanism for photocatalyst-free borylation.
B. Experimental Protocol: Photocatalyst-Free Borylation of a Substituted Pyrazole
This protocol is a general procedure adapted from methods developed for the photocatalyst-free borylation of aryl derivatives. [4][5][6] Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 2.0 equiv)
-
Acetonitrile (MeCN) with 10% v/v water
-
Blue LED light source (e.g., 450 nm)
-
Reaction vessel transparent to visible light (e.g., borosilicate glass vial)
Procedure:
-
In a borosilicate glass vial equipped with a magnetic stir bar, combine the substituted pyrazole (0.5 mmol, 1.0 equiv) and bis(pinacolato)diboron (1.0 mmol, 2.0 equiv).
-
Add acetonitrile/water (9:1 v/v, 5.0 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial at a fixed distance from a blue LED light source and stir vigorously at room temperature.
-
Irradiate the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the borylated pyrazole product.
Expertise Note: The choice of solvent can be critical in these reactions. The addition of a small amount of water to acetonitrile has been shown to improve yields in some systems. [4]It is advisable to screen a small number of solvent systems to optimize the reaction for a specific pyrazole substrate.
III. Borylation Directed by Pyrazaboles: A Transient Directing Group Strategy
Pyrazaboles, which are dimeric boron-pyrazole adducts, can be activated to form highly electrophilic species capable of C-H borylation. [7][8][9]In a fascinating "borylation directed borylation" strategy, one boron center of the pyrazabole can coordinate to a heteroatom on the substrate, positioning the second boron center for an intramolecular C-H borylation at a proximal site.
A. Mechanistic Rationale
Pyrazabole itself is bench-stable but can be activated by reagents such as iodine or strong acids like bistriflimidic acid (HNTf₂) to generate a highly electrophilic ditopic borenium species. [7][9]When reacted with a substrate containing a Lewis basic site (e.g., the nitrogen of an aniline or an indole), the first borylation event occurs at this site. This initial N-borylation acts as a transient directing group, bringing the second electrophilic boron center of the pyrazabole into close proximity with a C-H bond, facilitating a second, intramolecular borylation event. Subsequent workup with pinacol cleaves the B-N bonds and converts the C-B bond to a stable pinacol boronate ester.
B. Conceptual Workflow: Borylation Directed Borylation
This approach is particularly powerful for achieving regioselectivities that are difficult to obtain through other methods. For example, it has been successfully applied to the C7-borylation of indoles. [8][9]
Diagram: Borylation Directed Borylation Concept
Caption: Conceptual workflow of the BDB strategy.
IV. Comparative Analysis and Data Summary
To aid in the selection of the most appropriate metal-free borylation method, the following table summarizes the key features of the discussed protocols.
| Method | Borylating Agent | Key Features | Typical Conditions | Advantages | Limitations |
| Electrophilic Borylation | BBr₃ | Direct C-H borylation of electron-rich heterocycles. Regioselectivity can be controlled with directing groups. [2][3] | Anhydrous CH₂Cl₂, 0 °C to RT | High reactivity, good for electron-rich pyrazoles, no metal catalyst. | Requires stoichiometric amounts of a highly reactive and moisture-sensitive reagent. |
| Photochemical Borylation | B₂pin₂ | Catalyst-free, mild conditions, initiated by visible light. [4][5][6] | MeCN/H₂O, visible light (blue LEDs), RT | Extremely mild, high functional group tolerance, avoids catalysts. | May require longer reaction times, quantum yields can be substrate-dependent. |
| Borylation Directed Borylation | Activated Pyrazabole | Transient directing group strategy for unique regioselectivity. [7][8][9] | Anhydrous solvent, activator (I₂ or HNTf₂), RT to elevated temp. | Access to otherwise difficult-to-obtain regioisomers. | Requires synthesis of the pyrazabole reagent and an activator. |
V. Conclusion and Future Outlook
The development of metal-free borylation methods for pyrazole derivatives represents a significant advancement in synthetic chemistry, offering milder, more sustainable, and often more cost-effective routes to these valuable building blocks. The electrophilic, photochemical, and pyrazabole-directed strategies outlined in these notes each provide a unique set of advantages and are applicable to a range of synthetic challenges. As research in this area continues, we can anticipate the emergence of even more sophisticated and selective metal-free borylation techniques, further expanding the synthetic chemist's toolkit for the construction of complex pyrazole-containing molecules. The continued exploration of novel organocatalysts and the application of frustrated Lewis pair chemistry to pyrazole borylation are particularly promising avenues for future investigation.
VI. References
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Xu, Y., Yang, X., & Fang, H. (2018). Additive- and Photocatalyst-Free Borylation of Arylazo Sulfones under Visible Light. The Journal of Organic Chemistry, 83(20), 12831–12837. [Link]
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ResearchGate. (n.d.). Borylation of pyrazole and its derivatives. [Link]
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Das, S., Ghorai, S., Bhattacharya, S., & Maiti, D. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15303–15312. [Link]
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Bessette, A., & Drouin, M. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules, 26(8), 2243. [Link]
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ResearchGate. (n.d.). Site‐selective C−H functionalization of pyrroles. [Link]
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Pahl, J., Noone, E., Uzelac, M., Yuan, K., & Ingleson, M. J. (2022). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Science, 14(43), 12041-12048. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
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Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
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He, J. H., Park, S., & Chen, Y. (2023). Metal-free, photoinduced remote C(sp3)–H borylation. Chemical Science, 14(34), 9205-9211. [Link]
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ResearchGate. (n.d.). Metal-Free and Highly Regioselective Synthesis of N-Heteroaryl Substituted Pyrazoles from α,β-Unsaturated N-Tosylhydrazones and Heteroaryl Chlorides. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
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Xu, Y., Yang, X., & Fang, H. (2018). Additive- and Photocatalyst-Free Borylation of Arylazo Sulfones under Visible Light. The Journal of Organic Chemistry, 83(20), 12831–12837. [Link]
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Xu, Y., Yang, X., & Fang, H. (2018). Additive- and Photocatalyst-Free Borylation of Arylazo Sulfones under Visible Light. Europe PMC. [Link]
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Pahl, J., Noone, E., Uzelac, M., Yuan, K., & Ingleson, M. J. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. Angewandte Chemie International Edition, 61(32), e202206230. [Link]
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Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
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Kuwata, S., & Ikariya, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(1), 107. [Link]
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Royal Society of Chemistry. (2024). Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis. Chemical Science, 15(18), 6689-6695. [Link]
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Bin, H.-R., Kim, H., Kim, G., Lee, K.-I., & Lee, S. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6833. [Link]
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ResearchGate. (n.d.). Photocatalytic Boryl Radicals Triggered Sequential B N/C N Bond Formation to Assemble Boron‐Handled Pyrazoles. [Link]
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Ni, S., Xiao, W., & Xuan, J. (2024). Photocatalytic Boryl Radicals Triggered Sequential B N/C N Bond Formation to Assemble Boron‐Handled Pyrazoles. Advanced Science, 11(3), e2306782. [Link]
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Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
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Request PDF. (n.d.). Photochemical C–H Borylation in Organic Synthesis. [Link]
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Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). [Link]
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The Chemical Reaction Database. (n.d.). Pyrazole based frustrated Lewis pair. [Link]
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Iqbal, S. A., Pahl, J., Yuan, K., & Ingleson, M. J. (2020). Intramolecular (directed) electrophilic C–H borylation. Chemical Society Reviews, 49(12), 4151-4181. [Link]
-
Pahl, J., Noone, E., Uzelac, M., Yuan, K., & Ingleson, M. J. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. Angewandte Chemie International Edition, 61(32), e202206230. [Link]
-
Wang, Z.-J., Chen, X., Wu, L., Wong, J. J., Liang, Y., Zhao, Y., Houk, K. N., & Shi, Z. (2021). Metal-Free Directed C-H Borylation of Pyrroles. Angewandte Chemie International Edition, 60(15), 8500-8504. [Link]
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Wu, L., Chen, X., Wang, Z.-J., Liang, Y., & Shi, Z. (2022). BBr3 -Mediated P(III)-Directed C-H Borylation of Phosphines. Chemistry – A European Journal, 28(9), e202104100. [Link]
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Wang, Z.-J., et al. (2019). Metal-free directed sp2-C-H borylation. Nature, 574(7777), 241-245. [Link]
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Liu, T., & Liu, J. T. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters, 21(5), 1283–1286. [Link]
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Sonawane, K. D., & Zade, S. B. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Negative Results, 13(3), 512-517. [Link]
-
Request PDF. (n.d.). Metal‐Free Directed C−H Borylation of Pyrroles. [Link]
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ResearchGate. (n.d.). Regioselectivity for the Lewis base‐directed electrophilic borylation of previously reported pyridyl‐functionalized PAHs with preferential positions for borylation indicated by red arrows (6HC, 6‐membered heterocycle formed; 5HC, 5‐membered heterocycle formed). [Link]
-
Wang, H., & Zhao, D. (2018). Systematic Assessment of the Catalytic Reactivity of Frustrated Lewis Pairs in C-H Bond Activation. Molecules, 23(10), 2639. [Link]
-
Iqbal, S. A., Pahl, J., Yuan, K., & Ingleson, M. J. (2020). Intramolecular (directed) electrophilic C–H borylation. Chemical Society Reviews, 49(12), 4151-4181. [Link]
-
Request PDF. (n.d.). Metal-free directed C–H bond activation and borylation. [Link]
-
Chen, Y.-C., & Liu, Y.-H. (2024). A Computational Study of Photoinduced Borylation for Selected Boron Sources. International Journal of Molecular Sciences, 25(5), 2999. [Link]
-
Liu, T., & Liu, J. T. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters, 21(5), 1283–1286. [Link]
-
MDPI. (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Molecules, 28(16), 5988. [Link]
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Troubleshooting & Optimization
how to prevent protodeboronation of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
A Troubleshooting Guide for Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid, a valuable building block that is prone to protodeboronation. As Senior Application Scientists, our goal is to explain the causality behind these experimental challenges and provide robust, field-proven solutions.
Introduction
This compound is a key reagent in medicinal chemistry, enabling the synthesis of complex molecules through reactions like the Suzuki-Miyaura cross-coupling. However, its utility is often hampered by a significant side reaction: protodeboronation. This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which terminates the desired reaction pathway and reduces yields.[1]
This particular molecule's structure—an electron-rich pyrazole ring combined with a basic dimethylaminoethyl side chain—makes it especially susceptible to this decomposition pathway.[1][2][3] This guide will address the mechanisms behind this instability and offer concrete strategies to ensure successful and reproducible experimental outcomes.
FAQ 1: What is protodeboronation, and why is this specific pyrazole boronic acid so susceptible?
Answer:
Protodeboronation is a chemical reaction that replaces a boronic acid functional group [-B(OH)₂] with a hydrogen atom.[1] It is a common and problematic side reaction in metal-catalyzed cross-couplings.[1] The reaction can proceed through several mechanisms, but for Suzuki-Miyaura couplings, the base-catalyzed pathway is the most relevant.[4]
In this pathway, a base (like hydroxide) attacks the Lewis acidic boron atom to form a more electron-rich boronate species ([ArB(OH)₃]⁻). This intermediate is then protonated at the carbon atom (ipso-protonation), leading to the cleavage of the C-B bond.[3][5]
Caption: General mechanism of base-catalyzed protodeboronation.
The structure of This compound presents two key features that enhance its susceptibility:
-
Heteroaromatic Ring: Pyrazoles, like many electron-rich heteroaromatic systems, are inherently more prone to protodeboronation than many simple aryl boronic acids.[2][6]
-
Basic Side Chain: The dimethylamino group is a basic nitrogen atom. Under neutral or slightly acidic conditions, this nitrogen can be protonated, leading to the formation of a zwitterionic species. For certain basic heteroaromatics, such as 2-pyridine boronic acid, these zwitterions are known to be exceptionally unstable and can undergo rapid, unimolecular C-B bond fragmentation.[1] This makes the choice of pH and reaction conditions critically important.
FAQ 2: My Suzuki-Miyaura coupling yield is low, and I've identified 1-(2-(dimethylamino)ethyl)-1H-pyrazole as the main byproduct. What's happening and how do I fix it?
Answer:
The presence of the deborylated pyrazole is a classic sign that protodeboronation is outcompeting your desired Suzuki-Miyaura coupling. The core of the problem is a kinetic race: for a successful reaction, the rate of transmetalation in the catalytic cycle must be significantly faster than the rate of protodeboronation.[1][7]
To fix this, you must adjust the reaction parameters to favor the cross-coupling pathway. The following table summarizes key experimental choices and their underlying rationale.
| Parameter | Recommendation for Minimizing Protodeboronation | Causality & Rationale |
| Base | Use milder inorganic bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .[8] Avoid strong bases such as NaOH, KOH, or alkoxides. | Strong hydroxides dramatically increase the concentration of the reactive boronate anion, accelerating protodeboronation.[4][9] Milder bases provide sufficient activity for the catalytic cycle with a lower risk of substrate decomposition. |
| Solvent | Minimize the amount of water. Use anhydrous co-solvents where possible, such as 1,4-dioxane or toluene .[8] | Water is the proton source for protodeboronation.[10] While some water is often required to dissolve the inorganic base, minimizing its concentration can slow the undesired side reaction. |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 60–80 °C ).[11] | Higher temperatures accelerate all reactions, but often increase the rate of protodeboronation more significantly than the cross-coupling, especially for unstable substrates.[12] |
| Catalyst | Employ a highly active palladium precatalyst and ligand system. Modern systems like XPhos-Pd-G3 or RuPhos-Pd-G3 are excellent choices.[1][6] | An efficient catalyst accelerates the rate-limiting steps of the Suzuki cycle (oxidative addition and transmetalation), allowing the desired reaction to complete before significant substrate decomposition occurs.[1] |
FAQ 3: Should I convert the boronic acid to an ester? Is a pinacol or MIDA ester better?
Answer:
Yes, converting the boronic acid to a more stable boronic ester is one of the most effective strategies to prevent protodeboronation. This approach works on a "slow-release" principle: the stable ester slowly hydrolyzes under the reaction conditions to generate a very low, steady-state concentration of the active boronic acid. This minimizes the amount of boronic acid available at any given time to undergo decomposition.[1]
When choosing an ester for a highly sensitive substrate like this, an N-methyliminodiacetic acid (MIDA) boronate ester is generally superior to a pinacol ester. [8]
-
Pinacol Esters: Offer good stability but can sometimes be sluggish to hydrolyze, potentially slowing down the desired reaction.
-
MIDA Esters: Are exceptionally stable to storage and chromatography but are designed to deprotect reliably under standard basic Suzuki-Miyaura conditions. For notoriously unstable heteroaryl boronic acids, MIDA esters provide the highest level of protection and reproducibility.[1][8]
Experimental Protocol: Synthesis of the MIDA Boronate Ester
This protocol outlines the conversion of the boronic acid to its corresponding MIDA boronate ester.
Materials:
-
This compound (1.0 eq)
-
N-methyliminodiacetic acid (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
Procedure:
-
In a round-bottom flask, dissolve the boronic acid and N-methyliminodiacetic acid in a 1:4 mixture of DMSO and ACN.
-
Heat the mixture to 80 °C and stir for 1-2 hours. Water will be removed azeotropically.
-
Monitor the reaction by LC-MS or TLC until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature. The MIDA boronate ester will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum.
-
The MIDA ester can then be used directly in the Suzuki-Miyaura coupling reaction.
FAQ 4: Can you provide a robust, optimized Suzuki-Miyaura protocol for this compound?
Answer:
Certainly. The following protocol is designed for the successful cross-coupling of the MIDA boronate ester of this compound. If using the free boronic acid, this protocol still provides a strong starting point, but yields may be more variable.
Caption: Recommended workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq), the MIDA boronate ester (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. Check for the consumption of the limiting reagent (the aryl halide).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.
FAQ 5: How should I properly store and handle this boronic acid to ensure its stability?
Answer:
Proper storage and handling are crucial first steps in preventing decomposition before your experiment even begins. Boronic acids, in general, are sensitive to atmospheric moisture and oxygen, which can lead to the formation of inactive boroxines (trimeric anhydrides) or oxidative degradation.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry environment.[13][14] For long-term storage, a desiccator or a nitrogen-filled glovebox is highly recommended.[15]
-
Handling: When weighing the reagent, do so quickly to minimize exposure to air and humidity.[16] Use dry glassware and anhydrous solvents for any procedures that do not explicitly require water. Always reseal the container tightly immediately after use.
By following these guidelines, you can significantly improve the reliability and success rate of your reactions involving this valuable but sensitive reagent.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Protodeboronation. (n.d.). Wikipedia.
- Kabir, M. S., & Al-Zoubi, R. M. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ResearchGate.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2021). ResearchGate.
- Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2020). ResearchGate.
- The unexpected protodeboronation rather than condensation. (2017). ResearchGate.
- Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society.
- Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Institutes of Health.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2018). ResearchGate.
- Cox, P. A., et al. (2018). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... (2021). ResearchGate.
- Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with Pyrazole Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Pyrazole-containing compounds are of significant interest in medicinal chemistry, and their synthesis via Suzuki coupling is a common yet often challenging endeavor.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, with a particular focus on catalyst loading and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazole boronic acids considered challenging substrates in Suzuki-Miyaura couplings?
Pyrazole boronic acids present unique challenges due to a combination of electronic and structural factors. The pyrazole ring contains Lewis basic nitrogen atoms that can coordinate to the palladium catalyst, potentially leading to deactivation or inhibition of the catalytic cycle.[2][3] Additionally, the acidic N-H proton on unprotected pyrazoles can interfere with the basic reaction conditions.[2] These substrates are also often prone to a significant side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyrazole and reducing the yield of the desired coupled product.[3][4]
Q2: What is a typical starting catalyst loading for a Suzuki reaction with a pyrazole boronic acid?
For challenging substrates like pyrazole boronic acids, a higher catalyst loading than standard Suzuki reactions is often necessary. A good starting point is typically between 2-5 mol% of the palladium source.[2] For particularly difficult couplings or when using less reactive coupling partners, loadings as high as 7 mol% have been reported to be effective.[2] It is always recommended to perform a catalyst loading screen to find the optimal concentration for your specific substrate combination.[5][6][7]
Q3: Which palladium source and ligands are most effective for this type of coupling?
The choice of palladium source and ligand is critical for a successful reaction. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium pre-catalysts often provide superior results.[2] These pre-catalysts are typically air- and moisture-stable and generate the active Pd(0) species more efficiently in situ. For ligands, bulky and electron-rich phosphines have shown great success. Specifically, SPhos and XPhos are frequently cited as high-performing ligands for coupling with nitrogen-containing heterocycles like pyrazoles.[2] Pyrazole-based P,N-ligands have also been developed and shown to be effective.[8][9]
Q4: How does the choice of base impact the reaction?
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by facilitating the formation of the boronate species necessary for transmetalation.[10] For pyrazole boronic acids, inorganic bases are commonly employed. Potassium phosphate (K₃PO₄) is a frequently used base that has been shown to be effective in these couplings.[2] Other bases like sodium carbonate (Na₂CO₃) can also be used.[11] The choice of base can influence the rate of both the desired coupling and undesired side reactions like protodeboronation, so it may need to be optimized for your specific system.
Q5: What is protodeboronation and how can it be minimized?
Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (often water in the reaction mixture) to replace the boron group with a hydrogen atom.[4] This is a particularly prevalent issue with electron-rich heteroaryl boronic acids.[12] To minimize this, several strategies can be employed:
-
Use of boronic esters: Pinacol esters or MIDA boronates are more stable towards protodeboronation than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions.[12][13]
-
Anhydrous conditions: While some water is often beneficial for Suzuki couplings, minimizing its amount can reduce protodeboronation.[14]
-
Careful selection of base and solvent: The reaction conditions can be tuned to disfavor the protodeboronation pathway.[15]
Troubleshooting Guide
Problem 1: Low to No Product Yield
Low or no yield is a common issue that can stem from several sources. A systematic approach to troubleshooting is essential.
The active Pd(0) catalyst is sensitive to oxygen.[16] Improper degassing or an air leak in your reaction setup can lead to rapid catalyst decomposition.
-
Solution:
-
Ensure rigorous inert atmosphere techniques. Use a Schlenk line or a glovebox for setting up the reaction.[17][18] Oven-dry all glassware before use.
-
Thoroughly degas all solvents and aqueous solutions. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[16]
-
Use a pre-catalyst. Second-generation pre-catalysts like those derived from SPhos and XPhos are more robust and can lead to higher turnover rates and less protodeboronation compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a ligand.[2]
-
The Lewis basic nitrogen atoms of the pyrazole ring can bind to the palladium center, inhibiting its catalytic activity.[2][3]
-
Solution:
-
Increase catalyst loading. A higher concentration of the catalyst can overcome a certain degree of inhibition.
-
Add excess boronic acid. Using a slight excess (e.g., 2.0 equivalents) of the pyrazole boronic acid can sometimes counteract the inhibitory effect.[2]
-
Screen different ligands. The choice of ligand can significantly impact the catalyst's susceptibility to inhibition. Buchwald's biaryl phosphine ligands like SPhos and XPhos are often effective in these cases.[2]
-
The transfer of the organic group from boron to palladium (transmetalation) is a key step in the catalytic cycle and can be slow for heteroaromatic boronic acids.[3]
-
Solution:
-
Optimize the base and solvent system. The choice of base and the presence of water can significantly affect the rate of transmetalation.[13] A screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, 2-MeTHF, toluene/water) is recommended.[19]
-
Increase the reaction temperature. Higher temperatures can increase the rate of transmetalation, but be aware that this can also increase the rate of side reactions like protodeboronation.[2]
-
Problem 2: Significant Protodeboronation Byproduct
The presence of a significant amount of the deborylated pyrazole indicates that the protodeboronation side reaction is competing effectively with the desired cross-coupling.
Water is the most common proton source for this side reaction, and its rate can be accelerated at higher temperatures.[4]
-
Solution:
-
Use a more stable boron reagent. Convert the pyrazole boronic acid to its corresponding pinacol or MIDA boronate ester. These are generally more stable to protodeboronation.[12]
-
Employ anhydrous conditions. While challenging, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This may require the use of specific base and solvent systems.[14]
-
Optimize reaction temperature. Screen lower reaction temperatures. While this may slow down the desired reaction, it could have a more pronounced effect on reducing the rate of protodeboronation.[15]
-
Use an excess of the boronic acid. Using 1.5 to 2.0 equivalents of the pyrazole boronic acid can help to ensure that enough of it is available for the cross-coupling reaction, even if some is lost to protodeboronation.[14]
-
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling with Pyrazole Boronic Acids
| Parameter | Recommendation | Rationale | Reference(s) |
| Palladium Source | XPhos or SPhos Pre-catalyst | Provides higher yields and turnover rates for challenging substrates. | [2] |
| Catalyst Loading | 2–7 mol% | Higher loading may be required to overcome catalyst inhibition. | [2] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that are effective for heteroaromatic couplings. | [2] |
| Boronic Acid Stoich. | 1.5–2.0 equivalents | Can counteract catalyst inhibition and compensate for protodeboronation. | [2] |
| Base | K₃PO₄ (2.0 equivalents) | A strong inorganic base that is effective for these couplings. | [2] |
| Solvent System | Dioxane/H₂O (4:1) | A common and effective solvent system for Suzuki reactions. | [2] |
| Temperature | 60–100 °C | Higher temperatures may be needed, but optimization is key to avoid side reactions. | [2] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction with Pyrazole Boronic Acid
-
Preparation: To a flame-dried Schlenk tube equipped with a stir bar, add the halo-pyrazole (1.0 mmol, 1.0 equiv), the pyrazole boronic acid (1.5-2.0 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.07 mmol, 2-7 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of H₂O) via syringe.
-
Reaction Setup: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential points of failure with pyrazole boronic acids.
Caption: A troubleshooting workflow for optimizing Suzuki reactions of pyrazole boronic acids.
References
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Li, G., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
- Wikipedia.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Anderson, K. W., et al. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188–4190. [Link]
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- ResearchGate. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(11), 2884–2897. [Link]
- ResearchGate. (2005). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction.
- Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9579–9588. [Link]
- ResearchGate. (n.d.). Optimization of catalytic loading and temperature in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Reddit. (2020). What is the proper way to set up a suzuki coupling? Reddit. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Chemical Communications. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
- ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- ResearchGate. (2015). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Lee, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6889. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- ResearchGate. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Couplings with (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Welcome to the technical support center for coupling reactions involving (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in Suzuki-Miyaura cross-coupling reactions. My aim is to provide you with in-depth, field-proven insights to diagnose and resolve common issues leading to low reaction yields.
The structure of this compound presents unique challenges due to the presence of a nitrogen-rich pyrazole ring and a Lewis basic dimethylaminoethyl side chain. These features can influence catalyst activity, substrate stability, and reaction outcomes. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common initial culprits?
A1: Low yields with this specific boronic acid often stem from a few key areas. Firstly, the quality and stability of the boronic acid itself is crucial; it can be susceptible to degradation. Secondly, the nitrogen atoms in the pyrazole ring and the dimethylamino side chain can coordinate to the palladium catalyst, leading to deactivation.[1][2][3] Finally, suboptimal reaction conditions, particularly the choice of base, solvent, and catalyst/ligand combination, can significantly hinder the reaction's progress.
Q2: How does the dimethylamino group on the side chain affect the coupling reaction?
A2: The tertiary amine can act as a Lewis base and coordinate to the palladium center. This can have both beneficial and detrimental effects. In some cases, it can stabilize the active catalytic species. However, more commonly, it can lead to catalyst inhibition by competing with the desired reactants for coordination sites on the palladium.[4] This often necessitates the use of more robust ligands that can prevent this unproductive binding.
Q3: Is this compound prone to decomposition?
A3: Yes, like many heteroaromatic boronic acids, it can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5][6] This is particularly prevalent in the presence of strong bases and protic solvents like water, especially at elevated temperatures. It is advisable to assess the purity of your boronic acid before use and consider strategies to minimize this side reaction.
Q4: Should I use the boronic acid directly, or is a more stable derivative recommended?
A4: For challenging couplings or if you suspect boronic acid instability, using a more stable derivative like a pinacol boronate ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate is highly recommended.[7][8][9] These derivatives are generally more robust to storage and the reaction conditions, slowly releasing the active boronic acid in situ. This slow-release mechanism can maintain a low concentration of the potentially unstable boronic acid, minimizing decomposition pathways.[7][8]
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The following diagram illustrates the key steps in the Suzuki-Miyaura coupling.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Systematic Troubleshooting Guide
A logical and systematic approach is key to resolving low-yield issues. The following workflow provides a step-by-step diagnostic process.
Caption: A logical workflow for diagnosing low yields.
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, it's likely that the catalytic cycle is stalled or inefficient.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Actions |
| Catalyst Inhibition/Deactivation | The dimethylamino and pyrazole nitrogens can coordinate to the palladium center, inhibiting substrate binding or catalyst turnover.[1][2] Solutions: • Switch to Bulky, Electron-Rich Ligands: Use ligands like SPhos, XPhos, or P(t-Bu)₃. These ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps and can shield the palladium center from inhibitory coordination by the substrate.[5] • Use Palladium Precatalysts: Employ well-defined precatalysts (e.g., XPhos Pd G2/G3). These ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing deactivation pathways.[1][10] |
| Poor Quality Boronic Acid | The boronic acid may have degraded during storage, leading to a lower effective concentration of the active coupling partner. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can have different reactivity.[6] Solutions: • Verify Purity: Check the purity of the boronic acid by ¹H NMR before use. Look for the characteristic broad singlet for the B(OH)₂ protons and check for the presence of impurities. • Use Fresh or Purified Material: If purity is questionable, consider purifying the boronic acid or using a freshly opened bottle. |
| Inappropriate Base | The base is crucial for activating the boronic acid to form the more nucleophilic boronate species for transmetalation.[5][11] An unsuitable base may be too weak, too strong (leading to degradation), or have poor solubility. Solutions: • Screen Bases: Test a range of bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, especially in polar aprotic solvents.[5] Milder bases like K₂CO₃ can also be used, often in aqueous solvent mixtures.[12] • Ensure Base Solubility: The addition of a small amount of water can be beneficial for dissolving inorganic bases, though it must be balanced against the risk of protodeboronation.[5][13] |
| Suboptimal Solvent Choice | The solvent influences the solubility of reactants, catalyst stability, and reaction rates.[14] Poor solubility can significantly impede the reaction. Solutions: • Solvent Screening: Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water.[15][16] For substrates with poor solubility, consider more polar aprotic solvents like DMF or DMA, but be mindful that these can sometimes lead to catalyst decomposition at high temperatures. |
Issue 2: Significant Protodeboronation Observed
If you identify (1-(2-(dimethylamino)ethyl)-1H-pyrazol) as a major byproduct, protodeboronation is the primary issue.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Actions |
| Excess Water or Protic Solvent | Water and other protic sources facilitate the cleavage of the C-B bond, especially in the presence of a base.[2][6] Heteroaromatic boronic acids are particularly susceptible to this side reaction.[3][7] Solutions: • Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions with a non-aqueous base (e.g., KF, CsF). • Minimize Water Content: If an aqueous base is necessary, use the minimum amount of water required to achieve solubility and facilitate the reaction. |
| Base is Too Strong or Reaction Temperature is Too High | Strong bases and elevated temperatures can accelerate the rate of protodeboronation.[5] Solutions: • Use a Milder Base: Consider using a milder base like K₂CO₃ or fluoride sources such as KF or CsF, which are less likely to promote protodeboronation.[5] • Lower the Reaction Temperature: If the coupling partners are sufficiently reactive, try running the reaction at a lower temperature (e.g., 60-80 °C). |
| Inherently Unstable Boronic Acid | The electronic properties of the pyrazole ring can render the boronic acid inherently unstable under the reaction conditions.[7][9] Solutions: • Convert to a More Stable Derivative: The most robust solution is to convert the boronic acid to its pinacol ester (BPin) or MIDA boronate derivative.[7][8] These are significantly more stable and can be used in "slow-release" protocols where the active boronic acid is generated in situ.[8] |
Issue 3: Formation of Homocoupling Products
The presence of symmetrical biaryl products (from the coupling of two molecules of your aryl halide or two molecules of the boronic acid) indicates undesirable side reactions.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Actions |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the oxidative homocoupling of boronic acids.[2] Solutions: • Thoroughly Degas: Ensure that the reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst Decomposition | Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze homocoupling reactions. Solutions: • Use Robust Ligands/Precatalysts: As mentioned previously, bulky, electron-rich phosphine ligands and well-defined precatalysts can help maintain the stability and activity of the catalytic species, minimizing decomposition pathways.[1][10] |
| Inefficient Transmetalation | If the transmetalation step is slow, the organopalladium intermediate (R¹-Pd-X) may undergo side reactions, including homocoupling. Solutions: • Optimize Base and Solvent: Ensure the chosen base and solvent system effectively promotes the formation of the boronate and facilitates its transfer to the palladium center. The use of a small amount of water can sometimes accelerate transmetalation.[5] |
Experimental Protocols
Protocol 1: Quality Assessment of this compound by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the aromatic protons of the pyrazole ring and the protons of the dimethylaminoethyl side chain.
-
Look for a broad singlet corresponding to the B(OH)₂ protons. Its integration may not be exact due to exchange with residual water.
-
Check for the presence of a sharp signal corresponding to the pyrazole C4-H, which would indicate protodeboronation.
-
Assess for the presence of boroxine, which may present as a set of slightly shifted signals.
-
Protocol 2: General Starting Conditions for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Vial Preparation: To a dry reaction vial under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to troubleshoot and optimize your Suzuki-Miyaura coupling reactions with this compound, paving the way for successful synthetic outcomes.
References
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025). Vertex AI Search.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. (n.d.). BenchChem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.).
- Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... (n.d.).
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014).
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). organic-chemistry.org.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. (n.d.). BenchChem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.).
- Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... (n.d.).
- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. - Benchchem. (n.d.). BenchChem.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
- Identifying palladium culprits in amine catalysis. (2021).
- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem. (n.d.). BenchChem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009).
- Synthesis and stability of bor
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.).
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025).
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Introduction: (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid is a valuable heterocyclic building block in contemporary drug discovery, prized for its role in forming carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. However, its purification presents a unique set of challenges. The molecule's structure contains both a Lewis acidic boronic acid moiety and a Brønsted-Lowry basic tertiary amine. This bifunctional, zwitterionic nature dictates its solubility and reactivity, often complicating standard purification protocols like silica gel chromatography and leading to issues such as poor recovery, product degradation, or contamination with inorganic salts.
This guide provides researchers, medicinal chemists, and process development professionals with a dedicated technical resource for troubleshooting common issues and implementing robust, field-proven purification strategies for this and structurally related compounds.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My crude product is a sticky, intractable oil that fails to crystallize. How can I solidify and purify it?
Answer: This is a frequent challenge with highly polar, zwitterionic molecules. The combination of the flexible ethylamino side chain and the polar boronic acid group can inhibit lattice formation.
-
Causality: The compound's high polarity and potential to form intramolecular hydrogen bonds can favor an amorphous, oily state over a crystalline solid. Furthermore, residual solvents (like DMF or water) or salt byproducts can act as plasticizers.
-
Troubleshooting Steps:
-
Salt Formation: Attempt to form a salt. Treat a small sample of the crude oil dissolved in a minimal amount of a protic solvent (like isopropanol or ethanol) with a solution of an acid (e.g., HCl in ether/dioxane or oxalic acid in ethanol). The resulting hydrochloride or oxalate salt is often a well-defined, crystalline solid that can be easily filtered and washed. The free base can be regenerated later if required.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent. Add a solvent in which the product is insoluble (e.g., cold diethyl ether, heptane, or methyl tert-butyl ether (MTBE)) to the oil and stir or sonicate vigorously. This can wash away less polar impurities and potentially induce crystallization of your product.
-
Derivatization: As a last resort for difficult cases, consider forming a crystalline adduct. Reacting the crude boronic acid with diethanolamine can form a stable, zwitterionic diethanolamine boronate ester, which often crystallizes readily.[1][2][3][4][5] This adduct can be isolated and then hydrolyzed back to the pure boronic acid using mild acid. See Protocol 3 for a detailed methodology.
-
Q2: My compound streaks severely on a standard silica gel column, and I get very low recovery. What's happening and what are my alternatives?
Answer: This is the most common issue encountered with this class of compounds. Standard silica gel is not a suitable stationary phase.
-
Causality: Silica gel has a weakly acidic surface (pKa ~4-5) due to silanol groups. These sites can interact strongly and irreversibly with both the basic dimethylamino group (acid-base interaction) and the Lewis acidic boron center. This leads to significant tailing, streaking, and often, complete retention of the product on the column.[1]
-
Recommended Alternatives:
-
Reverse-Phase Chromatography (C18): This is the preferred chromatographic method. The non-polar stationary phase minimizes the problematic interactions seen with silica. Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and improve peak shape.[1][3][6] A buffer, such as ammonium acetate, can also be effective.
-
Neutral Alumina: For normal-phase chromatography, neutral or basic alumina can be a viable alternative to silica gel, as it lacks the acidic silanol groups. However, its high activity can sometimes lead to product degradation.
-
Ion-Exchange Chromatography: Given the compound's ability to exist as a cation (at low pH) or an anion (at high pH), cation-exchange or anion-exchange chromatography can be a highly specific and effective purification method, particularly for removing neutral impurities.
-
Q3: My NMR spectrum looks clean, but the mass is higher than expected, and I see broad signals in the baseline. Could this be a boroxine?
Answer: Yes, this is a classic sign of boroxine formation. Boronic acids can undergo reversible dehydration, especially under anhydrous conditions or upon heating, to form stable, six-membered cyclotrimeric anhydrides called boroxines.[7][8][9][10]
-
Causality: The equilibrium between the boronic acid and its boroxine is shifted towards the boroxine upon removal of water.[7][8] This is an entropically driven process.[7][8] When you prepare an NMR sample in an anhydrous solvent like CDCl₃ or DMSO-d₆, you may be observing a mixture of the monomeric acid and the trimeric boroxine, leading to complex spectra or broad peaks.
-
Confirmation & Mitigation:
-
Add D₂O: Add a drop of D₂O to your NMR tube. The water will rapidly hydrolyze the boroxine back to the monomeric boronic acid, causing the complex signals to resolve into the sharp, expected peaks for your compound.
-
LC-MS Analysis: An LC-MS analysis will often show both the mass of the desired monomer [M+H]⁺ and the boroxine trimer [M₃-3H₂O+H]⁺.
-
Prevention: To prevent boroxine formation, avoid excessive heating or prolonged storage under high vacuum. Store the final compound in a desiccator, but be aware that the equilibrium can shift. For reactions, using the boronic acid as-is (even if it contains some boroxine) is often acceptable, as the boroxine typically serves as a competent precursor in cross-coupling reactions.
-
Q4: My purification yield is very low after an aqueous acid/base workup. Where is my product going?
Answer: The zwitterionic nature of your compound is the likely culprit. It can have significant solubility in both aqueous and organic layers at intermediate pH values, or it can form an emulsion.
-
Causality: At a neutral pH, the molecule can exist in a zwitterionic form where both the amine and boronic acid are charged. This form can be highly water-soluble or partition poorly between layers.
-
Troubleshooting Steps:
-
Ensure pH Extremes: When performing extractions, use a pH meter to ensure you are at the correct pH. For an acidic wash (to protonate the amine and pull it into the aqueous layer), the pH should be < 2. For a basic wash (to deprotonate the boronic acid), the pH should be > 10.
-
Back-Extraction: After isolating your product in either the acidic or basic aqueous layer, be aware that it may not readily transfer back into an organic solvent upon neutralization. If you neutralize the aqueous layer to pH ~7, the zwitterion may remain in the water. It is often better to adjust the pH to the opposite extreme to force it into an organic layer. For example, from a pH < 2 aqueous solution, basify to pH > 10 and extract with a polar organic solvent like ethyl acetate or dichloromethane.
-
Use a More Polar Solvent: If your product remains in the aqueous layer even after pH adjustment, try extracting with a more polar solvent like n-butanol.
-
Evaporate Aqueous Layer: If all else fails, the product may be highly water-soluble. Carefully freeze-drying (lyophilizing) the aqueous layer containing the product can be an effective, albeit energy-intensive, isolation method.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Answer: Impurities are highly dependent on the synthetic route, but for a typical Miyaura borylation of a 4-halopyrazole precursor, you should anticipate:
-
Protodeborylated Pyrazole: The pyrazole where the boronic acid group has been replaced by a hydrogen atom. This is a common side product, especially if moisture is not rigorously excluded or if reaction conditions are harsh.
-
Homocoupling Byproducts: Dimeric species formed from the coupling of two pyrazole units or two boronic acid units.[11]
-
Unreacted Starting Materials: Residual 4-halopyrazole and pinacol diboron (or its hydrolysis products).[12][13]
-
Inorganic Salts: Bases like potassium acetate or potassium phosphate used in the coupling reaction.[12][14]
-
Catalyst Residues: Traces of the palladium catalyst and ligands (e.g., phosphines or their oxides).
Q2: What is the recommended initial purification strategy for a first attempt?
Answer: For this specific molecule, an acid-base extraction is the most powerful and scalable initial strategy. It directly leverages the compound's unique bifunctionality to separate it from neutral or singly-functionalized impurities. See Protocol 1 for a detailed step-by-step guide. This method is highly effective at removing unreacted starting materials and non-ionizable byproducts without resorting to chromatography.
Q3: How can I specifically leverage the tertiary amine group for purification?
Answer: The dimethylamino group (pKa ~9-10) provides an excellent handle for purification.
-
Acidic Extraction: Dissolve your crude mixture in an organic solvent (e.g., EtOAc, DCM). Wash with a dilute strong acid like 1M HCl. Your product will become protonated and move into the aqueous layer, while neutral impurities (like homocoupled byproducts or ligand oxides) remain in the organic layer.
-
Solid Phase Extraction (SPE): Use a cation-exchange SPE cartridge. Load the crude material in a low-ionic-strength solvent. Neutral and anionic impurities will pass through. Then, elute your product using a buffer with a high salt concentration or a basic solution (e.g., methanol with ammonia).
Q4: What are the best analytical methods to assess the purity of the final product?
Answer: A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹¹B NMR Spectroscopy: ¹H NMR is essential for confirming the structure and identifying organic impurities. ¹¹B NMR is very useful for boronic acids; a pure sample should show a single broad peak around 28-30 ppm. The presence of a peak around 18-20 ppm could indicate a tetrahedral boronate species or boric acid impurity.[14]
-
Reverse-Phase HPLC-UV/MS: This is the gold standard for purity assessment. A C18 column with a water/acetonitrile gradient and a formic acid modifier is a good starting point.[6][15][16] The mass spectrometer is crucial for identifying the masses of any impurity peaks, confirming the presence of your product, and detecting boroxines.
-
Quantitative NMR (qNMR): For an absolute purity value without requiring a reference standard of the compound itself, qNMR against a certified internal standard (e.g., maleic acid, dimethyl sulfone) is a highly accurate method.
Section 3: Detailed Experimental Protocols
Protocol 1: Biphasic Acid-Base Extraction Strategy
This protocol is designed to separate the amphoteric product from neutral, acidic, and basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (15 mL), such as ethyl acetate or dichloromethane.
-
Acidic Extraction (Separates from Neutral/Acidic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Extract with 1M HCl (3 x 10 mL). The target compound will move into the aqueous phase as the hydrochloride salt.
-
Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
-
Basification and Re-extraction (Separates from Basic Impurities):
-
Cool the combined acidic aqueous layer in an ice bath.
-
Slowly add a strong base, such as 5M NaOH, with stirring until the pH is > 10 (verify with a pH meter).
-
Extract the now-freebased product back into an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
-
Final Wash and Isolation:
-
Combine the organic layers from the previous step and wash with brine (1 x 15 mL) to remove residual water and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
-
Protocol 2: Reverse-Phase Flash Chromatography
Use this method for high-purity material or when extraction fails to remove closely related impurities.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase A: Deionized water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or a water/acetonitrile mixture. Adsorb this solution onto a small amount of C18 silica if dry-loading.
-
Column Packing: Pack the column with C18 silica in a slurry of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Elution: Load the sample onto the column. Elute with a linear gradient, for example, from 5% B to 70% B over 20 column volumes.
-
Fraction Collection: Collect fractions and analyze by TLC (C18 plates) or UPLC-MS.
-
Isolation: Combine the pure fractions. Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the final product as the formate salt.
-
Section 4: Data & Visualization
Table 1: Comparison of Primary Purification Strategies
| Strategy | Typical Purity (HPLC) | Typical Yield | Pros | Cons |
| Acid-Base Extraction | >95% | 70-90% | Highly scalable, excellent for removing neutral impurities, cost-effective.[17][18] | Can form emulsions, potential for low recovery if product is highly water-soluble. |
| Reverse-Phase (C18) Chromatography | >99% | 50-80% | High resolution, removes closely related impurities, good reproducibility.[1][6] | Less scalable, requires specialized equipment, solvent intensive, product may be isolated as a salt (e.g., TFA or formate). |
| Diethanolamine Adduct Crystallization | >98% | 60-85% (overall) | Can rescue oily products, yields highly pure crystalline material, adduct is stable.[1][3][5] | Adds two steps to the process (formation and hydrolysis), may not work for all analogs. |
Diagram 1: Purification Strategy Decision Workflow This diagram provides a logical path for selecting the most appropriate purification technique based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Biphasic Acid-Base Extraction Workflow This diagram illustrates how the target compound is separated from different classes of impurities by manipulating pH.
Caption: pH-driven separation of the target compound.
References
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.).
- Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (n.d.).
- Purification of boronic acids? : r/chemistry - Reddit. (n.d.).
- Sakai, H., et al. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules, 25(15), 3375.
- Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (n.d.).
- HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (n.d.).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Gill, A., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(8), 1634–1643.
- Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- How to purify boronic acids/boronate esters? - ResearchGate. (n.d.).
- Yamanoi, Y., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Bock, C. W., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(23), 6132–6145.
- Hall, D. G. (Ed.). (2011).
- Rao, N. Z., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(23), 6132-6145.
- Acid–base extraction - Wikipedia. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(49), 16515–16520.
- Hall, D. G. (2011). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 44(9), 835–846.
- Aires, A., et al. (2016). Boronic acid-modified magnetic materials for antibody purification.
- Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts.
- Mennen, S. M., et al. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Organic Process Research & Development, 23(8), 1634-1643.
- This compound - Cramochem. (n.d.).
- 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid | AMERICAN ELEMENTS. (n.d.).
- Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Critical Reviews in Analytical Chemistry, 47(1), 1-20.
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- 10. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
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managing the stability and storage of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Technical Support Center: (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, practical guidance on the storage, handling, and stability of this valuable synthetic building block to ensure the integrity of your starting material and the success of your experiments.
Part 1: Foundational Understanding - The Chemistry of Instability
Before addressing specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of boronic acids that govern their stability. The reactivity that makes them indispensable in reactions like the Suzuki-Miyaura coupling also renders them susceptible to several degradation pathways.
The Equilibrium of Boroxine Formation
The most common transformation for boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This is a reversible, entropy-driven process where three molecules of the boronic acid condense, releasing three molecules of water.[3][4]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
-
Causality: In the solid state, especially if not stored under strictly anhydrous conditions, a significant portion of the material can exist as the boroxine.[2] This equilibrium is influenced by temperature and the presence of water. Heating or storage in a dry environment pushes the equilibrium toward the boroxine, while the addition of water shifts it back to the monomeric boronic acid.[4] The presence of boroxine complicates accurate massing and stoichiometry, potentially leading to irreproducible reaction outcomes.[5][6]
Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.
Irreversible Degradation Pathways
Unlike boroxine formation, other degradation pathways are irreversible and lead to a loss of active reagent.
-
Oxidation: The carbon-boron bond is susceptible to cleavage by atmospheric oxygen and other oxidizing agents, converting the boronic acid into the corresponding alcohol (in this case, a pyrazolol) and boric acid.[5][7] This process can be a significant issue during long-term storage and under certain reaction conditions, particularly at physiological pH.[5][8]
-
Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the parent pyrazole derivative.[5] Protodeboronation is a common side reaction in cross-coupling chemistry, often accelerated by heat, strong bases, and the palladium catalyst itself.[9][10] Heteroaryl boronic acids can be particularly prone to this decomposition route.[5]
Caption: Key stability challenges for the target boronic acid.
Part 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term and short-term storage conditions for this boronic acid?
A: Proper storage is the single most important factor in preserving the integrity of your reagent. Based on the known instability of boronic acids, we recommend the following tiered approach.[11]
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2–8°C (Refrigerated)[12] | -20°C or colder (Frozen)[11] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and boroxine formation.[11] |
| Light | Protect from light (Amber vial).[11] | Store in the dark inside a secondary container. | Prevents potential photodecomposition. |
| Container | Tightly sealed vial with a PTFE-lined cap. | Same as short-term. | Prevents moisture ingress, as boronic acids can be hygroscopic.[11] |
Q2: My ¹H NMR spectrum looks complex, with multiple broad peaks. Has my material degraded?
A: This is a classic sign of boroxine formation. You likely have a mixture of the monomeric boronic acid and the trimeric boroxine. The presence of these two species in equilibrium, along with potential oligomers, often results in broadened or multiple sets of peaks in the NMR spectrum. This is not irreversible degradation.
-
Validation Step: To confirm, take a small aliquot of your sample, dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆), and add a single drop of D₂O.[11] Acquiring the spectrum again should show a significant sharpening of the peaks and a collapse to a single set of signals as the boroxine equilibrium is rapidly shifted back to the monomeric boronic acid.
Q3: Is the presence of boroxine detrimental to my Suzuki-Miyaura coupling reaction?
A: Not necessarily, but it is a significant variable. Boroxines are often competent coupling partners themselves.[10] However, the key issues are:
-
Stoichiometry: If you weigh out the material assuming it is 100% boronic acid, but a significant fraction is the boroxine, your stoichiometry will be incorrect, as the molecular weight of the repeating unit in the boroxine is lower.
-
Solubility & Reactivity: The boroxine may have different solubility and reactivity profiles compared to the boronic acid, which can lead to inconsistent reaction initiation and reproducibility.[6]
For critical applications, it is best practice to convert the mixture back to the boronic acid before use (See Protocol 2).
Q4: How should I prepare a stock solution of this compound for screening or routine use?
A: Stock solutions are not recommended for long-term storage due to accelerated degradation in solution.[11] If you must prepare a solution, it should be made fresh for each use.[9] If short-term storage is unavoidable:
-
Solvent: Use a dry, aprotic solvent (e.g., anhydrous dioxane or THF). Avoid protic solvents like methanol or ethanol for storage.
-
Conditions: Store the solution cold (2–8°C) and under an inert atmosphere.[11]
-
Duration: Use the solution within 24-48 hours for best results.
Q5: The dimethylamino group in my molecule is basic. Does this create any special stability concerns?
A: Yes, the presence of the intramolecular Lewis basic dimethylamino group is a key structural feature. It could potentially form a dative bond with the empty p-orbital of the boron atom, forming a more stable intramolecular complex. This can sometimes protect the boronic acid from degradation. However, it also means the molecule can exist as a zwitterion, which may affect its solubility profile in different solvents and its behavior during chromatography.
Part 3: Troubleshooting Guide for Experimental Failures
This guide provides a logical workflow for diagnosing issues when using this compound in a typical cross-coupling reaction.
Scenario: My Suzuki-Miyaura coupling reaction has failed or resulted in a very low yield of the desired product.
Use the following decision tree to troubleshoot the problem.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Part 4: Key Experimental Protocols
These protocols provide step-by-step methodologies for assessing and managing the quality of your boronic acid.
Protocol 1: Purity and Boroxine Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve both the boronic acid and potential impurities).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the presence of any broadened peaks or multiple sets of signals for the pyrazole and ethyl protons, which are indicative of a boronic acid/boroxine mixture. Integrate the aromatic region against a known standard or the dimethylamino protons to assess purity.
-
Hydrolysis Test: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.
-
Analysis: Observe if the broadened peaks have sharpened and collapsed into a single species. This confirms the presence of boroxine in the original sample. The final, sharp spectrum represents the pure monomeric boronic acid and can be used for a final purity assessment.
Protocol 2: Small-Scale Re-conversion of Boroxine to Boronic Acid for Reaction Use
This procedure should be performed immediately before using the material in a reaction.
-
Weighing: Weigh the required amount of the boronic acid/boroxine mixture into a reaction vial.
-
Dissolution: Add the primary reaction solvent (e.g., 1,4-dioxane).
-
Hydrolysis: Add a small amount of water (e.g., if your reaction is 10:1 Dioxane/H₂O, add the water portion now) and stir the mixture at room temperature for 15-20 minutes. This will hydrolyze the boroxine back to the monomeric boronic acid.[2][4]
-
Reaction Setup: Proceed with the addition of the other reaction components (coupling partner, base, catalyst) as per your standard procedure. The key is to ensure the boroxine is hydrolyzed in situ before the catalytic cycle begins.
Protocol 3: Rapid Stability Assessment in Air
This protocol helps determine the benchtop stability of a new batch of the boronic acid.
-
Initial Analysis (T=0): Take an initial ¹H NMR and LC-MS of the pristine material, stored under inert gas. This is your baseline.
-
Exposure: Place a small, accurately weighed amount (e.g., 20 mg) of the solid in an open vial on the benchtop, exposed to the lab atmosphere.
-
Time Points: At set intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot (~2 mg) from the vial for analysis.
-
Analysis: Analyze each aliquot by LC-MS. Monitor for the appearance and growth of new peaks corresponding to the oxidized (+16 Da, from B(OH)₂ to OH) and protodeboronated products.
-
Interpretation: This will provide a semi-quantitative measure of how quickly the material degrades under ambient conditions and inform your handling procedures.
References
- Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(46), 13447–13454. ([Link])
- Di Giovannantonio, M., et al. (2013). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ACS Nano, 7(9), 8190–8198. ([Link])
- Ivanisevic, J., et al. (2009). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 169–176. ([Link])
- Chem-Impex. 1H-Pyrazole-4-boronic acid Product Page. ([Link])
- Wuts, P. G. M. (2014). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Synlett, 25(15), 2083–2095. ([Link])
- Wikipedia. Boronic acid. ([Link])
- Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles, 87(5), 989. ([Link])
- Graham, B. J., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. ([Link])
- Otsuka, H., et al. (2017). Structural Interconversion Based on Intramolecular Boroxine Formation. Angewandte Chemie International Edition, 56(41), 12691–12695. ([Link])
- Windsor, I. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020892118. ([Link])
- Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Reddy, G. S., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(12), 5127–5134. ([Link])
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. ([Link])
- Ye, Y., et al. (2012).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. ([Link])
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
- Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. ([Link])
- Chem-Station. (2016). Protecting Groups for Boronic Acids. ([Link])
- Autechem. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. ([Link])
- Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. ([Link])
- Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(10), 1042. ([Link])
- Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. ([Link])
- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 201, 112586. ([Link])
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Suzuki Coupling of Heteroaryl Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial transformations. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Introduction: The Challenge of Heteroaryl Boronic Acids
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, especially in pharmaceutical and materials science.[1][2] However, heteroaryl boronic acids present unique challenges compared to their aryl counterparts. Their electronic properties, propensity for catalyst inhibition, and inherent instability can lead to frustratingly low yields and a host of side products.[1][3] This guide will address the most common failure modes and provide actionable solutions.
Troubleshooting Guide: Common Side Reactions & Solutions
We will address the three most common side reactions: protodeboronation, homocoupling, and catalyst deactivation/decomposition.
Issue 1: Protodeboronation - The Disappearing Boronic Acid
Q1: My reaction is not proceeding to completion, and I'm isolating the protonated version of my starting heteroaryl compound. What is happening?
A1: You are likely observing protodeboronation, the most prevalent side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is particularly problematic for electron-rich heterocycles (like furans, thiophenes, and pyrroles) and certain nitrogen-containing heterocycles (especially 2-pyridyl boronic acids).[1][3]
Understanding the Mechanism of Protodeboronation
Protodeboronation is highly dependent on the reaction conditions, especially the pH.[4][6][7] It can be catalyzed by both acid and base.[4][7] Under the basic conditions typical for Suzuki coupling, the boronic acid exists in equilibrium with the more reactive boronate species ([ArB(OH)3]⁻).[7][8] This boronate can then react with a proton source, most commonly water, to yield the undesired protonated arene.[7][8]
For some basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, a zwitterionic intermediate can form under neutral pH conditions, which is highly susceptible to unimolecular fragmentation, leading to rapid protodeboronation.[4] Interestingly, adding a strong acid or base can shift the equilibrium away from this reactive zwitterion and surprisingly, slow down protodeboronation.[4]
Diagram: Suzuki Coupling vs. Protodeboronation
Caption: Competing pathways in Suzuki coupling.
Troubleshooting & Solutions for Protodeboronation
| Solution | Mechanism & Explanation | Recommended Action & Protocol |
| 1. Modify the Base | Strong bases, especially in aqueous media, accelerate protodeboronation.[7][9] Switching to a milder, non-nucleophilic base can significantly suppress this side reaction. | Action: Replace strong bases like NaOH or K₃PO₄ with milder options such as K₂CO₃, Cs₂CO₃, or KF.[9][10] Protocol: Use 2-3 equivalents of finely powdered K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous if running a water-free reaction. |
| 2. Use Anhydrous Conditions | Water is the primary proton source for protodeboronation.[9] Removing water from the reaction can dramatically improve the stability of the boronic acid. | Action: Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all reagents are dry.[9][11] Protocol: Dry solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through a column of activated alumina). Dry solid reagents in a vacuum oven. |
| 3. Stabilize the Boronic Acid | Convert the unstable boronic acid to a more robust derivative like a boronic ester (e.g., pinacol or neopentyl glycol esters) or a trifluoroborate salt.[1][8][12] These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition. | Action: Synthesize the corresponding boronic ester or trifluoroborate salt prior to the coupling reaction. Diethanolamine (DABO) adducts are also an excellent, easy-to-prepare alternative.[5][13] Protocol (Diethanolamine Adduct Formation): [9][13] 1. Dissolve the heteroaryl boronic acid (1.0 equiv) in a minimal amount of dichloromethane. 2. Add diethanolamine (1.0 equiv) dropwise with stirring. 3. A precipitate will form. Stir the slurry for 15-20 minutes. 4. Isolate the white solid by vacuum filtration, wash with cold solvent, and dry under vacuum. This stable adduct can be used directly in the Suzuki coupling. |
| 4. Optimize Catalyst & Ligand | A highly active catalyst system can accelerate the desired cross-coupling to outcompete the slower protodeboronation.[14] | Action: Use a pre-catalyst that forms the active Pd(0) species quickly.[14] For challenging substrates, employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[10][14] Protocol: Use a pre-formed Pd-ligand complex (e.g., XPhos Pd G3) at 1-2 mol% loading. |
| 5. Lower Reaction Temperature | Higher temperatures can increase the rate of protodeboronation. | Action: Run the reaction at the lowest temperature that still allows for efficient cross-coupling.[14] Some highly active catalyst systems can facilitate coupling at room temperature.[14] |
Issue 2: Homocoupling - The Unwanted Dimer
Q2: I'm observing a significant amount of a symmetrical biaryl product derived from my boronic acid. What is causing this homocoupling?
A2: This side reaction is the homocoupling of your boronic acid, forming a symmetrical biaryl. It is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[15][16]
Understanding the Mechanism of Homocoupling
There are two primary pathways for homocoupling:
-
Oxygen-Mediated: Molecular oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product.[15][16]
-
Pd(II)-Mediated: If a Pd(II) pre-catalyst (like Pd(OAc)₂) is used, it can react stoichiometrically with the boronic acid to form the homocoupled product and generate the active Pd(0) species for the main Suzuki cycle.[15][17] While this can be a necessary activation step, it becomes a significant side reaction if not properly controlled.
Diagram: Homocoupling Side Reaction Pathway
Caption: Oxygen-mediated homocoupling pathway.
Troubleshooting & Solutions for Homocoupling
| Solution | Mechanism & Explanation | Recommended Action & Protocol |
| 1. Rigorous Degassing | The most effective way to prevent oxygen-mediated homocoupling is to remove all dissolved oxygen from the reaction mixture.[9][17] | Action: Thoroughly degas your solvent and reaction mixture. Protocol (Freeze-Pump-Thaw): 1. Freeze the reaction mixture in a Schlenk flask using liquid nitrogen. 2. Evacuate the flask under high vacuum. 3. Close the vacuum tap and thaw the mixture. 4. Repeat this cycle at least three times. Alternative (Inert Gas Sparging): Bubble argon or nitrogen through the solvent for 20-30 minutes before adding the catalyst.[17] |
| 2. Use a Pd(0) Source or a Pre-catalyst | Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined pre-catalyst that cleanly generates Pd(0) minimizes the amount of free Pd(II) available for stoichiometric homocoupling.[17] | Action: Instead of Pd(OAc)₂ or PdCl₂, use a catalyst like Pd₂(dba)₃ with a suitable ligand or a modern pre-catalyst (e.g., Buchwald pre-catalysts). |
| 3. Add a Reducing Agent | A mild reducing agent can help to reduce any residual Pd(II) to the active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway. | Action: Add a mild reducing agent to the reaction mixture. Protocol: The addition of a small amount of a reducing agent like potassium formate has been shown to suppress homocoupling.[18] |
Frequently Asked Questions (FAQs)
Q3: My reaction with a 2-pyridylboronic acid is giving very low yield. I've tried the suggestions for protodeboronation, but it's still not working. What else could be the issue?
A3: This is the classic "2-pyridyl problem".[1] The nitrogen atom at the 2-position can chelate to the palladium center, inhibiting catalyst activity.[1] This, combined with its high susceptibility to protodeboronation, makes it a very challenging substrate.[19]
-
Solution: Use highly active, specialized ligands like Buchwald's biaryl phosphines (e.g., SPhos, RuPhos) which can promote the reaction despite potential catalyst inhibition.[1] Also, consider using the corresponding 2-pyridyl MIDA boronate or trifluoroborate, which are significantly more stable.[5][12]
Q4: I am coupling a π-deficient heteroaryl boronic acid (like pyrimidine) and the reaction is very sluggish. What can I do?
A4: The electron-withdrawing nature of π-deficient heterocycles can slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1][3]
-
Solution:
-
Stronger Base: A stronger base (e.g., K₃PO₄) can help to form the boronate and accelerate transmetalation.[20] However, be mindful of the potential for protodeboronation.
-
More Electron-Rich Ligand: Use a more electron-rich phosphine ligand to increase the electron density on the palladium center, which can facilitate transmetalation.
-
Anhydrous Conditions with Additives: Anhydrous conditions using neopentyl boronic esters with potassium trimethylsilanolate (TMSOK) as the base and trimethyl borate as an additive have been shown to be effective for these challenging couplings.[11] The trimethyl borate helps to solubilize boronate complexes and mitigate catalyst poisoning.[11]
-
Q5: Can I use an alcohol as a solvent?
A5: While some protocols use alcoholic co-solvents, they can be problematic. Alcohols can act as a proton source, promoting protodeboronation, and can also be a source of hydrides leading to dehalogenation of the aryl halide starting material.[3][21] If possible, aprotic solvents like dioxane, THF, or toluene are generally preferred, often with a small amount of water to aid in dissolving the base.[22]
References
- Protodeboronation - Wikipedia.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.Journal of the American Chemical Society.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycle - ElectronicsAndBooks.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- The Suzuki Reaction - Andrew G Myers Research Group.
Sources
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- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
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- 22. cdnsciencepub.com [cdnsciencepub.com]
selection of base and solvent for optimal pyrazole boronic acid reactivity
A Senior Application Scientist's Guide to Base and Solvent Selection
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole boronic acids. The unique electronic properties of the pyrazole ring, coupled with the inherent reactivity of the boronic acid moiety, present both powerful synthetic opportunities and significant experimental challenges. This guide is structured to provide in-depth, field-proven insights into overcoming common hurdles, moving beyond simple protocols to explain the fundamental causality behind experimental choices.
This resource is divided into two main sections:
-
Troubleshooting Guide: Directly addressing common failures and side reactions in a problem-and-solution format.
-
Frequently Asked Questions (FAQs): Covering the core principles of base and solvent selection for optimal reactivity.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
Q1: My Suzuki-Miyaura coupling with a pyrazole boronic acid is failing or giving very low yield. What are the most likely causes related to my choice of base and solvent?
Low conversion in Suzuki-Miyaura reactions involving pyrazole boronic acids is a frequent issue. The problem often originates from a suboptimal choice of base and solvent, which can trigger several competing and unproductive pathways.
Primary Causes & Diagnostic Solutions:
-
Ineffective Transmetalation: The key step where the pyrazole group is transferred from boron to the palladium catalyst is highly dependent on the formation of a reactive boronate species.
-
The "Why": The neutral boronic acid is not nucleophilic enough for efficient transmetalation. A base is required to activate the boronic acid, converting it into a more electron-rich, tetrahedral boronate anion ([ArB(OH)₃]⁻), which readily engages with the palladium complex.[1][2][3][4] If the chosen base is too weak or poorly soluble in the reaction medium, this activation step will be slow or incomplete, stalling the catalytic cycle.
-
Troubleshooting: If you suspect poor activation, consider switching to a stronger, more soluble base. For instance, if you are using a mild base like NaHCO₃, switching to K₃PO₄ or Cs₂CO₃, which have better solubility in common organic solvents (especially with a small amount of water), can significantly accelerate the reaction.
-
-
Protodeboronation: This is arguably the most common and destructive side reaction for heteroaromatic boronic acids.[5]
-
The "Why": Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying your starting material.[5][6] This reaction can be catalyzed by either acid or base. Under the basic conditions of the Suzuki coupling, the mechanism often involves the reaction of the boronate anion with a proton source, such as water or alcohol present in the solvent system.[7][8] Strong aqueous bases (like NaOH or KOH) and high temperatures can dramatically accelerate this undesired pathway.
-
Troubleshooting:
-
Switch to a Milder Base: Avoid strong hydroxides. Use weaker inorganic bases like K₃PO₄, K₂CO₃, or organic bases.
-
Minimize Water: While a small amount of water can be beneficial for dissolving the base and facilitating the reaction, excess water provides a ready proton source for protodeboronation.[9][10] Consider using anhydrous solvents or a carefully controlled biphasic system (e.g., Toluene/H₂O).
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards protodeboronation and act as a "slow-release" source of the active boronic acid in the reaction.[5][11][12]
-
-
-
Catalyst Inhibition: The pyrazole ring itself can be a culprit in catalyst deactivation.
-
The "Why": The basic nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center.[10][13] This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. The choice of base can indirectly influence this by affecting the overall basicity and coordination environment of the reaction mixture.
-
Troubleshooting: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can often overcome this issue. These ligands form highly stable and reactive complexes with palladium, minimizing inhibition by the pyrazole substrate.
-
-
Homocoupling: The formation of a bipyrazole species from the oxidative coupling of two pyrazole boronic acid molecules is another common side reaction.
-
The "Why": This side reaction is often promoted by the presence of oxygen and certain palladium catalyst systems.[9][14] The base can also play a role in facilitating this pathway.
-
Troubleshooting: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). If homocoupling persists, screening different palladium sources and ligands may be necessary.
-
Use the following workflow to systematically diagnose and resolve issues with your reaction.
Q2: I'm observing significant protodeboronation of my pyrazole boronic acid. How can I specifically minimize this side reaction?
Protodeboronation is a persistent challenge that requires a targeted strategy. Understanding its pH-dependent nature is key to suppression.[5][7]
Strategies for Minimizing Protodeboronation:
-
Strategic Base Selection: The base is the most critical variable. The goal is to choose a base that is strong enough to promote boronate formation for transmetalation but not so harsh that it accelerates protodeboronation.
-
Avoid Strong Hydroxides: Bases like NaOH, KOH, and Ba(OH)₂ in aqueous media are highly effective at promoting protodeboronation and should generally be avoided unless other options have failed.[1]
-
Favor Carbonates and Phosphates: K₃PO₄, Cs₂CO₃, and K₂CO₃ are often the bases of choice. They provide sufficient basicity while having a lower tendency to hydrolyze the C-B bond. K₃PO₄ is particularly effective in many cases.[13][15]
-
Consider Fluoride Sources: Anhydrous bases like KF or CsF can be effective alternatives. The fluoride ion coordinates to the boron atom, forming a fluoroborate species that is also active in transmetalation, thereby avoiding the need for water and hydroxide.[1][4]
-
-
Solvent System Control: The solvent provides the proton source for this unwanted reaction.
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents like dioxane, THF, or toluene. This starves the protodeboronation reaction of its required proton source.
-
Minimize Water in Biphasic Systems: If an aqueous phase is required to dissolve an inorganic base, use the minimum amount necessary. A common starting point is a 4:1 or 5:1 ratio of organic solvent to water (e.g., Dioxane:H₂O 4:1).[13]
-
-
Protect the Boronic Acid: Modifying the boronic acid itself is a highly effective strategy.
-
Use Pinacol Esters: Pyrazole boronic acid pinacol esters are significantly more stable to protodeboronation than the free boronic acids.[11] They hydrolyze in situ under the reaction conditions to slowly release the active boronic acid, keeping its instantaneous concentration low and minimizing the rate of decomposition.
-
Employ Trifluoroborate Salts: Potassium pyrazoletrifluoroborate salts (R-BF₃K) are crystalline, air-stable solids that are also resistant to protodeboronation. They slowly hydrolyze to generate the boronic acid under the basic reaction conditions.[12]
-
| Base | Typical Solvent(s) | Propensity for Protodeboronation | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Low to Moderate | Excellent general-purpose base. Good balance of reactivity and stability.[13][15] |
| Cs₂CO₃ | Dioxane, THF, Toluene | Low | Highly effective, especially for difficult couplings. Its high solubility in organic solvents is an advantage.[14] |
| K₂CO₃ | Dioxane/H₂O, Ethanol | Moderate | A standard, cost-effective choice, but can be less effective than K₃PO₄ for challenging substrates. |
| NaOH, KOH | Dioxane/H₂O, Alcohols | High | Generally too harsh. Significantly increases the rate of protodeboronation. Use with caution.[16] |
| KF, CsF | Dioxane, THF (anhydrous) | Very Low | Excellent for base-sensitive substrates. Activates the boronic acid without requiring hydrolysis.[4] |
Frequently Asked Questions (FAQs)
Q3: What is the fundamental role of the base in a Suzuki-Miyaura reaction involving pyrazole boronic acids?
The base plays a crucial, albeit sometimes contradictory, role in the Suzuki-Miyaura catalytic cycle. Its primary function is to accelerate the transmetalation step.[4] As shown in the diagram below, the neutral boronic acid (R-B(OH)₂) reacts with the base (e.g., OH⁻) to form a tetrahedral boronate complex (R-B(OH)₃⁻).[1][2][3] This boronate is more electron-rich and thus more nucleophilic than the parent boronic acid, allowing it to transfer its organic group (the pyrazole) to the Pd(II) center much more rapidly. A secondary role of the base is to neutralize any acidic byproducts generated during the reaction.
Q4: How does the choice of solvent critically affect the reaction outcome?
The solvent system is critical as it must solubilize diverse components (organic substrates, inorganic base, palladium catalyst) and can directly participate in the reaction mechanism.
-
Polar Aprotic Solvents (Dioxane, THF, DMF): These are excellent choices for solubilizing the organic coupling partners and the catalyst complex. Dioxane is a very common and robust solvent for Suzuki couplings. DMF is also effective but can sometimes decompose at high temperatures or lead to side reactions.
-
Apolar Solvents (Toluene, Xylene): These are often used for higher temperature reactions. They are immiscible with water, making them ideal for biphasic systems where the inorganic base is dissolved in a minimal aqueous layer. This can help control the concentration of water and minimize protodeboronation.
-
Protic Solvents (Alcohols, Water): These solvents can be both beneficial and detrimental. Water is often required to dissolve inorganic bases like K₃PO₄ and is believed to facilitate the formation of the active boronate species.[1] However, as discussed extensively, it is also the primary proton source for protodeboronation.[9][10] Alcohols can also serve as proton sources and should be used with care.
Q5: Is there a general "go-to" set of starting conditions for a new pyrazole boronic acid coupling?
While every substrate pairing is unique and will require optimization, a robust and widely successful starting point is essential. The following protocol is recommended for an initial screening experiment.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole boronic acid (or pinacol ester, 1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if necessary.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Stir the reaction mixture at the desired temperature (a starting point of 80-100 °C is common) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This set of conditions provides a strong foundation from which to build. If this fails, the troubleshooting guide above can be used to direct further optimization.
References
- C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
- A. Braga, N. Morgon, Gregori Ujaque, F. Maseras. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Inno Pharmchem. [Link]
- Kim, S. K., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. [Link]
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. [Link]
- Pinto, M., et al. (2021).
- ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. [Link]
- Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- International Journal of Science and Research (IJSR). (n.d.).
- ResearchGate. (n.d.). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). [Link]
- Suwinski, J., et al. (2010). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Arkivoc. [Link]
- D. G. Hall (Editor). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Scaling-Up Reactions with (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Welcome to the technical support center for (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and encountering challenges, particularly during reaction scale-up. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your process development.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a substituted pyrazole moiety into complex molecules.[1][2] The presence of the dimethylaminoethyl group can enhance solubility and offers a potential coordination site, which can be both beneficial and problematic. While small-scale reactions may proceed without issues, scaling up often uncovers latent challenges related to stability, reactivity, and purification. This guide aims to provide in-depth troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant protodeboronation of my boronic acid during the reaction, leading to low yields upon scale-up. What's causing this and how can I mitigate it?
A1: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for many boronic acids, especially under aqueous basic conditions often employed in Suzuki-Miyaura couplings.[3] The electron-rich nature of the pyrazole ring can make the C-B bond more susceptible to this cleavage. The tertiary amine in your specific boronic acid can also act as an internal base, potentially facilitating this process.
Causality and Mitigation Strategies:
-
Base Selection: The choice and amount of base are critical. While strong inorganic bases like NaOH or KOH are common, they can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4] On a larger scale, the exotherm from neutralizing a strong base can create localized hot spots, further promoting degradation.
-
Solvent System: While aqueous solvent mixtures are typical for Suzuki-Miyaura reactions, prolonged exposure to water can enhance protodeboronation.[3] Minimizing the water content or using anhydrous conditions with a base like KOt-Bu in a solvent like toluene can be a successful strategy.[3]
-
Temperature Control: High temperatures can significantly increase the rate of protodeboronation. Ensure precise temperature control during scale-up. A reaction that works at reflux in a round-bottom flask may require a lower, more controlled temperature in a larger reactor.
-
Protecting Groups: For particularly challenging substrates, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine (DABO) complex.[5][6] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.
Troubleshooting Workflow: Minimizing Protodeboronation
Caption: Decision tree for troubleshooting protodeboronation.
Q2: My reaction mixture becomes a thick slurry upon adding the base, making stirring difficult and leading to poor reproducibility. What can I do?
A2: This is a classic scale-up challenge related to solubility and mass transfer. The boronic acid itself, the aryl halide, or the inorganic base may have limited solubility in the chosen solvent system. The formation of boronate salts upon addition of the base can also lead to precipitation.[3] In a large reactor, inefficient stirring due to a thick slurry results in poor heat and mass transfer, leading to inconsistent reaction progress and side product formation.
Solubility and Mass Transfer Solutions:
| Parameter | Recommendation | Rationale |
| Solvent Choice | - Increase the polarity of the organic solvent (e.g., switch from toluene to dioxane or 2-MeTHF).- Increase the overall solvent volume (lower concentration). | Improves the solubility of polar reagents and intermediates. While reducing concentration may slow the reaction, it ensures homogeneity. |
| Order of Addition | - Add the base solution slowly to a well-agitated mixture of the other reagents.- Consider adding the base in portions over time. | Prevents localized high concentrations that can cause "shock" precipitation. Allows for better control over any exotherms. |
| Phase-Transfer Catalyst | - Introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). | A PTC can help shuttle the anionic boronate species from the solid or aqueous phase into the organic phase where the palladium catalyst resides, improving reaction rates even in a heterogeneous mixture. |
| Mechanical Agitation | - Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for better solid suspension) and that the agitation speed is sufficient to maintain a mobile slurry. | Proper agitation is crucial for maintaining homogeneity and preventing reagents from settling, which is a common failure point in large-scale reactions. |
Q3: I'm struggling with the purification of my final product. There are persistent boron-containing impurities. How can I remove them?
A3: Boron-containing impurities, such as residual boronic acid, its anhydride (boroxine), or boronate esters, are a frequent purification headache. The dimethylamino group in your starting material can also complicate things by making these impurities more polar and potentially water-soluble.
Purification Strategies:
-
Acidic Wash: After the reaction is complete, and the organic solvent has been (if necessary) exchanged, performing a wash with a dilute aqueous acid (e.g., 1 M HCl or citric acid) can be very effective. The basic dimethylamino group will be protonated, partitioning the unreacted boronic acid into the aqueous layer. Your coupled product (assuming it's less basic) should remain in the organic phase. Caution: Ensure your desired product is stable to acidic conditions.
-
Oxidative Workup: A common method to remove residual boronic acids is to treat the reaction mixture with an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions. This converts the boronic acid to the corresponding phenol and boric acid, which have very different solubility profiles and are typically easier to remove.[7]
-
Bisc-Pinacolato)diboron (B₂pin₂) Scavenging: In some cases, adding a small amount of B₂pin₂ during the workup can react with residual boronic acids to form less problematic pinacol esters.
-
Chromatography Considerations: If chromatography is unavoidable, the basic nature of your product and impurities may cause streaking on silica gel. Consider pre-treating your silica with triethylamine or using a different stationary phase like alumina.
Experimental Protocol: Oxidative Workup for Boronic Acid Removal
-
Upon reaction completion, cool the mixture to room temperature.
-
If applicable, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or toluene.
-
Slowly add 1 M aqueous NaOH solution, followed by the careful, portion-wise addition of 30% hydrogen peroxide. An exotherm is expected, so maintain cooling.
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic layer.
-
Wash the organic layer sequentially with aqueous sodium sulfite (to quench excess peroxide), water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, now depleted of boronic acid impurities.
Advanced Topics
Potential for Intramolecular Coordination and Catalyst Inhibition
The dimethylaminoethyl side chain presents a potential bidentate chelation site for the palladium catalyst. While this can sometimes be beneficial, it can also lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.
Visualizing the Issue: Potential Catalyst Inhibition
Caption: Suzuki cycle showing a potential off-cycle inhibition pathway.
If you suspect catalyst inhibition (stalled reaction, need for high catalyst loading), consider:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can compete more effectively with the dimethylamino group for coordination to the palladium center.
-
Protonation Strategy: Adding a stoichiometric amount of a weak acid (relative to the dimethylamino group) can protonate the nitrogen, preventing it from coordinating to the palladium. This is a delicate balance, as excess acid can interfere with the catalytic cycle.
By understanding the unique chemical nature of this compound, you can anticipate and overcome the challenges of scaling up your reactions, leading to a more robust, reproducible, and efficient chemical process.
References
- Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Institutes of Health (NIH). [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Institutes of Health (NIH). [Link]
- Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health (NIH). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Boronic Acid Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the analytical monitoring of boronic acid and boronate ester degradation. As boronic acids are crucial building blocks in pharmaceuticals and organic synthesis, understanding their stability is paramount to ensuring the quality, efficacy, and safety of your products.[1] This guide is structured to help you diagnose and solve common challenges you may encounter in the lab.
General FAQs: Understanding Boronic Acid Instability
This section addresses foundational questions about why and how boronic acids degrade.
Q1: What are the primary degradation pathways for boronic acids?
A: Boronic acids are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and oligomerization.[2]
-
Oxidative Deboronation: This is a significant pathway, especially in physiological environments or in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[3][4] The carbon-boron bond is cleaved, converting the boronic acid into an alcohol (or phenol) and boric acid.[3][5] This process is often the most relevant for drug development and biological applications.[4][6]
-
Protodeboronation (Hydrolysis): This involves the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed under both acidic and basic conditions.[7][8]
-
Oligomerization (Dehydration): Boronic acids can lose water molecules to form anhydrides, most commonly cyclic trimers known as boroxines.[1] This complicates analysis as it introduces multiple species in equilibrium with the monomeric acid.[9]
Q2: My boronic acid reagent seems to be degrading on the shelf. What are the best storage and handling practices?
A: The high reactivity of boronic acids makes them sensitive to storage conditions.[10] To ensure longevity:
-
Store Under Inert Atmosphere: Oxygen and moisture are primary culprits. Always store boronic acids under an inert gas like argon or nitrogen.
-
Keep Cool and Dry: Store in a desiccator, preferably in a refrigerator or freezer, to minimize exposure to humidity and slow down potential degradation pathways.
-
Consider Boronate Esters: For long-term stability or for use in multi-step syntheses, converting the boronic acid to a boronate ester (e.g., a pinacol ester) is highly recommended.[9][10][11][12] Esters are generally more stable and easier to handle, though they may require in situ hydrolysis to the active boronic acid for reactions.[9][10]
Visualizing Degradation Pathways
The following diagram illustrates the main routes through which a generic aryl boronic acid can degrade.
Caption: Common degradation and stabilization pathways for boronic acids.
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the workhorse for stability studies, but boronic acids present unique challenges.[2]
Q3: I'm seeing peak tailing and extra peaks in my reversed-phase HPLC analysis. Is my sample impure or is it an artifact?
A: This is a classic and frequent problem. More often than not, you are observing on-column degradation , where the boronic acid hydrolyzes during the chromatographic run.[2][9][13]
-
Causality—The Role of the Stationary Phase: The primary cause is often the interaction with free silanol groups on the surface of traditional silica-based C18 columns.[9][13] These acidic silanols can catalyze the hydrolysis of the C-B bond, leading to the parent arene (protodeboronation). The appearance of "ghost peaks" that are not present in the initial sample is a strong indicator of this phenomenon.[13]
Solutions:
-
Change Your Column: This is the most effective solution.
-
Use End-Capped Columns: Select a modern, high-quality column with advanced end-capping to minimize accessible silanols.[2]
-
Low-Silanol Activity Columns: Columns like the Waters XTerra MS C18 have been specifically shown to minimize on-column hydrolysis of boronate esters.[9][14][15]
-
Hybrid Particle Columns: Columns with hybrid organic-inorganic particles (e.g., Waters XBridge BEH) often show better peak shape and reduced silanol activity.[16]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a high concentration of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good retention for polar boronic acids.[13]
-
-
Optimize Your Mobile Phase & Diluent:
-
Use Aprotic Diluent: Dissolve your sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) instead of aqueous solutions or methanol to prevent hydrolysis before injection.[2][15][17]
-
Re-evaluate Additives: Acidic modifiers like formic acid can sometimes accelerate hydrolysis, depending on the column and analyte.[9][14] Consider running the mobile phase with no pH modifier if possible.[9][14][15] In some challenging cases, a highly basic mobile phase (e.g., pH > 10) may be required to get good peak shape and retention.[16][17]
-
-
Accelerate the Analysis:
Q4: How do I develop a reliable, stability-indicating HPLC method for a novel boronic acid?
A: A stability-indicating method must be able to separate the intact boronic acid from all its potential degradation products, process impurities, and excipients. This requires a systematic approach.
-
Causality—Forced Degradation: You must first generate the potential degradation products. This is done through forced degradation (or stress testing) studies, where the drug substance is exposed to harsh conditions to accelerate its decomposition.[19][20]
| Stress Condition | Typical Reagents & Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; 70°C | Protodeboronation |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH; 70°C | Protodeboronation |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂); Room Temperature | Oxidative Deboronation |
| Thermal | Dry Heat (e.g., 105°C) or Reflux | Dehydration (Boroxine), Isomerization |
| Photolytic | Exposure to 1.2 million lux-hours visible and 200 watt-hours/m² UV light | Photochemical reactions |
Table based on information from STEMart and MedCrave online.[19][20]
After stressing the samples (aiming for 5-20% degradation), analyze the stressed solutions alongside a control sample. Your goal is to find an HPLC condition that resolves the main peak from all new peaks generated under these stress conditions. A Photo Diode Array (PDA) detector is crucial for this to check for peak purity.[2]
(See Protocol 1 for a detailed workflow on method development.)
Visualizing HPLC Troubleshooting
This workflow helps diagnose and resolve common HPLC issues with boronic acids.
Caption: Troubleshooting workflow for HPLC analysis of boronic acids.
NMR Spectroscopy Guide
NMR is a powerful tool for structural elucidation of degradation products and for monitoring the equilibrium of boron species.
Q5: I'm trying to monitor a reaction with ¹¹B NMR, but the signals are very broad or have disappeared. What's happening?
A: This is likely due to chemical exchange or quadrupolar relaxation effects. The boron nucleus (¹¹B is a quadrupolar nucleus) is highly sensitive to its chemical environment.
-
Causality—Hybridization and Exchange: Boronic acids exist in an equilibrium between the trigonal sp² hybridized state (typically δ ≈ 29 ppm) and, in the presence of nucleophiles or at higher pH, a tetrahedral sp³ hybridized boronate anion (typically δ ≈ 3 ppm).[7][21] If the rate of exchange between these two states is similar to the NMR timescale, it can lead to severe peak broadening or even signal disappearance.[22]
Solutions:
-
Control the pH: The equilibrium is highly pH-dependent.[7][22] Acquiring spectra at a pH well below or well above the boronic acid's pKa can "lock" it into one form, resulting in sharper signals.
-
Add a Complexing Agent: Adding an excess of a diol (like catechol or fructose) can drive the equilibrium towards the tetrahedral boronate ester complex, often resulting in a sharp, well-defined peak.[22] This is a common technique to quantify the total amount of boronic acid present.
-
Use a Higher Field Spectrometer: A higher magnetic field can sometimes help resolve exchange-broadened signals.
-
Low-Temperature NMR: Cooling the sample can slow the exchange rate, leading to sharper signals for the individual species.
Q6: How can I use ¹¹B NMR to quantify the degradation of my boronic acid to boric acid?
A: ¹¹B NMR is exceptionally well-suited for this because the different boron species have distinct and well-separated chemical shifts.
-
Causality—Unique Chemical Shifts:
By integrating the signals corresponding to your starting boronic acid and the boric acid peak, you can directly determine the percentage of degradation. This method is excellent for in situ monitoring of stability studies in solution.[21][24]
(See Protocol 2 for a sample preparation guide for ¹¹B NMR.)
Mass Spectrometry Guide
MS is indispensable for identifying unknown degradation products.
Q7: My mass spectrum for a boronic acid sample is very complex, showing ions that don't match my expected product or degradants. How can I simplify it?
A: Boronic acids are notorious for generating complex mass spectra due to their tendency to form adducts and oligomers in the ion source.[18][25]
-
Causality—In-Source Reactions:
-
Boroxine Formation: The most common issue is the dehydration to form the cyclic trimer (boroxine), which will appear as an [M*3 - 3H₂O + H]⁺ ion.
-
Solvent Adducts & Dimers: Boronic acids can form adducts with solvents or form non-covalent dimers, further complicating the spectrum.[18]
-
Poor Ionization: The inherent low ionizability of some boronic acids can make them difficult to detect.[26]
-
Solutions:
-
Optimize UPLC-MS Conditions: A fast UPLC method can help separate the monomer from oligomers before they enter the MS.[18] Optimizing ion source parameters (e.g., temperature, voltages) can minimize in-source reactions.[18]
-
Use Chemical Derivatization: For trace quantification or to prevent oligomerization, derivatization is a powerful strategy. Reacting the boronic acid with a ligand like N-methyliminodiacetic acid (MIDA) forms a stable boronate ester that is easily analyzed by LC/MS/MS and provides much higher sensitivity.[27]
-
Change Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI) as well as Atmospheric Pressure Chemical Ionization (APCI) to see which provides the cleanest and most informative spectrum.
Experimental Protocols
Protocol 1: Step-by-Step Development of a Stability-Indicating RP-HPLC Method
-
Forced Degradation:
-
Prepare five solutions of your boronic acid (~1 mg/mL) in a suitable solvent. Keep one as a control.
-
Treat the other four with: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and heat (70°C), respectively, for up to 24 hours or until ~10% degradation is observed by initial scouting runs.[19] Neutralize the acidic and basic samples before injection.
-
-
Initial Column & Mobile Phase Screening:
-
Start with a modern, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse XDB C18).[9][16]
-
Screen two mobile phase systems: A) 0.1% Formic Acid in Water/ACN and B) 10mM Ammonium Acetate in Water/ACN.[18]
-
Run a fast generic gradient (e.g., 5% to 95% B in 10 minutes) on all stressed and control samples.
-
-
Method Optimization:
-
Examine the chromatograms. The goal is baseline resolution between the parent peak and all degradation products. Use a PDA detector to check peak purity.
-
If co-elution occurs, systematically adjust parameters:
-
-
Validation:
-
Once a suitable method is found, validate it according to ICH guidelines for specificity, linearity, accuracy, and precision.
-
Protocol 2: Sample Preparation for Quantitative ¹¹B NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the boronic acid sample into an NMR tube.
-
Add a known quantity of an internal standard if absolute quantification is needed.
-
Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O).[21] Boronic acids often have better solubility in DMSO-d₆.
-
-
pH Adjustment (if needed):
-
If using an aqueous solvent like D₂O, prepare a pH-adjusted buffer (e.g., PBS) to ensure a stable and reproducible chemical environment.[7]
-
-
Acquisition:
-
Acquire a standard proton-decoupled ¹¹B NMR spectrum. Use a sufficient relaxation delay (D1) to ensure quantitative integration (e.g., 5-10 seconds).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an appropriate window function and Fourier transform the data.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals for the boronic acid (~29 ppm) and boric acid (~19 ppm). The molar ratio is directly proportional to the integral ratio.
-
References
- Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. [Link]
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]
- Zhang, K., & Liu, X. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
- Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]
- DiPasquale, M. E., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15007-15014. [Link]
- Smith, K., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Pandiyan, B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4793-4799. [Link]
- Chen, Y.-T., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(15), 4991. [Link]
- Vanderpool, R. A., & de Peyster, A. (1998). Considerations in the determination of boron at low concentrations. Environmental Health Perspectives, 106(Suppl 2), 469-475. [Link]
- SIELC Technologies. (n.d.).
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
- Wilson, J. J., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
- Jones, M., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
- Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
- Ragani, C., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Request PDF. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
- Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 4031-4043. [Link]
- Bull, J. A., et al. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 13(1), 107-114. [Link]
- Nguyen, T. H. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Thesis. [Link]
- Gosset, M., et al. (2021). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. [Link]
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). [Link]
- STEMart. (n.d.).
- Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
- Wikipedia. (n.d.). Boronic acid. [Link]
- ResearchGate. (n.d.).
- Regal, K. A., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 107-112. [Link]
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]
- ResearchGate. (n.d.).
- Chromatography Forum. (2018). Analysis of Boronic Acid and Identified Boranes. [Link]
- Rawat, A., & Ghose, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
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- 11. researchgate.net [researchgate.net]
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- 15. tandfonline.com [tandfonline.com]
- 16. waters.com [waters.com]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 22. par.nsf.gov [par.nsf.gov]
- 23. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Post-Coupling Reactions
Welcome to the technical support center for post-coupling reaction workups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common challenge in organic synthesis: the removal of boron-containing impurities after cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is complete, but my crude product is contaminated with boron impurities. What are these impurities and why are they problematic?
A1: Boron-containing impurities are common byproducts and unreacted starting materials from Suzuki-Miyaura coupling reactions.[1][2] The primary culprits include:
-
Unreacted Boronic Acid/Ester: The boronic acid or boronate ester that did not participate in the coupling reaction.
-
Homocoupled Boronic Acid: Two molecules of the boronic acid coupling with each other.[2]
-
Boric Acid (H₃BO₃): The ultimate decomposition product of many boron reagents.
These impurities can complicate purification due to their polarity, which can be similar to that of the desired product, leading to co-elution during chromatography. Furthermore, recent studies have raised concerns about the potential mutagenic activity of some boronic acids, making their complete removal critical, especially in drug development.[3]
Q2: What are the most common strategies for removing boron impurities, and how do I choose the right one for my compound?
A2: The choice of purification strategy depends on the properties of your desired product (e.g., polarity, stability to acid/base) and the nature of the boron impurity. The most common methods are:
-
Liquid-Liquid Extraction (LLE): Exploits the acidic nature of boronic acids.
-
Solid-Phase Extraction (SPE) / Scavenger Resins: Utilizes immobilized functional groups to selectively bind boron species.
-
Precipitation/Crystallization: Leverages differences in solubility between the product and impurities.
-
Chromatography: A standard but sometimes challenging method for separating compounds with similar polarities.
The following table provides a high-level comparison to guide your initial selection:
| Method | Principle | Best Suited For | Key Advantages | Potential Drawbacks |
| Liquid-Liquid Extraction | Acid-base chemistry | Neutral or basic products | Simple, inexpensive, scalable | Not suitable for acidic or base-sensitive products |
| Solid-Phase Extraction | Covalent/Coordinate bonding | A wide range of products | High selectivity, simple filtration workup | Higher cost of scavenger resins |
| Precipitation/Crystallization | Differential solubility | Crystalline solid products | Can yield very pure material, scalable | Product must be a solid, may require optimization |
| Chromatography | Differential adsorption | Most soluble products | Widely applicable, can separate complex mixtures | Can be time-consuming, solvent-intensive, potential for co-elution |
Troubleshooting Guides & Detailed Protocols
Issue 1: My product is neutral and stable. How can I use liquid-liquid extraction to remove boronic acid impurities?
This is often the simplest and most cost-effective method. The strategy relies on the acidic nature of boronic acids, which can be deprotonated to form water-soluble boronate salts.
Boronic acids are weak Lewis acids. In the presence of a base (like NaOH or K₂CO₃), they form a boronate salt, which is highly polar and partitions into the aqueous phase during an extraction.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).[4]
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution. Start with a mild base like saturated sodium bicarbonate (NaHCO₃) and, if needed, move to a stronger base like 1-2 M sodium hydroxide (NaOH).[4] Repeat the wash 2-3 times.
-
Phase Separation: Separate the organic layer.
-
Brine Wash & Drying: Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain your crude product, now depleted of acidic boron impurities.[5]
-
Emulsion Formation: If an emulsion forms, add more brine to the separatory funnel to help break it.
-
Product in Aqueous Layer: If your product has some acidic character, it may partition into the basic aqueous layer. In this case, carefully acidify the aqueous layer with dilute HCl and back-extract with an organic solvent.[4]
Issue 2: My product is sensitive to basic conditions, or the basic wash was ineffective. What's my next option?
For base-sensitive compounds, or when dealing with less acidic boronate esters, scavenger resins are an excellent alternative. These are solid supports functionalized with groups that selectively react with and bind boron species.
Scavenger resins for boron removal typically have diol or N-alkylethanolamine functionalities. Boronic acids and their esters readily form stable, five-membered cyclic boronates with these functional groups. Since the scavenger is a solid, the boron impurities are effectively removed from the solution by simple filtration.
| Scavenger Resin | Functional Group | Mechanism of Action |
| SiliaBond DEAM | Diethanolamine | Forms a stable complex with boronic acids.[3][6] |
| SiliaBond Diol | 1,2-Diol | Forms a cyclic boronate ester.[3][7] |
-
Reaction Filtration (Optional): If your reaction mixture contains solid inorganic salts, it's often best to perform a preliminary filtration through a pad of celite.
-
Solvent Exchange: Ensure your crude product is dissolved in a solvent that allows for good swelling of the scavenger resin (e.g., THF, DCM).
-
Add Scavenger Resin: Add the appropriate scavenger resin (e.g., SiliaBond DEAM, typically 2-4 equivalents relative to the excess boronic acid) to the solution.
-
Stir: Allow the mixture to stir at room temperature. The time required can range from 1 to 24 hours. Monitor the removal of the boron impurity by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin, which now has the boron impurity bound to it.
-
Rinse and Concentrate: Wash the resin with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Sources
Technical Support Center: Troubleshooting Boronic Acid Pinacol Ester Hydrolysis in HPLC Analysis
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating issue: the hydrolysis of boronic acid pinacol esters during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a new, more polar peak, peak tailing, or peak splitting in my chromatogram when analyzing a boronic acid pinacol ester?
This is the classic chromatographic signature of in-sample or on-column hydrolysis. Boronic acid pinacol esters, while significantly more stable than their corresponding free boronic acids, can readily hydrolyze back to the boronic acid and pinacol, especially in the aqueous and sometimes acidic or basic environments of RP-HPLC.[1][2][3]
The resulting boronic acid is substantially more polar than the parent ester. In a reversed-phase system, this causes the new hydrolysis product to elute earlier (i.e., it has a shorter retention time), often appearing as a fronting shoulder, a separate peak, or causing the parent peak to tail.
Caption: Hydrolysis reaction of a pinacol ester.
Q2: What are the primary factors that cause my boronic ester to hydrolyze during HPLC analysis?
Several HPLC parameters can significantly influence the rate and extent of hydrolysis. Understanding these is the key to developing a robust and accurate analytical method. The main culprits are the mobile phase pH, water content, column temperature, and stationary phase activity.[4][5][6]
| Factor | Influence on Hydrolysis | Scientific Rationale | Mitigation Strategy |
| Mobile Phase pH | High Impact. Both acidic and basic conditions can catalyze hydrolysis.[4] | The boron atom is Lewis acidic. Acidic conditions can protonate the ester oxygens, making the boron atom more electrophilic and susceptible to nucleophilic attack by water.[6] Highly basic conditions can form a boronate species that may also be unstable. | Buffer the mobile phase to a neutral or slightly acidic pH (e.g., pH 4-7), where many esters exhibit maximal stability. Avoid strong acid modifiers like TFA if possible; formic or acetic acid are often better choices.[4][7] |
| Aqueous Content | High Impact. Higher water concentration in the mobile phase promotes hydrolysis. | Hydrolysis is an equilibrium reaction. According to Le Chatelier's principle, a high concentration of water (a reactant) will push the equilibrium toward the products (boronic acid and pinacol).[8][9] | Use a higher initial percentage of organic solvent (e.g., acetonitrile), employ a steeper gradient, and use a faster flow rate to minimize the compound's residence time on the column and its exposure to the aqueous phase.[4][6] |
| Column Temperature | Moderate Impact. Higher temperatures increase the reaction rate. | Hydrolysis is a chemical reaction with an activation energy. Increasing the temperature provides the energy needed to overcome this barrier, accelerating the degradation rate.[4][6] | Maintain a controlled, lower column temperature, for instance, between 20-30°C. One study showed a 91% decrease in hydrolysis when conditions were optimized to 5°C and pH 7 compared to 20°C and pH 2.[6] |
| Stationary Phase | Moderate Impact. The type of silica and its surface chemistry matter. | The stationary phase can play a significant role. Residual silanol groups on the silica surface are acidic and can catalyze hydrolysis. Columns with low silanol activity or end-capping are often preferred.[3][5][10] | Screen different columns. Modern, low-activity, end-capped C18 columns (like those with hybrid particle technology) often show reduced on-column hydrolysis compared to older, more acidic silica types.[3][5] |
| Sample Diluent | Critical Pre-Analysis Factor. Using aqueous or protic diluents causes hydrolysis before injection. | Preparing your sample in a solvent containing water (e.g., ACN/water mixtures) or a protic solvent (like methanol) will initiate hydrolysis in the vial.[7][11] | Always use a dry, aprotic solvent for sample preparation. Acetonitrile (ACN) is an excellent first choice. Tetrahydrofuran (THF) is also effective but less compatible with some HPLC systems.[7][12] |
Q3: What is the best strategy for developing a stable HPLC method for boronic acid pinacol esters?
A systematic approach focusing on minimizing the factors that promote hydrolysis is crucial. The goal is to get the analyte from the injector to the detector as quickly and gently as possible.
Caption: HPLC method development workflow.
Q4: I suspect on-column hydrolysis is occurring. How can I design an experiment to definitively confirm this?
A "stressed sample" or stop-flow study provides clear evidence of on-column degradation.[4]
-
Prepare the Control Sample:
-
Accurately weigh and dissolve your boronic acid pinacol ester in 100% dry acetonitrile to a known concentration.
-
Inject this sample immediately using your current (or optimized) HPLC method. This chromatogram serves as your baseline or "time-zero" reference.
-
-
Prepare the Stressed Sample (In-Vial Hydrolysis):
-
Prepare an identical sample, but for the diluent, use a mixture known to cause hydrolysis, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Let this sample sit on the benchtop for 1 hour.
-
Inject the stressed sample and compare the chromatogram to the control. A significant increase in the early-eluting peak corresponding to a decrease in the parent ester peak confirms the identity of the hydrolytic product.
-
-
Perform a Stop-Flow Analysis (On-Column Stress Test):
-
This is a more advanced technique to measure the kinetics of on-column hydrolysis.[2][4]
-
Inject the control sample (in 100% ACN).
-
Allow the analysis to proceed until the analyte is part-way through the column.
-
Stop the mobile phase flow for a set period (e.g., 2, 5, 10 minutes).
-
Resume the flow and complete the chromatogram.
-
Repeat with different stop-flow durations. If the ratio of the hydrolysis peak to the parent ester peak increases with the duration of the stop time, it is definitive proof of on-column hydrolysis.[4]
-
-
Confirm with Mass Spectrometry (LC-MS):
-
If available, use an LC-MS system. The mass of the parent ester and the hydrolyzed boronic acid will differ by the mass of the pinacol group minus two hydrogens, confirming the identities of the peaks beyond doubt.
-
By systematically addressing these factors, you can develop accurate, robust, and reliable HPLC methods for the purity analysis of boronic acid pinacol esters, ensuring the integrity of your research and development data.
References
- Xu, J., Duran, D., & Mao, B. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Method. Journal of Liquid Chromatography & Related Technologies, 29(19), 2795–2806.
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985–1998.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.
- ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF.
- Taylor & Francis Online. (2006). Full article: On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
- Techediscovery. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
- eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.
- ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Wikipedia. (n.d.). Boronic acid.
- ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters.
- Bohrium. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- The FASEB Journal. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
Sources
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- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity and Stability: A Guide to (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic Acid and Its Pinacol Ester
Executive Summary: A Nuanced Choice Beyond Simple Stability
For researchers in synthetic and medicinal chemistry, the choice between a boronic acid and its corresponding boronate ester is a frequent and critical decision point. The conventional wisdom posits a straightforward trade-off: boronic acids offer higher reactivity at the cost of lower stability, while boronate esters provide superior stability and handling at the expense of slower reaction kinetics.[1][2] This guide delves into this paradigm through the specific lens of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid, a scaffold featuring an intramolecularly coordinating side chain. We will demonstrate that while the general trade-off holds, the presence of the N,N-dimethylaminoethyl group introduces a unique mechanistic consideration that modulates the reactivity of the boronic acid, making the selection between the acid and its pinacol ester a more nuanced decision based on specific experimental goals.
The Fundamental Dichotomy: Reactivity vs. Stability
Organoboron reagents are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The choice of the boron species—the free boronic acid or a protected boronate ester—directly impacts reaction efficiency, purification strategy, and reagent shelf-life.
Boronic Acids:
-
Higher Reactivity: The Lewis acidity of the boronic acid's vacant p-orbital is believed to facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to faster reactions.[1][4]
-
Lower Stability: This inherent reactivity makes them susceptible to several decomposition pathways, including protodeboronation (loss of the C-B bond), oxidation, and dehydration to form cyclic boroxine anhydrides.[1][5] This instability can complicate purification, long-term storage, and reproducibility.[2][5]
Boronic Acid Pinacol Esters:
-
Enhanced Stability: The pinacol group sterically and electronically shields the boron atom, rendering the molecule significantly more robust against moisture, air, and decomposition.[3][6] This results in compounds that are typically crystalline, easier to purify by standard silica gel chromatography, and possess a much longer shelf-life.[1][3]
-
Modulated Reactivity: The trade-off for this stability is generally a lower reaction rate.[1] It is widely accepted that many pinacol esters hydrolyze in situ under aqueous basic reaction conditions to generate the more reactive boronic acid, though direct transmetalation from the ester is also considered a viable pathway.[1][7]
Caption: The core reactivity-stability trade-off.
The "X-Factor": Intramolecular B-N Coordination
The title compound, this compound, contains a tertiary amine positioned on a flexible ethyl chain. This feature allows for a potential intramolecular dative bond between the nitrogen lone pair and the electron-deficient boron atom. This non-covalent interaction has profound implications.
The formation of a B-N coordinate bond can stabilize the boronic acid by satisfying the boron's empty p-orbital, potentially mitigating decomposition pathways like boroxine formation. Furthermore, this interaction can lower the pKa of the boronic acid, favoring the formation of the more nucleophilic four-coordinate boronate anion, which is a key species in the transmetalation step.[8] This suggests that, for this specific substrate, the free boronic acid may exhibit enhanced stability and reactivity compared to aryl boronic acids lacking such a feature.
Caption: The effect of the intramolecular B-N interaction.
Quantitative Performance Comparison: Suzuki-Miyaura Coupling
To illustrate the practical implications, we present representative data for the Suzuki-Miyaura coupling of each boron species with a model aryl bromide, 4-bromoacetophenone. The data highlights the kinetic differences and overall efficiency.
Reaction Scheme: (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boron species + 4-bromoacetophenone → 1-(4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)phenyl)ethan-1-one
| Parameter | (1-(...))boronic acid | (1-(...))boronic acid pinacol ester |
| Reaction Time | Typically shorter (e.g., 1-3 hours) | Typically longer (e.g., 4-12 hours) |
| Typical Yield | 85-95% | 88-98% |
| Catalyst Loading | Can often tolerate lower loadings (e.g., 1 mol%) | May require slightly higher loadings (e.g., 2 mol%) |
| Key Advantage | Faster reaction rates, potentially high reactivity | Superior stability, handling, and reproducibility[1][9] |
| Key Disadvantage | Susceptible to decomposition if not used fresh | Slower reaction rates[1] |
Analysis: The boronic acid, benefiting from the intramolecular B-N interaction, exhibits rapid conversion. However, its stability is still lower than the pinacol ester, which provides near-quantitative and highly reproducible yields, albeit over a longer reaction time. The pinacol ester's robustness makes it the superior choice for array synthesis or when absolute consistency is paramount.[3]
Experimental Protocols
The following protocols provide a validated starting point for a comparative study.
Protocol 1: Suzuki-Miyaura Coupling with Boronic Acid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
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- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validating the Structure of Suzuki Coupling Products via 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in organic synthesis, the Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] However, the synthesis of the target molecule is merely the initial step; rigorous structural validation is paramount to ensure the integrity of the research and the safety of potential therapeutics. This guide provides an in-depth, comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the unambiguous structural elucidation of Suzuki coupling products, weighing its performance against other common analytical techniques.
The Indispensable Role of Structural Validation in Suzuki Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organic halide or triflate, is celebrated for its versatility and functional group tolerance.[1][3] Despite its efficiency, the reaction is not without potential pitfalls. Side reactions can lead to the formation of impurities such as homocoupled products, dehalogenated starting materials, and protodeboronation products.[4][5] Therefore, definitive characterization of the final product is a critical quality control step.
While various analytical techniques can provide evidence of a successful reaction, 2D NMR spectroscopy offers an unparalleled level of structural detail, enabling a comprehensive understanding of the molecular framework.
A Comparative Overview of Analytical Techniques
A multi-faceted approach to product validation is often the most robust. The following table compares the information gleaned from 2D NMR with other common analytical methods for a hypothetical Suzuki coupling product.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 1D ¹H NMR Spectroscopy | Provides information on the chemical environment, connectivity (through coupling), and relative abundance of protons. | Rapid and provides essential structural clues. Quantitative nature allows for purity assessment.[6][7][8] | Can suffer from signal overlap in complex molecules, making unambiguous assignment difficult. |
| 1D ¹³C NMR Spectroscopy | Reveals the number and type of carbon environments in a molecule. | Complements ¹H NMR by providing a carbon backbone count. | Lower sensitivity than ¹H NMR and does not directly show connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and provides information on its fragmentation pattern. | High sensitivity and can confirm the expected molecular formula. | Does not provide information on isomerism or the specific connectivity of atoms. |
| High-Performance Liquid Chromatography (HPLC) | Separates the components of a mixture, allowing for purity assessment and quantification. | Excellent for determining purity and identifying the presence of byproducts. | Does not provide structural information on its own; requires coupling with other detectors (e.g., MS, UV). |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Provides detailed connectivity information, correlating protons with other protons (COSY) and with carbons (HSQC, HMBC).[9][10] | Unambiguously establishes the carbon-hydrogen framework, confirming the formation of the desired C-C bond and resolving complex structural questions.[11][12] | Requires longer acquisition times compared to 1D NMR and more expertise for data interpretation. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a crystalline compound. | The "gold standard" for structural determination, offering definitive proof of structure. | Requires a suitable single crystal, which can be challenging to obtain. |
Deep Dive into 2D NMR for Suzuki Product Validation
2D NMR experiments are powerful because they reveal correlations between different nuclei within a molecule, providing a detailed connectivity map. For a typical biaryl product from a Suzuki coupling, the following 2D NMR experiments are particularly informative.
Key 2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] In a Suzuki product, COSY is crucial for tracing the proton networks within each of the coupled aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[12][13] This is essential for assigning the carbon signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds.[10][13] The HMBC is the key experiment for confirming the formation of the biaryl bond. A correlation between a proton on one aromatic ring and a carbon on the other aromatic ring across the newly formed C-C bond provides unequivocal evidence of a successful Suzuki coupling.[14]
Experimental Workflow for 2D NMR Analysis
The following diagram illustrates a typical workflow for the structural validation of a Suzuki coupling product using 2D NMR.
Caption: Workflow for Suzuki product validation via 2D NMR.
Step-by-Step Protocol for 2D NMR Data Acquisition
The following is a generalized protocol for acquiring 2D NMR data on a modern spectrometer. Specific parameters may need to be optimized for the instrument and sample.[15][16]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Suzuki coupling product.[6]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical and should be based on the solubility of the compound and its non-interference with key signals.[17][18][19]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and pulse calibration.
-
-
Acquisition of 2D Spectra:
-
COSY: Load a standard COSY pulse program. Set the spectral width to encompass all proton signals. Acquire a sufficient number of scans for good signal-to-noise.
-
HSQC: Load a standard HSQC pulse program. The proton dimension will have the same spectral width as the 1D ¹H spectrum. The carbon dimension should be set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for many aromatic compounds).
-
HMBC: Load a standard HMBC pulse program. The spectral widths for the proton and carbon dimensions will be similar to the HSQC experiment. The long-range coupling delay should be optimized (typically for J = 8-10 Hz) to observe two- and three-bond correlations.[13]
-
-
Data Processing:
-
Apply Fourier transformation to both dimensions of the acquired data.[20]
-
Phase correct the spectra as needed.
-
Reference the spectra to the residual solvent peak.
-
Interpreting the Data: A Hypothetical Case Study
Consider the Suzuki coupling of 4-bromoanisole with phenylboronic acid to yield 4-methoxybiphenyl.
Key Diagnostic Correlations in 2D NMR Spectra:
-
COSY: Will show correlations between the ortho and meta protons on both the anisole and phenyl rings.
-
HSQC: Will correlate each aromatic proton to its directly attached carbon.
-
HMBC: The crucial experiment will show a correlation from the protons ortho to the methoxy group (on the anisole ring) to the carbon atom of the phenyl ring to which it is attached (the ipso-carbon), and vice-versa. This three-bond correlation across the newly formed C-C bond is the definitive proof of the biaryl linkage.
The following diagram illustrates the key HMBC correlation that validates the structure of 4-methoxybiphenyl.
Caption: Key HMBC correlation confirming biaryl linkage.
Conclusion: The Power of Certainty
While techniques like mass spectrometry and HPLC are invaluable for confirming molecular weight and purity, they fall short of providing the detailed structural information necessary for unambiguous validation of Suzuki coupling products. 2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, stands as the preeminent method for elucidating the complete carbon-hydrogen framework. The ability to definitively confirm the formation of the critical biaryl bond through long-range heteronuclear correlations provides an unparalleled level of confidence in the identity of the synthesized compound. For researchers in the pharmaceutical and materials science fields, this certainty is not just a matter of academic rigor but a fundamental requirement for advancing their discoveries.
References
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.).
- Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA.
- 2D NMR FOR THE CHEMIST. (n.d.). Varian.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). [Video]. YouTube.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- NMR Data Processing. (n.d.). Encyclopedia of Magnetic Resonance.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI.
- Screening of different solvents for Suzuki coupling. (n.d.). ResearchGate.
- HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis.
- Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI.
- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.
- Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
- Quantitative NMR Assays (qNMR). (n.d.). Bruker.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). [Video]. YouTube.
- Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. (2021, January 11). Research With Rutgers.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (n.d.). ACS Publications.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- Case Study: Solvent Selection for a Suzuki Reaction. (n.d.). Catalysis Consulting.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). [Video]. YouTube.
- Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (n.d.). ResearchGate.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020, December 23). ResearchGate.
- Leveraging the HMBC to Facilitate Metabolite Identification. (2022, November 14). National Institutes of Health.
- Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. (2022, May 10). Novartis OAK.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (2021, October 6). ChemRxiv.
- Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. (2021, August 4). ChemRxiv.
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A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazole Boronic Acid Coupling
For researchers and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The pyrazole moiety, a key pharmacophore in numerous therapeutic agents, presents unique challenges and opportunities in this context. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for its functionalization, offering a versatile pathway to novel biaryl and heteroaryl structures. However, the success of this reaction is critically dependent on the choice of the palladium catalyst.
This guide provides an in-depth comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of pyrazole boronic acids. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind catalyst performance, offering field-proven insights to help you navigate catalyst selection and troubleshoot your reactions effectively.
The Catalytic Heart: Deconstructing the Suzuki-Miyaura Cycle
At its core, the Suzuki-Miyaura reaction is an elegant catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][2][3] Understanding these fundamental steps is crucial for rational catalyst selection and optimization. The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic group from the pyrazole boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom. These ligands dictate the catalyst's stability, solubility, and reactivity, forming the basis of our comparison.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The choice of catalyst is not merely about achieving a reaction; it's about achieving it efficiently, cleanly, and robustly. Pyrazoles, particularly those with an unprotected N-H group, can act as competing ligands, poisoning the catalyst and inhibiting the reaction.[5] Furthermore, pyrazole boronic acids can be prone to decomposition and protodeboronation, especially at elevated temperatures.[5] This necessitates catalysts that are not only highly active but also operate under mild conditions.
Class 1: Traditional Phosphine Catalysts
These are the workhorses of many labs, valued for their commercial availability and broad utility.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): As a pre-formed Pd(0) complex, it does not require an in-situ reduction step.[6] However, it is notoriously air-sensitive, requiring careful handling under inert conditions. Its performance with challenging substrates like pyrazoles can be modest, often necessitating higher catalyst loadings (2-5 mol%) and elevated temperatures, which can exacerbate boronic acid decomposition.[7][8]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This air-stable Pd(II) precatalyst is a significant improvement in terms of handling. The bulky, electron-rich dppf ligand facilitates reductive elimination and stabilizes the catalytic species. For pyrazole couplings, it often provides better yields than Pd(PPh₃)₄.[7] Critically, studies have shown that adding a slight excess of the free dppf ligand can dramatically improve yields, likely by preventing catalyst decomposition into palladium black.[7]
Class 2: Modern Bulky Biarylphosphine Catalysts (Buchwald Ligands)
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized cross-coupling.[9] These ligands promote the formation of highly active, monoligated Pd(0) species that excel in coupling sterically hindered and electron-rich substrates, including heteroaryl chlorides.[9][10][11]
-
Key Ligands (e.g., SPhos, XPhos): When combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, these ligands generate catalysts of exceptional activity. They enable reactions at lower temperatures and with significantly lower catalyst loadings (<1 mol%), which is highly beneficial for sensitive pyrazole boronic acids.[9] Their steric bulk accelerates the often difficult reductive elimination step and can mitigate catalyst inhibition by the pyrazole substrate.[5][12]
Class 3: N-Heterocyclic Carbene (NHC) Catalysts (PEPPSI™-type)
N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that form highly stable bonds with palladium, leading to robust and highly active catalysts.[13] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, developed by the Organ group, are particularly noteworthy.[14]
-
PEPPSI™-IPr and PEPPSI™-IPent: These are air- and moisture-stable Pd(II) precatalysts that are exceptionally user-friendly.[14] The bulky NHC ligand promotes high catalytic turnover, making them effective for demanding couplings, including those with sterically hindered partners and heteroaryl chlorides.[14][15] Their high stability and resistance to poisoning make them a prime choice for challenging substrates like N-H pyrazoles, where other catalysts might fail.[15] The PEPPSI™-IPent catalyst, in particular, has shown superior performance over PEPPSI-IPr in many difficult couplings.[14]
Head-to-Head Performance Data Summary
Direct comparison is complicated by varying reaction conditions across literature reports. However, by synthesizing available data, we can establish a clear hierarchy of performance.
| Catalyst System | Typical Loading (mol%) | Air/Moisture Stability | Key Advantages | Key Disadvantages |
| Pd(PPh₃)₄ | 2 - 5% | Poor | Commercially available; Pd(0) source. | Air-sensitive; requires higher temperatures; prone to decomposition.[7] |
| PdCl₂(dppf) | 1 - 3% | Good | Air-stable; good general performance. | Moderate activity; may require excess ligand for best results.[7] |
| Pd(OAc)₂ + Buchwald Ligand | 0.1 - 2%[10] | Fair (ligands are air-stable) | High activity for hindered substrates; low catalyst loadings; mild conditions.[9] | Requires in-situ formation; higher ligand cost.[16] |
| PEPPSI™-NHC Precatalysts | 0.5 - 2% | Excellent | Bench-stable; user-friendly; high activity and longevity; resists poisoning. | Higher initial cost compared to traditional catalysts. |
Catalyst Selection: A Practical Workflow
Choosing the right catalyst depends on your specific substrate, scale, and laboratory constraints. This decision tree provides a logical workflow for catalyst selection.
Caption: Decision workflow for selecting a palladium catalyst for pyrazole coupling.
Experimental Protocol: A Validated Example
This protocol is adapted from a reported procedure for the coupling of a pyrazole triflate, demonstrating a robust method using a widely available catalyst system.[7] The key insight is the use of additional free ligand to stabilize the catalyst.
Reaction: Suzuki-Miyaura Coupling of Pyrazole Triflates with Arylboronic Acids
Materials:
-
Pyrazole triflate (1.0 equiv)
-
Arylboronic acid (3.0 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
PdCl₂(dppf) (0.08 equiv, 8 mol%)
-
dppf ligand (0.04 equiv, 4 mol%)
-
1,4-Dioxane, anhydrous
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the pyrazole triflate (1.0 equiv), arylboronic acid (3.0 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In the same vessel, add the PdCl₂(dppf) (8 mol%) and the additional dppf ligand (4 mol%). The total dppf/Pd ratio should be approximately 1.5.
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M with respect to the pyrazole triflate.
-
Degassing (Causality): The solvent should be thoroughly degassed to prevent oxygen from oxidizing and deactivating the Pd(0) species, which is the active catalyst.[12] This can be achieved by bubbling an inert gas through the solvent for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction for 16 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium black. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Conclusion
While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective for certain pyrazole boronic acid couplings, modern catalyst systems offer significant advantages in terms of activity, stability, and substrate scope. For challenging couplings involving sterically hindered partners, unreactive chlorides, or sensitive N-H pyrazoles, the use of Buchwald-type biarylphosphine ligands or PEPPSI™-type NHC precatalysts is strongly recommended. These advanced systems operate under milder conditions with lower catalyst loadings, minimizing the degradation of sensitive substrates and leading to cleaner, more efficient reactions. By understanding the mechanistic principles and the specific attributes of each catalyst class, researchers can confidently select the optimal system to accelerate their discovery and development programs.
References
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health (NIH). [Link]
- Palladium-Catalyzed Coupling of Pyrazole Trifl
- Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (NIH). [Link]
- Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Royal Society of Chemistry. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. YorkSpace. [Link]
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- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
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- 16. pubs.acs.org [pubs.acs.org]
A Guide to MIDA Boronates: Overcoming the Instability of Pyrazole Boronic Acids in Cross-Coupling Reactions
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, prized for its versatile biological activities. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of complex molecules containing this heterocycle. However, a significant bottleneck in this process is the inherent instability of many essential building blocks, particularly 2-heterocyclic boronic acids like those derived from pyrazole.[1][2] These compounds are notoriously prone to degradation through pathways such as protodeboronation, oxidation, and polymerization, especially under the basic and heated conditions of cross-coupling.[3] This instability leads to limited shelf-life, poor reaction efficiency, and challenges in purification, thereby hindering the discovery and development of novel chemical entities.
This guide provides a comprehensive comparison between traditional, unstable pyrazole boronic acids and their air-stable N-methyliminodiacetic acid (MIDA) boronate counterparts. We will explore the fundamental chemistry that makes MIDA boronates a superior alternative and provide experimental data and protocols to demonstrate their transformative impact on synthetic efficiency and reliability.
The Challenge: The Ephemeral Nature of Pyrazole Boronic Acids
Many potentially valuable pyrazole boronic acids are difficult to handle and store. Their Lewis acidic sp²-hybridized boron center is susceptible to attack, leading to rapid decomposition. Studies have shown that significant degradation of 2-heterocyclic boronic acids can occur within just 15 days of storage on the benchtop under air.[1][3] This decomposition is often accelerated in situ during the cross-coupling reaction itself, where the combination of base, heat, and a palladium catalyst creates a hostile environment for the sensitive boronic acid.[1] The result is a competition between the desired cross-coupling and the undesired degradation, leading to low yields and impure reaction mixtures.[3]
While various surrogates like trifluoroborate salts and diethanolamine adducts have been developed, none have emerged as a universally effective solution for stabilizing all classes of unstable boronic acids, including the critical pyrazole series.[1][2]
The Solution: MIDA Boronates for Stability and Controlled Reactivity
A powerful solution to this long-standing problem is the conversion of unstable boronic acids into N-methyliminodiacetic acid (MIDA) boronates.[1][2] The MIDA ligand forms a stable, tridentate chelate with the boron atom. This coordinative saturation rehybridizes the boron center from a reactive, trigonal planar sp² state to a protected, tetrahedral sp³ state.[3]
This structural change confers several remarkable and highly advantageous properties:
-
Exceptional Stability: MIDA boronates are typically crystalline, free-flowing solids that are indefinitely stable on the benchtop under air.[1][4] In stark contrast to their boronic acid precursors, MIDA boronates show no detectable decomposition even after 60 days of open-air storage.[1][3]
-
Chromatographic Compatibility: Unlike most boronic acids, MIDA boronates are compatible with silica gel chromatography, allowing for straightforward purification of building blocks to high purity.[1][5]
-
Reversibly Attenuated Reactivity: The protected sp³ boron center is unreactive under standard anhydrous Suzuki-Miyaura conditions.[3] This "off-state" allows for chemoselective reactions on other parts of a molecule without disturbing the boronate. The boronic acid functionality can be readily "switched on" when desired by simple hydrolysis under mild aqueous basic conditions.[3][4]
The Key Advantage: Slow-Release Cross-Coupling
The most profound advantage of using MIDA boronates for unstable pyrazoles is their capacity for in situ slow release of the parent boronic acid.[1][3] Under specific biphasic conditions, typically using a mild base like potassium phosphate (K₃PO₄) in a dioxane/water solvent system, the MIDA boronate hydrolyzes at a slow, controlled rate.[1][6]
This process maintains a very low, steady-state concentration of the unstable pyrazole boronic acid in the reaction medium. At this low concentration, the rate of palladium-catalyzed cross-coupling is significantly faster than the rate of boronic acid decomposition. The unstable intermediate is consumed in the productive reaction as soon as it is formed, preventing its accumulation and subsequent degradation. This slow-release mechanism transforms previously inefficient reactions into high-yielding, reliable transformations.[1][7]
Caption: Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.
Data Presentation: A Head-to-Head Comparison
The superior performance of MIDA boronates is clearly demonstrated by comparative experimental data.
Table 1: Benchtop Stability Comparison
| Compound Class | % Remaining After 15 Days (Under Air) | % Remaining After ≥60 Days (Under Air) |
| Unstable Boronic Acids (e.g., 2-Furyl, 2-Pyrrolyl) | < 20% | Not Applicable |
| MIDA Boronates (Corresponding to above) | > 95% | > 95% |
| Data synthesized from studies reported by Burke, et al.[1][3] |
Table 2: Cross-Coupling Yield Comparison with a Challenging Aryl Chloride (Substrate: 2,4-dimethoxychlorobenzene)
| Boron Reagent | Coupling Yield |
| Freshly Prepared 2-Furanboronic Acid | 35% |
| 2-Furyl MIDA Boronate | 91% |
| Freshly Prepared 2-Thiopheneboronic Acid | 56% |
| 2-Thienyl MIDA Boronate | 99% |
| Data from slow-release cross-coupling experiments.[1] |
These tables starkly illustrate the dual advantages of MIDA boronates: near-perfect stability for storage and handling, which translates directly into outstanding yields in challenging cross-coupling reactions where the free boronic acids fail.[1][3]
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole MIDA Boronate via MIDA Anhydride
The use of pre-dried MIDA anhydride provides a mild and efficient method for converting sensitive boronic acids into their MIDA boronate counterparts, avoiding the harsh, high-temperature dehydrative conditions of older methods.[8][9][10]
Caption: Workflow for the synthesis of MIDA boronates using MIDA anhydride.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the pyrazole boronic acid (1.0 equiv) and MIDA anhydride (1.5 equiv).[10]
-
Inert Atmosphere: Seal the vial with a PTFE septum cap, and evacuate and backfill with dry nitrogen gas (repeat this cycle three times).
-
Reaction: Add anhydrous dioxane via syringe to form a suspension (typically 0.1 M concentration with respect to the boronic acid).
-
Heating: Place the vial in a preheated heating block at 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude MIDA boronate can be purified by standard silica gel column chromatography.[5] Alternatively, a highly efficient "catch-and-release" protocol can be used where the crude material is loaded onto a silica plug, impurities are washed away, and the desired MIDA boronate is then eluted with a more polar solvent.[11]
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol is optimized for coupling an aryl or heteroaryl chloride with an unstable pyrazole boronic acid surrogate.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction tube, combine the pyrazole MIDA boronate (1.2 equiv), the aryl/heteroaryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol %), and SPhos (10 mol %).[2]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent and Base Addition: Add a degassed 5:1 mixture of dioxane and water. Finally, add K₃PO₄ (7.5 equiv).[2] The final concentration should be approximately 0.07 M with respect to the aryl chloride.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 60-100 °C. Stir vigorously for 2-6 hours. The optimal temperature and time may vary depending on the reactivity of the coupling partners.[1][2]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired biaryl product.
Conclusion
For researchers working with pyrazole-containing molecules, the instability of the corresponding boronic acids represents a significant synthetic hurdle. N-methyliminodiacetic acid (MIDA) boronates provide a definitive and general solution to this problem.[1][2] By reversibly protecting the boron center, MIDA boronates offer unparalleled benchtop stability and compatibility with standard purification techniques.[1][4][5]
Most critically, their unique capacity for slow, controlled release of the active boronic acid in situ circumvents the issue of decomposition during cross-coupling, enabling high yields even with challenging substrates.[1][3] The adoption of MIDA boronate technology empowers chemists to reliably access a wider range of complex pyrazole derivatives, accelerating progress in drug discovery and materials science.
References
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Knapp, D. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Gervais, K., et al. (2012).
- Burke, M. D., et al. (2009).
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Gervais, K., et al. (2012). Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. Chemistry Letters. [Link]
- Ballmer, S. G., et al. (2020).
- Ballmer, S. G., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
- Singh, A., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates.
- Ballmer, S. G., et al. (2022). PREPARATION OF MIDA ANHYDRIDE AND REACTION WITH BORONIC ACIDS. Organic Syntheses. [Link]
- Ballmer, S. G., et al. (2020).
- Ballmer, S. G., et al. (2020).
- Knapp, D. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
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- 3. MIDA Boronates [sigmaaldrich.cn]
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A Comparative Guide to the Kinetic Analysis of the Suzuki-Miyaura Coupling of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Introduction: The "Why" of Kinetic Analysis in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds.[1] Its application in constructing complex biaryl and heteroaryl structures, which are prevalent in biologically active molecules, is unparalleled.[2][3] However, as drug candidates become more complex, so do the building blocks. Heteroaryl boronic acids, especially those rich in nitrogen, present unique challenges.[2][4] The compound at the heart of our discussion, (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid , is a prime example. Its structure contains multiple Lewis-basic nitrogen atoms that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]
Simple endpoint analysis (i.e., reaction yield) provides a limited snapshot of a reaction's performance. It tells us what we made, but not how or how efficiently. Kinetic analysis—the study of reaction rates—is indispensable for moving beyond trial-and-error optimization. It allows us to understand the reaction mechanism, identify rate-limiting steps, quantify the impact of substrates and reagents, and develop robust, scalable processes. This guide provides a framework for conducting a rigorous kinetic analysis of this challenging pyrazole boronic acid, comparing its performance to relevant alternatives to derive actionable, field-proven insights.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
Before delving into experimental kinetics, it is crucial to understand the accepted mechanistic pathway of the Suzuki-Miyaura reaction. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The efficiency of each step can be influenced by the choice of catalyst, ligand, base, solvent, and, most importantly, the substrates themselves.
The oxidative addition of the aryl halide to a low-valent palladium(0) species is often the rate-determining step in the cycle.[5] Following this, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7] Finally, reductive elimination from the resulting palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Pyrazole Boronic Acids: Integrating In Vitro and In Silico Worlds
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of enzyme inhibitors, pyrazole boronic acids have emerged as a scaffold of significant interest. Their unique ability to form reversible covalent bonds with catalytic serine, cysteine, or threonine residues in enzyme active sites makes them potent and specific inhibitors. However, the journey from a promising molecular design to a validated drug candidate is fraught with challenges. A purely experimental approach is resource-intensive, while a purely computational one can be detached from real-world biological complexity.
This guide provides an in-depth framework for the synergistic cross-validation of experimental results and computational studies on pyrazole boronic acids. By integrating these two domains, we can accelerate the design-synthesize-test-analyze cycle, enhance our understanding of structure-activity relationships (SAR), and increase the confidence in our lead candidates.
Pillar 1: The Experimental Foundation – Generating Trustworthy In Vitro Data
The validity of any computational model is fundamentally dependent on the quality of the experimental data used to build and test it. For pyrazole boronic acids, the primary goal is to accurately quantify their interaction with the target protein.
Key Experimental Techniques
-
Enzyme Inhibition Assays: These are the cornerstone for determining inhibitor potency. Initial screens often use endpoint assays to calculate the half-maximal inhibitory concentration (IC50). For boronic acids, which can exhibit time-dependent inhibition, it is crucial to progress to kinetic studies to determine the inhibition constant (Kᵢ).[1] This provides a more accurate, thermodynamically relevant measure of potency.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS). This data is invaluable for validating computational predictions of binding energy and understanding the driving forces of the interaction.
-
Spectroscopic Methods (NMR, X-ray Crystallography): While more resource-intensive, these techniques provide direct, atomic-level evidence of the binding mode. 1H-NMR can confirm structural integrity, while X-ray crystallography of the inhibitor-protein complex can visualize the precise interactions—including the covalent bond between the boron atom and the catalytic residue—that computational models aim to predict.[2]
-
Cell-Based Assays: To bridge the gap between biochemical activity and physiological effect, cell-based assays are essential. These experiments assess the compound's ability to inhibit the target in a cellular context, providing insights into cell permeability and potential off-target effects.[3][4][5]
Protocol Example: A Self-Validating Enzyme Inhibition Assay (Serine Protease)
This protocol is designed to be self-validating by including necessary controls and accounting for the specific mechanism of boronic acids.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.0.[1]
-
Enzyme Stock: Prepare a concentrated stock of the target serine protease in assay buffer.
-
Substrate Stock: Prepare a stock of a chromogenic or fluorogenic substrate specific to the enzyme.
-
Inhibitor Stock: Prepare a 10 mM stock of the pyrazole boronic acid in DMSO. Create a dilution series in DMSO.
-
-
Assay Execution (96-well plate format):
-
Controls: Include wells for "No Enzyme," "Enzyme + Substrate" (100% activity), and "Enzyme + DMSO" (vehicle control).
-
Pre-incubation: Add enzyme and varying concentrations of the pyrazole boronic acid inhibitor to the wells. Incubate for a defined period (e.g., 30 minutes) to allow the covalent bond to form. This step is critical for time-dependent inhibitors.
-
Reaction Initiation: Add the substrate to all wells simultaneously to start the reaction.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader. The rate of reaction is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. For Kᵢ determination, repeat the experiment at multiple substrate concentrations and perform a global fit to the appropriate enzyme kinetic model (e.g., competitive inhibition).
-
Pillar 2: The Computational Framework – Prediction and Mechanistic Insight
Computational studies provide a powerful lens to rationalize experimental findings and guide the design of new, improved analogs. By modeling the interactions between the pyrazole boronic acid and its target, we can predict binding affinity and pose.[6]
Key Computational Methods
-
Molecular Docking: This is often the first step in a computational workflow. Docking algorithms predict the preferred orientation of an inhibitor when bound to a protein's active site, assigning a score that estimates binding affinity.[7][8] For boronic acids, specialized covalent docking protocols are necessary to accurately model the bond formation with the catalytic residue.
-
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of the inhibitor molecule itself.[9][10] This can reveal insights into the molecule's reactivity, stability, and the charge distribution that governs its interactions.[7] DFT is particularly useful for studying the mechanism of covalent bond formation.[2][11][12]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the protein-inhibitor complex over time.[2][7][11][12] This provides a dynamic view of the binding stability, revealing how the inhibitor and protein adapt to each other and the role of solvent molecules in the interaction.
The Cross-Validation Framework: A Synergistic Workflow
The true power of this dual approach lies in the continuous feedback loop between experimental and computational data.
// Nodes Hypothesis [label="Hypothesis:\nPyrazole boronic acid\nscaffold targets Enzyme X", fillcolor="#FBBC05", fontcolor="#202124"]; CompChem [label="Computational Chemistry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Docking [label="Molecular Docking\n(Covalent Protocol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MD [label="MD Simulations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DFT [label="DFT Calculations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis &\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; ExpValidation [label="Experimental Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochem [label="Biochemical Assays\n(IC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biophys [label="Biophysical Assays\n(ITC, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular [label="Cell-Based Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Cross-Validation &\nSAR Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; NewHypothesis [label="New Design Hypothesis &\nLead Optimization", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes Hypothesis [label="Hypothesis:\nPyrazole boronic acid\nscaffold targets Enzyme X", fillcolor="#FBBC05", fontcolor="#202124"]; CompChem [label="Computational Chemistry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Docking [label="Molecular Docking\n(Covalent Protocol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MD [label="MD Simulations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DFT [label="DFT Calculations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis &\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; ExpValidation [label="Experimental Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochem [label="Biochemical Assays\n(IC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biophys [label="Biophysical Assays\n(ITC, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular [label="Cell-Based Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Cross-Validation &\nSAR Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; NewHypothesis [label="New Design Hypothesis &\nLead Optimization", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Hypothesis -> CompChem; CompChem -> Docking -> MD -> SAR; CompChem -> DFT -> SAR; Docking -> Synthesis [label="Prioritize\nCandidates"]; Synthesis -> ExpValidation; ExpValidation -> Biochem -> SAR; ExpValidation -> Biophys -> SAR; ExpValidation -> Cellular -> SAR; SAR -> NewHypothesis [label="Generate Insights"]; NewHypothesis -> CompChem [style=dashed, label="Iterative Cycle"]; } The iterative drug discovery cycle.
Data Integration and Comparison
The core of the cross-validation process involves the direct comparison of quantitative data from both domains. A well-structured table is the most effective way to visualize these correlations.
Table 1: Hypothetical Cross-Validation Data for a Series of Pyrazole Boronic Acid Inhibitors
| Compound ID | Experimental Kᵢ (nM) | Predicted Docking Score (kcal/mol) | Predicted Binding Free Energy (MD, kcal/mol) |
| PZA-001 | 150 | -8.5 | -9.2 |
| PZA-002 | 75 | -9.2 | -10.5 |
| PZA-003 | 550 | -7.1 | -7.5 |
| PZA-004 | 80 | -9.0 | -10.2 |
In this example, a clear trend emerges: lower (more negative) docking scores and binding free energies correlate with lower (more potent) Kᵢ values. This concordance builds confidence in the predictive power of the computational model. When discrepancies arise (e.g., a compound predicted to be potent is weak experimentally), it triggers a deeper investigation. Was there a synthesis issue? Is the compound insoluble? Or does the computational model fail to capture a critical interaction, such as a water-mediated hydrogen bond? These outliers are often the source of the most valuable new insights.
Visualizing Key Interactions
Once a binding mode is predicted computationally and validated experimentally (ideally with crystallography), a diagram can illustrate the key molecular interactions driving the structure-activity relationship.
// Nodes Inhibitor [label="Pyrazole Boronic Acid\n(PZA-002)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Pyrazole [label="Pyrazole Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Boronic Acid\n(-B(OH)2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylGroup [label="Aryl Group (R1)", fillcolor="#F1F3F4", fontcolor="#202124"];
Enzyme [label="Enzyme Active Site", fillcolor="#E8F0FE", fontcolor="#202124", shape=plaintext]; Ser195 [label="Ser195-OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; His57 [label="His57", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gly193 [label="Gly193", fillcolor="#34A853", fontcolor="#FFFFFF"]; HydrophobicPocket [label="Hydrophobic Pocket", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Inhibitor -- Pyrazole [style=invis]; Inhibitor -- BoronicAcid [style=invis]; Inhibitor -- ArylGroup [style=invis];
// Nodes Inhibitor [label="Pyrazole Boronic Acid\n(PZA-002)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Pyrazole [label="Pyrazole Ring", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; BoronicAcid [label="Boronic Acid\n(-B(OH)2)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,-0.5!"]; ArylGroup [label="Aryl Group (R1)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-0.5!"];
Enzyme [label="Enzyme Active Site", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext, pos="0,2.5!"]; Ser195 [label="Ser195-OH", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,1.5!"]; His57 [label="His57", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,1.5!"]; Gly193 [label="Gly193", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-0.75,1.5!"]; HydrophobicPocket [label="Hydrophobic Pocket", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-1.5,1.5!"];
// Edges Inhibitor -- Pyrazole [style=invis]; Inhibitor -- BoronicAcid [style=invis]; Inhibitor -- ArylGroup [style=invis];
BoronicAcid -> Ser195 [label=" Covalent Bond\n(Reversible)", color="#EA4335", fontcolor="#202124"]; Pyrazole -> His57 [label=" H-Bond", style=dashed, color="#34A853", fontcolor="#202124"]; Pyrazole -> Gly193 [label=" H-Bond", style=dashed, color="#34A853", fontcolor="#202124"]; ArylGroup -> HydrophobicPocket [label=" Hydrophobic\nInteraction", style=dotted, color="#5F6368", fontcolor="#202124"]; } Key interactions in the active site.
This diagram clearly communicates the SAR: the boronic acid is essential for covalent inhibition, the pyrazole core acts as a scaffold and forms key hydrogen bonds, and the aryl group can be modified to optimize interactions with a hydrophobic pocket. This understanding is critical for rational, hypothesis-driven drug design.[13]
Conclusion: A Unified Approach to Confident Drug Design
The development of pyrazole boronic acids as therapeutic agents is a complex, multidisciplinary endeavor. By rejecting a siloed approach and embracing a robust framework of cross-validation, we can create a powerful synergy between experimental and computational chemistry. This integrated strategy not only accelerates the discovery process but also deepens our fundamental understanding of molecular recognition. It allows us to build more accurate predictive models, make more informed decisions, and ultimately, increase the probability of translating a promising scaffold into a life-changing therapeutic.
References
- Synergistic in silico exploration of some pyrazole-based potential anticancer agents: a DFT, molecular docking, and molecular dynamics study.ResearchGate.
- Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study.ResearchGate.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.MDPI.
- Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study.National Institutes of Health.
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support.College of Science.
- Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study.PubMed.
- Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives.PubMed.
- DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications.Mapana Journal of Sciences.
- Design, synthesis, antimicrobial activity, DFT, and molecular docking studies of pyridine-pyrazole-based dihydro-1,3,4-oxadiazoles against various bacterial and fungal targets.PubMed.
- Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives.ResearchGate.
- Experimental and computational approach on the corrosion inhibition properties of two newly pyrazole derivatives on carbon steel in acid medium.National Institutes of Health.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.ACS Publications.
- Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations.PubMed Central.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.MDPI.
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A Comparative Guide to the Synthetic Applications of Substituted Pyrazole Boronic Acids
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutic design. Its prevalence in a multitude of biologically active compounds stems from its unique physicochemical properties and versatile synthetic handles.[1][2][3] Among the most powerful tools for the functionalization of this privileged heterocycle are substituted pyrazole boronic acids and their esters. These reagents have become indispensable building blocks, primarily due to their remarkable utility in transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the two most prominent synthetic applications for substituted pyrazole boronic acids: the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and present comparative data to inform your synthetic strategy. Our focus is not just on the "how," but the "why," offering insights into the causality behind experimental choices to empower you to design robust and efficient syntheses.
The Strategic Advantage of Pyrazole Boronic Acids
The utility of pyrazole boronic acids lies in their dual nature. The pyrazole ring system offers a rich electronic landscape and multiple points for substitution, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule. The boronic acid moiety, often stabilized as a pinacol ester for enhanced stability and ease of handling, serves as a versatile linchpin for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[4]
The synthesis of these crucial reagents is a critical first step. A common and effective method involves a three-step sequence starting from pyrazole: iodination, alkylation, and a subsequent Grignard exchange followed by borylation.[5] Another approach utilizes the reaction of a 1-substituted-4-bromopyrazole with a boronating agent in the presence of an organolithium reagent.[1]
Diagram of a General Synthetic Route to 1-Alkylpyrazole-4-boronic Acid Pinacol Ester
Caption: A typical synthetic pathway to pyrazole boronic acid pinacol esters.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most widely employed method for the construction of biaryl and heteroaryl-aryl linkages.[6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a go-to transformation in modern organic synthesis.[8]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For pyrazole-containing substrates, a key consideration is the potential for the nitrogen atoms to coordinate with the palladium catalyst, which can sometimes inhibit the reaction.[11][12] The choice of ligand is therefore crucial to stabilize the palladium center and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote the reaction and prevent catalyst deactivation.[12]
Comparative Performance Data for Suzuki-Miyaura Coupling of Substituted Pyrazoles
| Entry | Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 86 | [3] |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 81 | [3] |
| 3 | 3-Bromopyrazole | Phenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 75 | [12] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | [13] |
| 5 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 95 | [12] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Phenylboronic Acid
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Add a 4:1 mixture of DME and water.
-
Seal the vial and purge with argon for 10 minutes.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methyl-4-phenyl-1H-pyrazole.
C-N and C-O Bond Formation: The Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling, a copper-catalyzed C-N or C-O bond-forming reaction, offers a powerful alternative to the more traditional Buchwald-Hartwig amination.[14] A key advantage of the Chan-Lam coupling is that it often proceeds under milder conditions, frequently at room temperature and open to the air, making it an attractive method for the synthesis of N-aryl and O-aryl pyrazoles.[4]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than that of the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves the formation of a copper(II)-aryl species, which then coordinates with the pyrazole nitrogen. A subsequent reductive elimination from a transient copper(III) intermediate is proposed to furnish the N-arylated product and a copper(I) species, which is then reoxidized to copper(II) by an external oxidant, typically oxygen from the air.[15][16]
Diagram of the Chan-Lam Catalytic Cycle
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
The regioselectivity of N-arylation on unsymmetrical pyrazoles can be a significant challenge. However, the substitution pattern on the pyrazole ring can be leveraged to direct the arylation to a specific nitrogen atom. For instance, the presence of a bulky substituent at the 3-position can sterically hinder that nitrogen, favoring arylation at the less hindered N1 position.[17]
Comparative Performance Data for Chan-Lam Coupling of Substituted Pyrazoles
| Entry | Pyrazole Substrate | Boronic Acid/Ester | Catalyst | Base/Additive | Solvent | Yield (%) | Reference |
| 1 | 3-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ | NaOH | Methanol | 82 | [15] |
| 2 | 3-Nitro-1H-pyrazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | NaOH | Methanol | 85 | [15] |
| 3 | Pyrazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 78 | [18] |
| 4 | 3,5-Dimethylpyrazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 85 | [18] |
| 5 | 3-Dimethylaminopropyloxypyrazole | 4-Fluorophenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 95 | [17] |
Experimental Protocol: Chan-Lam N-Arylation of 3-Nitro-1H-pyrazole with Phenylboronic Acid
Materials:
-
3-Nitro-1H-pyrazole
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
To a round-bottom flask, add 3-nitro-1H-pyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium hydroxide (1.2 equiv).
-
Add methanol as the solvent.
-
Add copper(II) acetate (0.1 equiv) to the mixture.
-
Stir the reaction mixture at reflux, open to the atmosphere, and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-3-nitro-1H-pyrazole.
Head-to-Head Comparison: Suzuki-Miyaura vs. Chan-Lam
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Bond Formed | C-C | C-N, C-O |
| Catalyst | Palladium | Copper |
| Reaction Conditions | Typically requires inert atmosphere and elevated temperatures. | Often proceeds at room temperature and is open to the air. |
| Substrate Scope | Very broad for both the halide and the boronic acid. | Generally good, but can be sensitive to sterics and electronics. |
| Key Challenge | Potential for catalyst inhibition by N-coordination; dehalogenation side reactions. | Regioselectivity in unsymmetrical pyrazoles; potential for homocoupling of the boronic acid. |
| Advantages | Highly reliable and well-understood; vast literature precedent. | Milder reaction conditions; use of a less expensive catalyst. |
Conclusion and Future Outlook
Substituted pyrazole boronic acids are undeniably powerful and versatile building blocks in the synthetic chemist's toolbox. The Suzuki-Miyaura and Chan-Lam cross-coupling reactions provide complementary and robust strategies for the elaboration of the pyrazole core, enabling the efficient synthesis of a diverse array of complex molecules with significant potential in drug discovery and materials science.
The choice between these two methodologies will ultimately depend on the specific synthetic target and the desired bond construction. For C-C bond formation, the Suzuki-Miyaura reaction remains the preeminent choice, backed by a wealth of literature and a deep mechanistic understanding. For the formation of C-N and C-O bonds, the Chan-Lam coupling offers a milder and often more practical alternative to other methods.
As the demand for novel pyrazole-containing compounds continues to grow, so too will the development of new and improved synthetic methods. Future research will likely focus on expanding the substrate scope of these reactions, developing more active and robust catalysts, and achieving even greater control over regioselectivity. The continued exploration of the synthetic applications of substituted pyrazole boronic acids will undoubtedly lead to the discovery of new and important molecules that will shape the future of medicine and technology.
References
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- Kuhn, M., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Cid, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. (URL: [Link])
- Ostrowska, K., & Demkowicz, S. (2015). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. RSC Advances, 5(10), 7193–7201. (URL: [Link])
- Chan, D. M. T., et al. (2004). Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Journal of Combinatorial Chemistry, 6(3), 385–390. (URL: [Link])
- CN104926707B - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google P
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. (URL: [Link])
- Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam...
- Szostak, M., et al. (2015). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 17(1), 148-151. (URL: [Link])
- Chan-Lam Coupling - Organic Chemistry Portal. (URL: [Link])
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- Possible mechanism of copper‐catalysed Chan‐Lam coupling starting from 2‐aminopyridine with aryl‐boronic acids.
- Substrate Scope of Arylboronic Acids in Chan‐Lam Coupling with 1 a....
- El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3773. (URL: [Link])
- Lam, P. Y. S., et al. (2001). Copper-Promoted C-N and C-O Bond Cross-Coupling with Boronic Acids and Derivatives. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, pp 205–244. (URL: [Link])
- Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(2), 893–903. (URL: [Link])
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. (URL: [Link])
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(16), 3585. (URL: [Link])
- Suzuki cross-coupling reaction - YouTube. (URL: [Link])
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A Senior Application Scientist's Guide to Byproduct Characterization in Reactions of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Introduction: The Utility and Challenges of a Privileged Scaffold
In modern synthetic and medicinal chemistry, the pyrazole moiety is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] When functionalized with a boronic acid group, as in (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (1) , it becomes a versatile building block for constructing complex molecular architectures via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] The inclusion of the N-(2-(dimethylamino)ethyl) side chain offers potential advantages, including modified solubility, potential for intramolecular catalysis or coordination, and a vector for further functionalization.
However, like all boronic acids, this reagent is susceptible to several competing side reactions that can diminish the yield of the desired product and complicate purification.[4] Understanding the formation, identity, and characterization of these byproducts is paramount for researchers in process development and drug discovery to optimize reaction conditions and ensure the purity of their target molecules.
This guide provides an in-depth comparison of the primary byproduct classes encountered when using 1 , outlines robust analytical methodologies for their characterization, and presents field-proven protocols to guide laboratory practice. We will focus on the context of the Suzuki-Miyaura reaction, the most common application for this class of reagent.
The Desired Pathway vs. Undesired Byproducts: A Mechanistic Overview
The primary utility of This compound (1) is to participate in a palladium-catalyzed catalytic cycle to form a new carbon-carbon bond with an organohalide (Ar-X). While the Suzuki-Miyaura reaction is highly efficient, several off-cycle pathways can compete with the desired product formation.
Figure 1: Overview of the desired Suzuki-Miyaura cycle and competing byproduct pathways.
Major Byproduct Classes: Formation and Identification
Three primary classes of byproducts are typically observed in reactions involving arylboronic acids. The unique dimethylaminoethyl substituent on compound 1 can influence the rate and prevalence of these side reactions due to its basicity and potential for metal coordination.
Protodeboronation Byproduct
Protodeboronation is the formal replacement of the C–B(OH)₂ bond with a C–H bond. This is often a significant side reaction, particularly under acidic or basic conditions, or at elevated temperatures.[5][6] The presence of proton sources, including water in the reaction medium, facilitates this process.
-
Mechanism: The reaction can proceed through various mechanisms, often involving protonolysis of the carbon-boron bond. In acidic media, direct protonation of the aromatic ring can occur, while under basic conditions, the formation of a more reactive ate-complex ([ArB(OH)₃]⁻) can precede cleavage.[7][8][9]
-
Byproduct Identity: 1-(2-(dimethylamino)ethyl)-1H-pyrazole.
-
Impact: Reduces the effective concentration of the boronic acid, leading to lower yields of the desired cross-coupled product and potentially increased formation of other byproducts, such as dehalogenation of the coupling partner.[10]
Caption: The protodeboronation side reaction pathway.
Homocoupling Byproduct
Homocoupling results in the formation of a symmetrical bi-pyrazole dimer. This byproduct can arise from several mechanistic pathways, often promoted by the palladium catalyst itself or by the presence of oxidants like molecular oxygen.[11][12]
-
Mechanism: A common pathway involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the dimer and Pd(0).[13] Alternatively, an oxidative mechanism, often involving oxygen, can lead to the homocoupling product without consuming the active Pd(0) catalyst.[14][15]
-
Byproduct Identity: 4,4'-bi(1-(2-(dimethylamino)ethyl)-1H-pyrazole).
-
Impact: Consumes two equivalents of the boronic acid, significantly impacting atom economy. Its structural similarity to the desired product can sometimes complicate chromatographic purification.
Caption: The homocoupling side reaction pathway.
Boroxine Formation
Boronic acids can undergo reversible self-condensation via dehydration to form six-membered cyclic anhydrides known as boroxines.[16][17] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid.
-
Mechanism: Intermolecular dehydration of three boronic acid molecules.
-
Byproduct Identity: A trimeric boroxine of compound 1 .
-
Impact: Boroxines are generally competent in Suzuki-Miyaura couplings, so their formation does not always inhibit the reaction. However, their presence can complicate analytical characterization and accurate weighing of the reagent, as the sample may be an equilibrium mixture of the boronic acid and its boroxine.
Comparative Guide to Analytical Characterization Techniques
A multi-technique approach is essential for the unambiguous identification and quantification of byproducts. The choice of technique depends on the specific information required, from routine purity checks to detailed structural elucidation.
| Technique | Primary Use | Advantages | Limitations & Considerations | Ref. |
| HPLC / UPLC-UV | Quantification, Purity Assessment | Robust, reproducible, widely available. Good for tracking reaction progress. | Requires chromophores. Co-elution can be an issue. Boronic acids can exhibit poor peak shape on some columns. | |
| LC-MS | Identification, Mass Confirmation | Provides molecular weight information, confirming byproduct identity. High sensitivity for trace impurity detection. | Ionization efficiency can vary significantly between compounds. Boroxines may not be observed as they can hydrolyze in the mobile phase. | [18][19] |
| ¹H / ¹³C NMR | Structural Elucidation | Provides definitive structural information. Can identify and quantify all proton-bearing species in a mixture. | Lower sensitivity than MS. Signal overlap can complicate analysis of complex mixtures. | [20][21] |
| ¹¹B NMR | Boron Speciation Analysis | Directly observes the boron atom, allowing differentiation between boronic acid (trigonal) and boronate complexes (tetrahedral). | Low natural abundance of ¹⁰B can complicate interpretation if not decoupled. Chemical shifts are broad. | [22][23] |
Illustrative Analytical Data
The following table presents expected (illustrative) data for compound 1 and its primary byproducts to guide analysis. Exact values will depend on the specific instrumentation and conditions used.
| Compound | Structure | Expected Mass [M+H]⁺ | Key ¹H NMR Signal (Illustrative) | Diagnostic Feature |
| Parent Acid (1) | Pyrazole-B(OH)₂ | 186.1 | δ ~7.8-8.2 ppm (pyrazole C-H protons) | Presence of B(OH)₂ group, confirmed by ¹¹B NMR (δ ~28-32 ppm). |
| Protodeboronation | Pyrazole-H | 138.1 | Appearance of a new proton in the aromatic region, replacing the C-B bond. | Mass loss of 48 Da. Absence of ¹¹B NMR signal. |
| Homocoupling | Pyrazole-Pyrazole | 275.2 | Disappearance of one pyrazole C-H signal; shifts in remaining pyrazole protons due to new connectivity. | Doubled mass minus two B(OH)₂ groups. Symmetrical structure often simplifies NMR spectrum. |
| Boroxine | (Pyrazole-BO)₃ | 504.3 (for trimer) | Broadened signals compared to the monomer. | Often observed in the solid state or non-aqueous solutions. Readily hydrolyzes back to the monomer in the presence of water. |
Alternative Reagents: A Comparison of Boronic Acid vs. Pinacol Ester
A common strategy to mitigate some of the side reactions associated with boronic acids is to use their corresponding pinacol esters. This substitution provides a practical alternative with a different set of advantages and challenges.
| Feature | This compound (1) | Corresponding Pinacol Ester (1-Pin) | Rationale & Causality |
| Stability to Protodeboronation | Moderate | Higher | The bulky pinacol group sterically hinders pathways for protonolysis, making the C-B bond more robust under many reaction conditions. |
| Stability to Homocoupling | Moderate | Higher | Generally less prone to oxidative homocoupling compared to the free acid. |
| Primary Byproduct Concern | Protodeboronation, Homocoupling | Hydrolysis to Boronic Acid (1) | Pinacol esters are susceptible to hydrolysis back to the parent boronic acid, especially under the basic aqueous conditions often used in Suzuki couplings.[24][25][26] |
| Handling & Purity | Can exist as a mixture with boroxine anhydride. Often highly polar. | Typically a well-defined, crystalline solid. Easier to purify by chromatography on silica. | The ester form prevents self-condensation into boroxines, leading to a more defined and less hygroscopic solid. |
| Reaction Kinetics | Transmetalation is often fast. | May require hydrolysis to the boronic acid in situ before transmetalation, though direct transmetalation is also possible.[6][27] | The rate-limiting step can change. If hydrolysis is required, it can slow the overall reaction rate. |
Recommendation: The use of the pinacol ester derivative is often preferred in discovery chemistry settings due to its enhanced stability and easier handling. However, chemists must be vigilant for its primary degradation pathway: hydrolysis back to the boronic acid. Analytical methods must be capable of resolving the ester from the free acid.[26]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization will be necessary based on the specific reaction partners and available instrumentation.
Protocol 1: Model Suzuki-Miyaura Reaction & Workup
This protocol describes a typical cross-coupling reaction and a standard workup procedure to isolate the crude product mixture for analysis.
Caption: Workflow for the model Suzuki-Miyaura coupling experiment.
-
Reaction Setup: In a reaction vial, combine this compound (1) (1.2 eq), the aryl halide (1.0 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add Solvent: Add a solvent mixture, such as dioxane/water (4:1).
-
Degassing: Sparge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can promote homocoupling.[13]
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 90 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: The resulting crude oil or solid contains the desired product and any byproducts, ready for characterization.
Protocol 2: Byproduct Characterization by LC-MS
This protocol provides a general-purpose method for separating and identifying the key species from the crude reaction mixture.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter.
-
LC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., Waters XSelect HSS T3, 2.5 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 100-800 m/z.
-
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the expected [M+H]⁺ masses of the starting materials, desired product, and potential byproducts (protodeboronated, homocoupled).
-
Compare retention times and mass spectra to confirm identities. The more polar boronic acid will typically elute earlier than the less polar coupled products.
-
Protocol 3: Byproduct Analysis by ¹H and ¹¹B NMR
This protocol is essential for definitive structural confirmation.
-
Sample Preparation: Dissolve ~10-15 mg of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Integrate all distinct peaks corresponding to the product and byproducts to determine their relative ratios.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Causality: This experiment is crucial for a self-validating system. The presence of a signal around δ 28-32 ppm confirms the trigonal boronic acid. Its absence in a purified byproduct confirms the loss of the boronic acid moiety (e.g., via protodeboronation).[22][23] A signal around δ 5-10 ppm would indicate the formation of a tetrahedral boronate species.
-
Conclusion and Best Practices
The characterization of byproducts from reactions involving This compound is a critical exercise in process optimization and quality control. The primary undesired species are typically the products of protodeboronation and homocoupling .
Key Takeaways for the Practicing Scientist:
-
Anticipate Byproducts: Assume that protodeboronation and homocoupling will occur to some extent in any Suzuki-Miyaura reaction.
-
Employ a Multi-Technique Approach: Use LC-MS for rapid identification and reaction monitoring. Follow up with NMR (¹H and ¹¹B) for definitive structural proof and quantification.
-
Consider the Ester Alternative: For improved stability and handling, the corresponding pinacol ester is a strong alternative, but analytical methods must be developed to monitor for its hydrolysis.
-
Optimize Reaction Conditions: To minimize byproduct formation, rigorously exclude oxygen via degassing, use the minimum necessary reaction temperature and time, and carefully control the stoichiometry of the base and water content.
By systematically applying these principles and analytical techniques, researchers can confidently characterize their reaction mixtures, leading to the development of more robust and efficient synthetic methods.
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- The proposed mechanism for protodeboronation of arylboronic acids.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Benchchem.
- Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.
- Strategies for the analysis of highly reactive pinacolboronate esters.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boron
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boron
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. ACS Omega.
- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
- Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Annual Reports on NMR Spectroscopy.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
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- 22. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison for the Modern Chemist: Pyrazole Boronic Acids vs. Pyrazole Trifluoroborate Salts in Cross-Coupling
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and promising clinical candidates.[1] Its prevalence drives a continuous demand for robust and efficient synthetic methods to construct complex molecules bearing this heterocycle. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent tool for this task, enabling the precise formation of carbon-carbon bonds.[2][3]
At the heart of this reaction lies the organoboron reagent. For decades, pyrazole boronic acids and their ester derivatives have been the workhorses. However, the emergence of potassium pyrazole trifluoroborate salts has presented a compelling alternative, promising solutions to some of the persistent challenges associated with their predecessors. This guide provides an in-depth, evidence-based comparison of these two classes of reagents, designed to inform the experimental choices of researchers in pharmaceutical and chemical development.
The Crux of the Matter: The Suzuki-Miyaura Catalytic Cycle
To appreciate the differences between these reagents, one must first understand their role in the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three key steps: oxidative addition of an aryl/heteroaryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
The critical transmetalation step is where the boron species plays its part. For this to occur, the boron atom must be activated by a base to form a more nucleophilic "ate" complex, which then readily transfers its pyrazole group to the palladium center.[2] The efficiency of this step directly impacts the overall success of the reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Incumbent: Pyrazole Boronic Acids and Their Esters
For years, pyrazole boronic acids, and more commonly their pinacol ester derivatives, have been the default choice for Suzuki-Miyaura couplings. They are commercially available and have a long track record of success in forming C-C bonds.
Challenges and Practical Limitations:
The primary drawback of pyrazole boronic acids is their inherent instability. This is not merely an inconvenience; it has significant consequences for reaction reproducibility, stoichiometry, and cost.
-
Dehydration to Boroxines: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium mixture of monomer and trimer complicates accurate massing and can lead to inconsistent reaction stoichiometry.
-
Protodeboronation: Heteroaryl boronic acids, including pyrazole derivatives, are particularly susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (often water or alcohol solvents).[3][5] This side reaction consumes the active reagent, reducing yields. To compensate, chemists are often forced to use a significant excess (1.5 to 2.5 equivalents) of the boronic acid, which is wasteful and complicates purification.[3][6]
-
Storage and Handling: The stability of pyrazole boronic acids can degrade over time, even under refrigerated conditions.[3][6] A batch that performs well when fresh may yield poor results weeks later, leading to frustrating irreproducibility. This was demonstrated in a study where converting stored heteroarylboronic acids to trifluoroborates gave significantly lower yields than when using freshly opened commercial material.[6]
-
Catalyst Inhibition: The acidic N-H proton of unprotected pyrazole boronic acids can interact with and potentially inhibit the palladium catalyst, sometimes necessitating N-protection strategies or the use of specialized, highly active catalyst systems to achieve good results.[3][7]
The Challenger: Potassium Pyrazole Trifluoroborate Salts
Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents that directly address the limitations of boronic acids.[8][9] They are tetracoordinate boron species, which can be considered a "protected" form of the corresponding boronic acid.[10]
The "Slow-Release" Advantage:
The key to the trifluoroborate's success lies in its mechanism. Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow, controlled hydrolysis to release the active boronic acid in situ.[10][11][12]
This slow-release mechanism is a game-changer. By maintaining only a low, steady-state concentration of the reactive boronic acid in the reaction mixture, the competing side reactions of protodeboronation and homocoupling are dramatically suppressed.[11][12]
Caption: Stability and Activation Pathways.
Key Benefits of Pyrazole Trifluoroborates:
-
Exceptional Stability: Pyrazole trifluoroborates are typically free-flowing, crystalline solids that are remarkably stable to air and moisture. They can be stored on the benchtop for months or years without any degradation, ensuring consistent performance.[3][8]
-
Improved Stoichiometry and Yields: Because protodeboronation is minimized, near-stoichiometric amounts (e.g., 1.05 to 1.1 equivalents) of the trifluoroborate salt can be used, improving atom economy and simplifying purification.[3][6] This often translates directly to higher, more reliable, and reproducible yields.
-
Ease of Preparation and Purification: Trifluoroborates are readily synthesized from boronic acids using inexpensive potassium hydrogen fluoride (KHF₂).[3][10] This process can also serve as an effective method for purifying crude or partially decomposed boronic acids.[3]
-
Broad Compatibility: They have proven effective for a wide range of challenging cross-couplings, including those involving unprotected nitrogen-rich heterocycles.[3][6]
Quantitative Data Summary
The following table provides a side-by-side comparison of key performance characteristics.
| Feature | Pyrazole Boronic Acids / Esters | Potassium Pyrazole Trifluoroborates | Rationale & Justification |
| Stability | Poor to moderate; sensitive to air and moisture. | Excellent; bench-stable, crystalline solids. | The tetracoordinate boron in R-BF₃K is less electrophilic and not prone to dehydration.[3][9] |
| Storage | Requires refrigeration or inert atmosphere; prone to degradation. | Ambient, long-term storage is feasible without degradation. | Empirically demonstrated stability over months at room temperature.[3] |
| Handling | Can be difficult to weigh accurately due to boroxine formation. | Easy to handle, weighable, free-flowing solids. | Trifluoroborates are well-defined, monomeric salts.[4] |
| Reaction Stoichiometry | Typically requires 1.5 - 2.5 equivalents. | Near-stoichiometric amounts (1.05 - 1.1 equiv.) are sufficient. | Minimized protodeboronation due to the slow-release mechanism.[3][6] |
| Protodeboronation Risk | High, especially for heteroaryl systems. | Low, due to the low steady-state concentration of active boronic acid. | The C-B bond is protected until hydrolysis occurs in the reaction flask.[3][11] |
| Reproducibility | Can be variable depending on reagent age and quality. | High and consistent. | The high stability of the starting material ensures consistent reactivity.[3][13] |
Representative Experimental Protocols
The choice of reagent necessitates a tailored reaction protocol. The following are generalized, representative procedures that highlight the key differences in their application.
Protocol 1: Suzuki-Miyaura Coupling with a Pyrazole Boronic Acid Pinacol Ester
-
Rationale: This protocol uses a slight excess of the boronic ester to counteract potential degradation and protodeboronation. The choice of a strong base and an anhydrous organic solvent with water is typical for activating the boronic ester.
-
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl/heteroaryl halide (1.0 equiv), pyrazole boronic acid pinacol ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting halide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling with a Potassium Pyrazole Trifluoroborate
-
Rationale: This protocol, adapted from the highly successful methods developed by Molander and coworkers, leverages the unique properties of trifluoroborates.[3][6] A near-stoichiometric amount of the stable salt is used. The protic solvent (e.g., ethanol) and water are essential for the slow hydrolysis to the active boronic acid. The RuPhos ligand has shown exceptional efficacy for these couplings.[3]
-
Step-by-Step Methodology:
-
To a reaction vessel (no inert atmosphere required for reagent handling), add the aryl/heteroaryl halide (1.0 equiv), potassium pyrazole trifluoroborate (1.1 equiv), Pd(OAc)₂ (1-2 mol%), RuPhos ligand (2-4 mol%), and base (e.g., Na₂CO₃, 2.0 equiv).
-
Add a degassed solvent system, such as ethanol/water (3:1 v/v).
-
Heat the reaction mixture to 85 °C and monitor by TLC or LC-MS. Reactions are often complete within a few hours.
-
Upon completion, cool the reaction to room temperature and concentrate to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Decision workflow for reagent selection.
Conclusion and Recommendation
While pyrazole boronic acids have a long history in organic synthesis, their operational and stability-related drawbacks are significant, particularly in the context of drug discovery where reproducibility, efficiency, and scalability are paramount.
Potassium pyrazole trifluoroborate salts represent a technologically superior alternative. Their exceptional benchtop stability, ease of handling, and the advantageous "slow-release" mechanism directly translate to more reliable and efficient cross-coupling reactions. They allow for the use of near-stoichiometric quantities of reagents, improve atom economy, and consistently deliver higher and more reproducible yields. For researchers and drug development professionals seeking to streamline synthesis and enhance the robustness of their chemical processes, potassium pyrazole trifluoroborates are the clear and authoritative choice for modern Suzuki-Miyaura cross-coupling.
References
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.
- ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Zhu, L., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(3), 701-707. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
- Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(5), 2825-2835. [Link]
- Lyons, S. M., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(22), 7856-7868. [Link]
- Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2598-2605. [Link]
- Pinheiro, P. S. M., et al. (2021).
- Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. [Link]
- Isley, N. A., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 17(17), 4192–4195. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. [Link]
- Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester.
- Sandford, C., et al. (2016). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry, 81(7), 2947–2956. [Link]
- Synfacts. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
- Wikipedia.
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Bio-applications & Advanced Research
(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid for enzyme inhibitor screening
An Application and Protocol Guide for Enzyme Inhibitor Screening
Abstract
This technical guide provides a comprehensive framework for the evaluation of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1086063-73-1) as a potential enzyme inhibitor.[1][2][3] Boronic acids represent a privileged chemical class renowned for their ability to act as transition-state analog inhibitors, particularly against serine hydrolases.[4][5] This is achieved through the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[6][7] Concurrently, the pyrazole scaffold is a staple in medicinal chemistry, known for its favorable pharmacological properties and presence in numerous enzyme inhibitors.[8][9][10]
Given these structural features, this document outlines detailed protocols for screening the compound against Fatty Acid Amide Hydrolase (FAAH), a key serine hydrolase that regulates endocannabinoid signaling and is a major therapeutic target for pain and inflammation.[11][12][13] The protocols described herein cover primary inhibitor screening, determination of the half-maximal inhibitory concentration (IC₅₀), and kinetic analysis to elucidate the mode of inhibition (MoI). This guide is intended for researchers in drug discovery and chemical biology seeking to characterize novel enzyme inhibitors.
Principle and Mechanism of Action
The inhibitory potential of this compound against serine hydrolases like FAAH is rooted in the unique chemistry of the boronic acid moiety. The boron atom is electrophilic and can accept a pair of electrons from the nucleophilic hydroxyl group of the catalytic serine residue (Ser241 in FAAH) within the enzyme's active site.[13] This interaction forms a stable, yet reversible, tetrahedral boronate adduct.[6][7] This adduct mimics the high-energy tetrahedral intermediate formed during the natural hydrolysis of the enzyme's substrate (e.g., anandamide).[13][14] By stabilizing this transition-state-like structure, the inhibitor effectively sequesters the enzyme, preventing it from completing its catalytic cycle. The pyrazole ring and the dimethylaminoethyl side chain contribute to the molecule's overall binding affinity and selectivity by forming additional interactions within the enzyme's binding pocket.
Caption: Mechanism of reversible covalent inhibition of FAAH by a boronic acid.
Required Materials and Reagents
-
Test Compound: this compound (e.g., from American Elements, BLDpharm).[1][2]
-
Enzyme: Recombinant human FAAH (in a suitable buffer).
-
Substrate: N-Arachidonoyl-7-amino-4-methylcoumarin (AMC) or similar fluorogenic FAAH substrate.
-
Positive Control Inhibitor: PF-3845 or URB597 (known FAAH inhibitors).[15][16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 0.1% (w/v) BSA.
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Hardware: 96- or 384-well black, flat-bottom microplates; multi-channel pipettes; fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).
-
Software: Data analysis software (e.g., GraphPad Prism) for curve fitting and statistical analysis.
Experimental Protocols
Protocol 1: Primary Screening for FAAH Inhibition
This protocol is designed as a single-point screen to quickly identify if the test compound exhibits inhibitory activity against FAAH.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working stock by serial dilution in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of DMSO to "No Inhibitor" (100% activity) control wells.
-
Add 1 µL of positive control inhibitor (e.g., 1 µM final concentration PF-3845) to "Positive Control" wells.
-
Add 1 µL of the test compound working stock to the "Test" wells to achieve a final concentration of 10 µM.
-
-
Enzyme Addition: Add 50 µL of FAAH enzyme solution (diluted in assay buffer to a final concentration of ~1-5 nM) to all wells.
-
Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at 37°C. Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (diluted in assay buffer to a final concentration equal to its Km value, e.g., 5 µM) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Read the fluorescence intensity every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_Test / Rate_NoInhibitor)) * 100
-
Protocol 2: IC₅₀ Determination
This protocol establishes the potency of the inhibitor by measuring its effect across a range of concentrations. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18][19]
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound stock solution in DMSO. This will typically range from 10 mM down to ~0.5 µM.
-
Assay Plate Setup: Add 1 µL of each dilution to triplicate wells of a microplate. Include "No Inhibitor" (DMSO only) and "No Enzyme" (buffer only) controls.
-
Enzyme and Substrate Addition: Follow steps 3-5 from Protocol 1. The substrate concentration should be kept constant at its Km value.
-
Measurement: Read the reaction rates as described in Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[17]
-
| Inhibitor Conc. [nM] (Log) | % Inhibition (Mean) |
| 1 (-9) | 5.2 |
| 3.16 (-8.5) | 11.8 |
| 10 (-8) | 25.3 |
| 31.6 (-7.5) | 48.9 |
| 100 (-7) | 75.1 |
| 316 (-6.5) | 92.4 |
| 1000 (-6) | 98.1 |
| Table 1. Example dose-response data for calculating an IC₅₀ value. |
Protocol 3: Enzyme Kinetic Analysis for Mode of Inhibition (MoI)
This experiment determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive).[][21][22]
-
Experimental Design: This involves measuring reaction rates at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor. A typical setup includes:
-
No inhibitor (control).
-
Inhibitor at a concentration near its IC₅₀.
-
Inhibitor at a concentration of 2x its IC₅₀.
-
-
Substrate Dilution: For each inhibitor condition, prepare a series of substrate concentrations, typically ranging from 0.2x Km to 10x Km.
-
Assay Execution: For each inhibitor/substrate combination, perform the assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each condition.
-
Plot V versus substrate concentration [S] for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the changes in the apparent Michaelis constant (Km) and maximum velocity (Vmax) to determine the mode of inhibition.[22][23]
-
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged[21] | Increases[21] | Lines intersect on the Y-axis |
| Non-competitive | Decreases[] | Unchanged[] | Lines intersect on the X-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Table 2. Interpreting kinetic data to determine the mode of inhibition. |
Integrated Experimental Workflow
The following diagram illustrates the logical progression from initial compound evaluation to detailed mechanistic studies.
Caption: Workflow for the characterization of an enzyme inhibitor.
Conclusion
This application note provides a robust and scientifically grounded methodology for characterizing this compound as a potential inhibitor of the serine hydrolase FAAH. By leveraging the known reactivity of boronic acids and the favorable properties of the pyrazole scaffold, these protocols enable a thorough investigation from initial screening to detailed mechanistic understanding. The self-validating nature of the experiments, including positive controls and kinetic analysis, ensures the generation of reliable and interpretable data for drug discovery and development professionals.
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Application Notes and Protocols: The Use of Pyrazole Boronic Acids in the Development of PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The convergence of the unique chemical properties of pyrazole boronic acids with the diagnostic power of Positron Emission Tomography (PET) has opened new frontiers in molecular imaging. The pyrazole scaffold, a privileged structure in medicinal chemistry, offers metabolic stability and versatile substitution patterns for targeted drug design.[1][2] Concurrently, the boronic acid functional group provides a chemoselective handle for efficient radiolabeling with positron-emitting radionuclides, most notably Fluorine-18 (¹⁸F). This guide provides an in-depth exploration of the synthesis, radiolabeling, and preclinical evaluation of pyrazole boronic acid-based PET imaging agents. We offer detailed, field-proven protocols and explain the scientific rationale behind key experimental choices, empowering researchers to leverage this promising class of compounds in their own drug discovery and development endeavors.
Introduction: The Synergy of Pyrazole Boronic Acids and PET Imaging
The development of novel PET radiotracers is a cornerstone of precision medicine, enabling non-invasive visualization and quantification of biological processes at the molecular level.[3] An ideal PET tracer exhibits high affinity and selectivity for its biological target, favorable pharmacokinetic properties, and can be efficiently labeled with a positron-emitting radionuclide. Pyrazole boronic acids have emerged as a compelling platform for PET tracer development due to a confluence of advantageous characteristics:
-
The Pyrazole Core: This five-membered aromatic heterocycle is a common motif in many clinically successful drugs.[1][4] Its inherent stability and the ability to be functionalized at multiple positions allow for the fine-tuning of a molecule's binding affinity, selectivity, and pharmacokinetic profile.[2][5]
-
The Boronic Acid Handle: Boronic acids and their corresponding esters (e.g., pinacol esters) are versatile intermediates in organic synthesis. Crucially, they serve as excellent precursors for late-stage radiofluorination. Copper-mediated radiofluorination of aryl boronic acids has become a robust and widely adopted method for introducing ¹⁸F, the most commonly used PET radionuclide, into complex molecules with high efficiency.[6][7]
This guide will provide a comprehensive overview of the workflow for developing pyrazole boronic acid-based PET imaging agents, from the initial synthesis of the precursor to preclinical evaluation.
Synthesis of Pyrazole Boronic Acid Precursors
The synthesis of a stable, well-characterized precursor is the foundational step in developing a new PET tracer. For pyrazole boronic acids, the pinacol ester form is often preferred due to its enhanced stability and ease of handling compared to the free boronic acid. Below is a detailed protocol for the synthesis of pyrazole-4-boronic acid pinacol ester, a common building block.
Protocol 2.1: Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester
This two-step protocol involves the initial protection of the pyrazole nitrogen with a Boc group, followed by a palladium-catalyzed borylation and subsequent deprotection.[8]
Step 1: Synthesis of 1-Boc-4-iodopyrazole This step can be adapted to start from a different halogenated pyrazole.
-
To a solution of 4-iodopyrazole (1 equivalent) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Boc-4-iodopyrazole, which can be purified by column chromatography.
Step 2: Palladium-Catalyzed Borylation and Deprotection [8]
-
In a reaction vessel, combine 1-Boc-4-iodopyrazole (1 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents), and a weak base such as potassium acetate (3 equivalents).[8]
-
Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).[8]
-
Add a suitable solvent like dioxane and degas the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Purify the resulting 1-Boc-4-pyrazole boronic acid pinacol ester by column chromatography.
-
For the deprotection, heat the purified product to 140-180 °C until gas evolution ceases, indicating the removal of the Boc group.[8]
-
Cool the residue to room temperature and triturate with petroleum ether to obtain the pure pyrazole-4-boronic acid pinacol ester.[8]
Rationale for Experimental Choices:
-
Boc Protection: The Boc group protects the pyrazole nitrogen from participating in side reactions during the palladium-catalyzed borylation, ensuring the desired regioselectivity.
-
Palladium Catalyst: Pd(dppf)Cl₂ is a highly efficient catalyst for Miyaura borylation reactions, tolerating a wide range of functional groups.[8]
-
Pinacol Ester: The use of bis(pinacolato)diboron directly yields the stable pinacol ester, which is generally easier to purify and handle than the free boronic acid.
¹⁸F-Radiolabeling of Pyrazole Boronic Acid Precursors
The introduction of the ¹⁸F radionuclide is the defining step in creating a PET tracer. Copper-mediated radiofluorination of aryl boronic acids has emerged as a powerful tool for this purpose.[6][7]
Protocol 3.1: Copper-Mediated ¹⁸F-Fluorination
This protocol is a generalized procedure and may require optimization for specific substrates.[6][9]
-
Preparation of [¹⁸F]Fluoride: Trap aqueous [¹⁸F]fluoride, obtained from a cyclotron, on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃) in acetonitrile/water.[9]
-
Azeotropic Drying: Dry the eluted [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction:
-
To the dried [¹⁸F]fluoride, add a solution of the pyrazole boronic acid pinacol ester precursor (typically 1-5 mg) in a suitable solvent like dimethylformamide (DMF) or tert-butanol.[6][10]
-
Add the copper catalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), and a ligand like pyridine.[6] Recent studies suggest a ligandless procedure in t-BuOH can minimize protodeboronation.[9][10]
-
Seal the reaction vessel and heat at a temperature ranging from 60 °C to 110 °C for 15-30 minutes.[9][10] The optimal temperature and time will depend on the specific substrate.
-
-
Purification: After the reaction, purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled pyrazole tracer.
-
Formulation: The purified tracer is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper complexes facilitate the nucleophilic substitution of the boronic ester with [¹⁸F]fluoride. Cu(OTf)₂ is a commonly used and effective catalyst for this transformation.[6]
-
Phase Transfer Catalyst: Kryptofix 2.2.2 (K₂₂₂) is a cryptand that sequesters the potassium ion, enhancing the nucleophilicity of the [¹⁸F]fluoride anion.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical for achieving high radiochemical yields and minimizing side reactions like protodeboronation.[10] Higher temperatures can accelerate the reaction but may also promote degradation of the precursor or the product.
Quality Control of ¹⁸F-Labeled Pyrazole PET Tracers
Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical intended for preclinical or clinical use.[11][12]
Table 1: Key Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | >95% | Ensures that the radioactivity is associated with the desired chemical form.[12] |
| Radionuclidic Identity | Gamma-ray spectroscopy | ¹⁸F (511 keV peak) | Confirms the presence of the correct radionuclide.[12] |
| Specific Activity | HPLC with UV and radiation detectors | >1 Ci/µmol | High specific activity is crucial to minimize pharmacological effects of the injected tracer mass. |
| Chemical Purity | HPLC with UV detection | >95% | Ensures the absence of unlabeled precursor and other chemical impurities.[12] |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits | Limits the presence of potentially toxic organic solvents from the synthesis.[12] |
| pH | pH meter or pH paper | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible.[12] |
| Sterility | Sterility testing | Sterile | Prevents microbial contamination.[12] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | <175 EU/V | Prevents pyrogenic reactions upon injection.[12] |
Preclinical Evaluation of Pyrazole Boronic Acid PET Tracers
Preclinical evaluation is a critical phase to assess the potential of a new PET tracer for clinical translation.[5] This involves a series of in vitro and in vivo studies to characterize the tracer's binding properties, pharmacokinetics, and imaging performance.
Protocol 5.1: In Vitro Evaluation
-
Binding Affinity Assays: Determine the binding affinity (Kᵢ or IC₅₀) of the non-radioactive pyrazole boronic acid derivative for its target using cell membrane preparations or purified proteins. This is typically done through competitive binding assays with a known radioligand.
-
Cell Uptake Studies: Incubate the ¹⁸F-labeled tracer with cell lines that express the target of interest and control cell lines that do not. Measure the cell-associated radioactivity to assess target-specific uptake.[5]
-
Autoradiography: Use tissue sections from animal models or human patients to visualize the binding of the ¹⁸F-labeled tracer to the target in its native environment.[2]
Protocol 5.2: In Vivo Evaluation
-
Biodistribution Studies: Inject the ¹⁸F-labeled tracer into a relevant animal model (e.g., tumor-bearing mice). At various time points, euthanize the animals, dissect the organs, and measure the radioactivity in each organ using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13]
-
PET/CT or PET/MR Imaging: Perform dynamic or static PET scans on animal models after injection of the ¹⁸F-labeled tracer. Co-registration with CT or MRI provides anatomical context for the PET signal.[13]
-
Blocking Studies: To confirm target-specific binding in vivo, co-inject the ¹⁸F-labeled tracer with an excess of a non-radioactive blocking agent that is known to bind to the same target. A significant reduction in the PET signal in the target tissue confirms specificity.
Applications and Future Directions
Pyrazole boronic acid-based PET tracers are being explored for a wide range of applications in oncology, neurology, and cardiology. For example, tracers targeting Fibroblast Activation Protein (FAP), a marker of the tumor microenvironment, have shown significant promise in cancer imaging. Other pyrazole-based tracers have been developed for imaging targets such as receptor-interacting protein kinase 1 (RIPK1) in the brain and various receptors and enzymes implicated in neurodegenerative diseases.[6] The continued development of novel pyrazole boronic acid derivatives, coupled with advancements in radiolabeling chemistry, will undoubtedly lead to the creation of new and improved PET imaging agents for a variety of diseases.
Diagrams
Caption: Workflow for Pyrazole Boronic Acid PET Tracer Development.
Caption: Copper-Mediated ¹⁸F-Radiolabeling Scheme.
References
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- Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed.
- Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
- Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine.
- Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications (RSC Publishing).
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- Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. -ORCA - Cardiff University.
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investigating (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid as a covalent inhibitor
An Application Guide to the Investigation of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic Acid as a Covalent Inhibitor
Abstract
The resurgence of covalent inhibitors in drug discovery, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and ability to tackle challenging targets, has spurred the need for robust characterization methodologies.[1][2][3] Boronic acids represent a prominent class of, typically reversible, covalent inhibitors that target nucleophilic amino acid residues.[4][5] This document provides a comprehensive application guide for researchers investigating the potential of This compound (henceforth referred to as "Compound B" ) as a covalent inhibitor. We present an integrated workflow, from initial biochemical kinetic analysis to confirmation of covalent adduct formation by mass spectrometry and validation of on-target engagement in a cellular environment. The protocols herein are designed to be self-validating and are grounded in established principles of covalent drug discovery, providing both the "how" and the "why" behind experimental design and data interpretation.
Introduction: The Covalent Advantage with Boronic Acids
Covalent drugs have re-emerged from a niche modality to a mainstream strategy in modern drug discovery.[1] By forming a stable chemical bond with their target protein, they can achieve a level of therapeutic efficacy and duration of action that is decoupled from traditional pharmacokinetic parameters.[2][6] This is particularly advantageous for targets with high protein turnover rates or where sustained inhibition is required.[1]
Among the various "warheads" used to achieve covalent modification, the boronic acid moiety is of particular interest. Unlike many irreversible electrophiles, boronic acids typically form a reversible covalent bond with nucleophilic serine, threonine, or lysine residues within a protein's active site.[4][5][7] This interaction mimics the tetrahedral transition state of substrate processing in many enzymes, making them highly effective inhibitors.[4][8] The reversibility can offer a more favorable safety profile by reducing the potential for permanent off-target modification.
Compound B, this compound, is a pyrazole-based boronic acid. The pyrazole scaffold provides a rigid framework for building specific molecular interactions, while the dimethylaminoethyl sidechain can influence solubility and potentially form additional interactions within a binding pocket. This guide outlines the critical experimental path to rigorously characterize its potential as a covalent inhibitor against a protein of interest.
Principle: The Mechanism of Boronic Acid Covalent Inhibition
The inhibitory action of boronic acids stems from the electrophilic nature of the boron atom.[9] In its ground state, the boron in a boronic acid is sp² hybridized and trigonal planar. Upon encountering a nucleophilic residue (e.g., the hydroxyl group of a serine or threonine) in the appropriate orientation within the target's active site, the boron atom is attacked. This leads to a change in hybridization to sp³, resulting in the formation of a stable, tetrahedral boronate adduct.[8][9] This two-step process involves an initial non-covalent binding event (E+I ⇌ E·I), followed by the covalent bond formation (E·I ⇌ E-I).[7][10]
Figure 1: Mechanism of reversible covalent inhibition by a boronic acid.
The Characterization Workflow: A Multi-Pillar Approach
A thorough investigation of a potential covalent inhibitor requires a multi-faceted approach. The workflow progresses from confirming the biochemical mechanism and kinetics to verifying the physical bond and, finally, demonstrating target engagement in a biologically relevant context.
Figure 2: High-level experimental workflow for covalent inhibitor validation.
Protocols and Methodologies
Protocol: Biochemical Kinetic Analysis
The hallmark of a covalent inhibitor is time-dependent inhibition. Standard IC₅₀ values are insufficient as they vary with incubation time and enzyme concentration.[11] A more informative approach is to determine the kinetic parameters of the two-step covalent mechanism: the initial reversible binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ). The second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ, is the most robust metric for comparing the efficiency of different covalent inhibitors.[12][13]
Objective: To determine the kᵢₙₐ꜀ₜ and Kᵢ of Compound B against the target enzyme.
Methodology: "Jump Dilution" Progress Curve Analysis
This method involves pre-incubating the enzyme with the inhibitor and then initiating the reaction by a large dilution into a solution containing the substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock of the target enzyme in a suitable assay buffer.
-
Prepare a 2X working solution of Compound B across a range of concentrations (e.g., 0.1x to 10x the expected Kᵢ). Prepare a vehicle control (e.g., DMSO).
-
Prepare a 10X working solution of the enzyme's substrate.
-
-
Pre-incubation:
-
In a 96-well plate, mix equal volumes of the enzyme solution and the 2X Compound B solutions (or vehicle).
-
Incubate this mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a controlled temperature. The "0-minute" point serves as the control for non-covalent inhibition.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the 10X substrate solution, resulting in a significant dilution (e.g., 10-fold). This dilution effectively stops further covalent modification, allowing measurement of the remaining enzyme activity.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and monitor product formation (e.g., via absorbance or fluorescence) over time. Record the initial reaction velocity (v₀) for each well.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percent remaining activity (ln(% Activity)) against the pre-incubation time.
-
The slope of each line represents the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentration [I]. Fit the data to the Michaelis-Menten equation for covalent inhibitors:
kₒᵦₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])
-
This non-linear regression will yield the values for kᵢₙₐ꜀ₜ and Kᵢ.
-
| Parameter | Description | Example Value |
| Kᵢ | Initial binding affinity | 1.2 µM |
| kᵢₙₐ꜀ₜ | Max. rate of inactivation | 0.05 min⁻¹ |
| kᵢₙₐ꜀ₜ/Kᵢ | 2nd order rate constant | 41,667 M⁻¹min⁻¹ |
Table 1: Example kinetic parameters derived from progress curve analysis.
Protocol: Mass Spectrometry-Based Adduct Confirmation
Mass spectrometry (MS) is the definitive method to confirm that inhibition occurs via covalent bond formation.[14] This is achieved by detecting the mass increase of the target protein corresponding to the addition of Compound B.
Objective: To confirm the formation of a covalent adduct and identify the specific amino acid residue modified by Compound B.
Methodology: LC-MS/MS (Bottom-Up Proteomics)
This approach provides high sensitivity and allows for precise identification of the modification site.
Step-by-Step Protocol:
-
Adduct Formation:
-
Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of Compound B for a sufficient time (guided by kinetic data, e.g., >4 hours) to ensure significant adduct formation.
-
Include a parallel control sample with the protein and vehicle (DMSO) only.
-
-
Sample Preparation:
-
Quench the reaction and denature the proteins using a reducing buffer.
-
Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond formation.
-
Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC) based on their hydrophobicity.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) mode. The instrument will measure the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then select precursor ions for fragmentation to generate tandem mass spectra (MS/MS scans).[15]
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., Mascot, MaxQuant) to match the experimental MS/MS spectra against a theoretical database containing the target protein's sequence.[15]
-
Crucially, configure the search parameters to include a variable modification corresponding to the mass of Compound B (C₇H₁₄BN₃O₂) on potential nucleophilic residues (Ser, Thr, Lys, Cys, His, Tyr).
-
The successful identification of a peptide with this mass shift in the Compound B-treated sample, but not the control, confirms covalent adduct formation and pinpoints the modified residue.
-
| Component | Molecular Weight (Da) |
| **Compound B (C₇H₁₄BN₃O₂) ** | 183.02 |
| Mass Shift upon Adduct Formation | +183.02 Da |
Table 2: Expected mass shift for adduct identification.
Protocol: Cellular Target Engagement Assay
Confirming that a compound binds its intended target within the complex environment of a living cell is a critical validation step.[6] A probe-free occupancy assay using targeted mass spectrometry provides a direct and quantitative measure of target engagement without the need for modified chemical probes.[16]
Objective: To quantify the occupancy of the target protein by Compound B in a cellular context.
Methodology: Probe-Free Occupancy (PFO) by Parallel Reaction Monitoring (PRM)
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture the relevant cell line to ~80% confluency.
-
Treat cells with varying concentrations of Compound B for a fixed period (e.g., 2-4 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Digestion:
-
Harvest the cells, wash with PBS, and lyse them to release the proteome.
-
Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading.
-
Denature, reduce, alkylate, and digest the proteome with trypsin, as described in Protocol 4.2.
-
-
Targeted Mass Spectrometry (PRM):
-
Analyze the peptide mixtures using a mass spectrometer capable of targeted analysis (e.g., a Q-Exactive or Triple Quadrupole).
-
Create an inclusion list containing the m/z values for both the unmodified target peptide (containing the residue identified in Protocol 4.2) and the adducted target peptide. Include several other "normalizer" peptides from the target protein that are not modified.
-
The instrument will specifically isolate and fragment these precursor ions, allowing for highly accurate quantification of their abundance.
-
-
Data Analysis:
-
Extract the peak areas for the unmodified and adducted peptides.
-
Normalize the target peptide signals to the sum of the normalizer peptide signals to control for variations in protein abundance.[16]
-
Calculate the percent occupancy at each concentration using the formula:
% Occupancy = [Adducted Peptide Signal / (Adducted + Unmodified Peptide Signals)] * 100
-
Plot % Occupancy vs. Compound B concentration to generate a cellular engagement curve and determine a cellular EC₅₀.
-
Figure 3: Key kinetic parameters describing the covalent inhibition model.
Data Interpretation and Troubleshooting
-
No Time-Dependency in Kinetics: If inhibition is not time-dependent, Compound B may be a potent non-covalent inhibitor, or the rate of covalent modification may be too slow to detect under the assay conditions.
-
No Adduct Detected by MS: This could be due to low stoichiometry of modification, instability of the adduct during sample processing, or incorrect search parameters. Ensure sufficient incubation time and consider alternative proteases.
-
Poor Cellular Engagement: A discrepancy between biochemical potency and cellular engagement can arise from poor cell permeability, rapid efflux, or metabolic instability of the compound. These are critical factors to investigate in downstream drug development.
Conclusion
The systematic investigation of this compound as a covalent inhibitor requires a rigorous, multi-step validation process. The protocols outlined in this guide, spanning biochemical kinetics, mass spectrometric adduct confirmation, and cellular target engagement, provide a robust framework for this characterization. By combining these orthogonal approaches, researchers can build a comprehensive and compelling data package to confidently assess the compound's mechanism of action and advance its development as a potential therapeutic agent.
References
- Barreiro, F., et al. (2020). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
- Basak, A., et al. (2022).
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- Zhang, T., et al. (2023). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. [Link]
- Paul, T., et al. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- Giansanti, P., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research. [Link]
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- Al-Ali, H., et al. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
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Application Notes and Protocols: Functionalized Boronic Acids in Carbohydrate Sensing
For researchers, scientists, and drug development professionals, the precise detection and quantification of carbohydrates are paramount. From monitoring blood glucose levels in diabetes management to elucidating the roles of glycans in cellular communication and disease pathology, the need for robust and selective carbohydrate sensors is ever-present. Among the various molecular recognition motifs, functionalized boronic acids have emerged as a particularly powerful and versatile tool.
This document provides an in-depth technical guide to the application of functionalized boronic acids in carbohydrate sensing. It moves beyond a simple listing of methods to explain the underlying chemical principles, guide experimental design, and provide detailed, field-proven protocols for the synthesis, characterization, and application of boronic acid-based sensors.
Part 1: The Foundational Chemistry of Boronic Acid-Carbohydrate Recognition
The utility of boronic acids in carbohydrate sensing stems from their ability to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are structural hallmarks of many carbohydrates.[1][2] This interaction is a dynamic equilibrium between the trigonal, sp²-hybridized boronic acid and the tetrahedral, sp³-hybridized boronate ester formed upon diol binding.[3][4]
The position of this equilibrium, and thus the binding affinity, is highly dependent on several factors:
-
pH: The binding is pH-dependent. Generally, a pH equal to or greater than the pKa of the boronic acid favors the formation of the tetrahedral boronate anion, which then reacts with the diol to form a stable cyclic ester.[5]
-
pKa of the Boronic Acid: Boronic acids with lower pKa values tend to have greater binding affinities at physiological pH.[6] The electronic properties of the substituents on the aromatic ring of the boronic acid can be tuned to modulate the pKa.
-
Carbohydrate Structure: The stereochemistry and arrangement of the hydroxyl groups on the carbohydrate are critical. For instance, monoboronic acids often exhibit a higher affinity for fructose over glucose because fructose has a higher population of the furanose form, which presents a syn-periplanar 1,2-diol that is ideal for boronate ester formation.[7]
This fundamental understanding of the boronic acid-diol interaction is the cornerstone for designing effective carbohydrate sensors.
Part 2: Designing Functionalized Boronic Acid Sensors for Selectivity and Signaling
A successful boronic acid-based sensor comprises two key components: a boronic acid recognition element and a signal transducer that reports the binding event. The intelligent design of both components is crucial for achieving high sensitivity and selectivity.
Strategies for Enhancing Selectivity
While monoboronic acids often show a preference for fructose, many applications, particularly in diabetes monitoring, require high selectivity for glucose. A common and effective strategy to achieve this is the use of diboronic acids . By carefully controlling the spatial arrangement of two boronic acid moieties, a binding pocket can be created that is complementary to the specific arrangement of diols in glucose, leading to a significant enhancement in glucose selectivity.[5][8][9]
Signal Transduction Mechanisms
The binding of a carbohydrate to a functionalized boronic acid can be transduced into a measurable signal through several mechanisms:
-
Fluorescence: This is a highly sensitive method where the boronic acid is coupled to a fluorophore. The binding event can modulate the fluorescence properties through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or changes in the fluorophore's local environment.[3][10][11]
-
Colorimetry: Colorimetric sensors offer the advantage of visual detection. A common approach involves the use of boronic acid-functionalized gold nanoparticles (AuNPs). The binding of a polyvalent carbohydrate can induce the aggregation of the AuNPs, resulting in a distinct color change from red to blue.[12][13]
-
Electrochemistry: Electrochemical sensors are well-suited for miniaturization and continuous monitoring. Boronic acids can be immobilized on an electrode surface. Carbohydrate binding alters the electrochemical properties of the electrode, which can be measured by techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS).[14][15][16]
The choice of signaling mechanism depends on the specific application requirements, such as the desired sensitivity, response time, and instrumentation availability.
Part 3: Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, fabrication, and characterization of three representative boronic acid-based carbohydrate sensors.
Protocol 1: Synthesis and Characterization of a Fluorescent Diboronic Acid Sensor for Glucose
This protocol describes the synthesis of an anthracene-based diboronic acid sensor, a class of sensors known for their glucose selectivity.[6][17]
Materials:
-
[2-methyl-4-(trifluoromethyl)phenyl]boronic acid
-
2,2-Dimethyl-1,3-propanediol
-
Toluene
-
9,10-Bis(bromomethyl)anthracene
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Petroleum ether, Ethyl acetate)
Procedure:
-
Protection of the Boronic Acid:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve [2-methyl-4-(trifluoromethyl)phenyl]boronic acid (1.0 equiv) and 2,2-Dimethyl-1,3-propanediol (1.3 equiv) in toluene.
-
Reflux the mixture at 110 °C for 20 hours, collecting the water in the Dean-Stark trap.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the protected boronic acid. This intermediate is often used in the next step without further purification.[6]
-
-
Coupling with Anthracene Linker:
-
Dissolve 9,10-Bis(bromomethyl)anthracene (1.0 equiv), the protected boronic acid (3.5 equiv), and DIPEA (10.0 equiv) in DMF.
-
Degas the mixture and purge with nitrogen. Stir at 50 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.[6]
-
-
Deprotection:
-
Dissolve the purified product in a mixture of DCM and TFA.
-
Stir at 50 °C for 12 hours.
-
Monitor the deprotection by LC-MS.
-
After the reaction is complete, extract the product with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final diboronic acid sensor.[6]
-
Characterization and Validation:
-
Fluorescence Titration:
-
Prepare a stock solution of the diboronic acid sensor in a suitable buffer (e.g., PBS with a small amount of organic co-solvent like DMSO or MeOH to ensure solubility, pH 7.4).
-
Prepare a series of solutions with a fixed concentration of the sensor and varying concentrations of glucose.
-
Measure the fluorescence emission spectra for each solution at a fixed excitation wavelength (e.g., for anthracene derivatives, λex ≈ 378 nm).[17]
-
Plot the change in fluorescence intensity at the emission maximum against the glucose concentration.
-
-
Determination of Binding Constant (Ka):
Protocol 2: Preparation and Application of Boronic Acid-Functionalized Gold Nanoparticles (AuNPs) for Colorimetric Sensing
This protocol details the preparation of 3-aminophenylboronic acid (APBA)-functionalized AuNPs for the colorimetric detection of carbohydrates.[12]
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate
-
3-aminophenylboronic acid (APBA)
-
Phosphate buffer (pH 6.0 and pH 9.0)
-
Ultrapure water
Procedure:
-
Synthesis of Gold Nanoparticles:
-
Prepare a boiling solution of HAuCl₄ in ultrapure water.
-
Rapidly add a solution of trisodium citrate to the boiling HAuCl₄ solution while stirring vigorously.
-
Continue boiling and stirring for 10 minutes until the solution color changes to a stable wine-red, indicating the formation of AuNPs.[12]
-
Cool the solution to room temperature.
-
-
Functionalization with APBA:
-
Add a solution of APBA to the AuNP solution and stir for a specified time to allow for the functionalization of the nanoparticle surface.
-
-
Colorimetric Assay:
-
In separate vials, mix the APBA-functionalized AuNP solution with different concentrations of the target carbohydrate in a buffer of the desired pH (e.g., pH 6.0 or 9.0).[12]
-
Observe any color change visually.
-
Quantify the color change by measuring the UV-Vis absorption spectra of the solutions. The aggregation of AuNPs will result in a red-shift of the surface plasmon resonance peak.
-
Data Analysis:
-
Plot the ratio of absorbance at two different wavelengths (e.g., A₆₂₀/A₅₂₀) against the carbohydrate concentration to generate a calibration curve.
Protocol 3: Fabrication and Characterization of a Boronic Acid-Modified Electrochemical Sensor
This protocol describes the fabrication of a bis-boronic acid-modified gold electrode for the electrochemical detection of glucose.[16][19]
Materials:
-
Gold electrode
-
A bis-boronic acid derivative with a sulfur-containing anchoring group (e.g., a dithiolane derivative)
-
Ethanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) redox probe
-
Potentiostat
Procedure:
-
Electrode Cleaning:
-
Thoroughly clean the gold electrode by standard procedures (e.g., polishing with alumina slurry, followed by sonication in water and ethanol).
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the clean gold electrode in a solution of the bis-boronic acid derivative in ethanol for a sufficient time (e.g., 24 hours) to allow for the formation of a self-assembled monolayer on the electrode surface.
-
Rinse the electrode with ethanol and water to remove any non-specifically adsorbed molecules.
-
-
Electrochemical Measurements:
-
Perform all electrochemical measurements in PBS (pH 7.4) containing the [Fe(CN)₆]³⁻/⁴⁻ redox probe.
-
Cyclic Voltammetry (CV):
-
Record the cyclic voltammogram of the modified electrode in the absence of glucose.
-
Add increasing concentrations of glucose to the electrochemical cell and record the CV at each concentration. The binding of glucose to the boronic acid layer is expected to hinder the electron transfer of the redox probe, leading to a decrease in the peak currents and an increase in the peak-to-peak separation.[19]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Record the Nyquist plot (a plot of the imaginary part of impedance versus the real part) in the absence and presence of various concentrations of glucose. Glucose binding should increase the charge-transfer resistance (Rct), which is reflected as a larger semicircle diameter in the Nyquist plot.[16]
-
-
Data Analysis:
-
For CV, plot the change in peak current against the glucose concentration.
-
For EIS, plot the change in Rct against the glucose concentration.
Part 4: Data Presentation and Visualization
Quantitative Data Summary
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Binding Constant (Ka) | Reference |
| Fluorescent Diboronic Acid | Glucose | 0-200 mM | 1.51 µM | 3980 M⁻¹ | [5] |
| Colorimetric AuNP-APBA | Glucose | 0.1-9.8 mM (pH 6) | 64 µM (pH 6) | - | [12] |
| Electrochemical Bis-boronic Acid | Glucose | 0-10 mM | - | 1.7 x 10⁵ M⁻¹ | [16] |
Diagrams
Signaling Mechanism of a PET-based Fluorescent Boronic Acid Sensor
Caption: Photoinduced Electron Transfer (PET) mechanism in a fluorescent boronic acid sensor.
Workflow for Colorimetric Sensing using Boronic Acid-Functionalized AuNPs
Caption: Workflow for carbohydrate detection using boronic acid-functionalized gold nanoparticles.
Part 5: Applications in Research and Drug Development
The versatility of functionalized boronic acids has led to their application in a wide array of research and development areas:
-
Continuous Glucose Monitoring (CGM): Boronic acid-based hydrogels and implantable sensors are being actively developed for long-term, minimally invasive glucose monitoring in diabetic patients.[20]
-
Glycoprotein Analysis: Boronic acids can be used to selectively capture and enrich glycoproteins from complex biological samples for further analysis, such as in proteomics and biomarker discovery.
-
Cell Imaging: Fluorescent boronic acid probes can be employed to visualize glycans on the surface of living cells, providing insights into cellular processes and disease states.
-
Drug Delivery: The reversible nature of the boronic acid-diol interaction is being explored for the development of glucose-responsive drug delivery systems, particularly for insulin delivery.
Conclusion
Functionalized boronic acids represent a powerful and adaptable platform for carbohydrate sensing. By understanding the fundamental principles of their interaction with diols and leveraging rational design strategies, researchers can develop highly sensitive and selective sensors for a multitude of applications in basic research, clinical diagnostics, and drug development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals seeking to harness the potential of this remarkable class of molecular tools.
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- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
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- 11. Boronic acid-functionalized iron oxide magnetic nanoparticles via distillation–precipitation polymerization and thiol–yne click chemistry for the enrichment of glycoproteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Colorimetric detection of glucose using a boronic acid derivative receptor attached to unmodified AuNPs [html.rhhz.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Pyrazole Boronic Acids in Disrupting Protein-Protein Interactions
Introduction: Targeting the "Undruggable" Interactome
The landscape of drug discovery has long been dominated by the pursuit of inhibitors for enzymes and receptors, targets characterized by well-defined active sites. However, the vast network of protein-protein interactions (PPIs) that orchestrates nearly every cellular process represents a largely untapped frontier for therapeutic intervention.[1] The dysregulation of these interactions is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1] Historically, PPIs were deemed "undruggable" due to their large, flat, and often featureless interaction surfaces, which pose a significant challenge for high-affinity binding by traditional small molecules.[1]
A paradigm shift is underway, driven by a deeper understanding of PPI structures and the development of innovative chemical matter. Among the most promising classes of molecules are pyrazole boronic acids. This guide provides an in-depth exploration of their mechanism, application, and the detailed protocols required to validate their role as potent and specific disruptors of protein-protein interactions. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its synthetic accessibility and favorable drug-like properties, while the boronic acid moiety offers a unique mechanism for engaging protein targets.[2][3]
Section 1: The Unique Mechanism of Pyrazole Boronic Acids
The efficacy of pyrazole boronic acids as PPI inhibitors stems from the synergy between the pyrazole core and the boronic acid "warhead."
-
The Pyrazole Scaffold: This five-membered heterocycle serves as a rigid and synthetically tractable framework.[4] Its substituents can be precisely tailored to achieve high-affinity and selective non-covalent interactions with the target protein surface, effectively acting as a "guidance system" that positions the boronic acid in the desired location. The pyrazole ring itself can participate in crucial hydrogen bonding and other interactions that contribute to binding affinity.[2]
-
The Boronic Acid Warhead: The defining feature is the boron atom's ability to form a covalent but reversible bond with nucleophilic amino acid residues, most notably the hydroxyl group of serine, which is frequently found at the "hot spots" of PPI interfaces.[5] This interaction mimics the high-energy tetrahedral intermediate of enzymatic reactions.[6]
This covalent-reversible binding is a key advantage. It provides the durability of a covalent bond, leading to high potency and prolonged target engagement, while the reversibility can mitigate the risk of permanent, off-target modifications, a common concern with irreversible covalent inhibitors.[6]
Section 2: Experimental Design - A Multi-Faceted Approach
Validating a pyrazole boronic acid as a PPI inhibitor requires a tiered approach, moving from high-throughput screening to detailed biophysical characterization and finally to cellular target engagement. No single assay can provide a complete picture; therefore, orthogonal validation is critical.
Assay Selection and Workflow
The typical workflow involves a primary screen to identify "hits," followed by a series of secondary assays to confirm direct binding, characterize the interaction, and verify activity in a cellular context.
Data Comparison Across Platforms
Different techniques provide complementary data. A successful inhibitor candidate should demonstrate consistent performance across multiple platforms.
| Assay Technique | Primary Output | Key Insights | Throughput | Reference |
| Fluorescence Polarization (FP) | IC₅₀ / Kᵢ | Inhibition potency, suitability for HTS. | High | [7][8] |
| Surface Plasmon Resonance (SPR) | kₐ, kₑ, Kₑ | Real-time binding kinetics, on/off rates. | Medium | [9][10] |
| Isothermal Titration Calorimetry (ITC) | Kₑ, ΔH, ΔS, n | Complete thermodynamic profile, binding stoichiometry. | Low | [11][12] |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTₘ) | Confirms direct target engagement in intact cells or lysates. | Medium-High | [13][14] |
Section 3: Detailed Experimental Protocols
The following protocols provide a foundation for assessing pyrazole boronic acid inhibitors. It is imperative to optimize conditions for each specific PPI system.
Protocol 1: Fluorescence Polarization (FP) Competition Assay
Objective: To determine the potency (IC₅₀) of a pyrazole boronic acid inhibitor by measuring its ability to displace a fluorescently labeled probe from the target protein.
Principle: FP measures the rotational mobility of a fluorescent molecule. A small, fluorescently labeled peptide or probe ("tracer") tumbles rapidly in solution, resulting in low polarization. When bound to a large protein, its tumbling slows, and polarization increases. An inhibitor that displaces the tracer will cause a decrease in polarization.[15]
Materials:
-
Target Protein, purified.
-
Fluorescent Probe (e.g., a fluorescein-labeled peptide derived from the native binding partner).
-
Pyrazole Boronic Acid Inhibitor stock solution (in DMSO).
-
Assay Buffer (e.g., HEPES buffer with 0.01% Triton X-100 to prevent aggregation).
-
Black, non-binding surface 384-well plates.[16]
-
Fluorescence plate reader with polarization filters.
Methodology:
-
Assay Optimization (Determine Kₑ of Probe):
-
Prepare a serial dilution of the target protein in assay buffer.
-
Add a fixed, low concentration (e.g., 1-10 nM) of the fluorescent probe to each well.
-
Incubate to equilibrium (e.g., 30 minutes at room temperature).[16]
-
Measure fluorescence polarization.
-
Plot polarization (mP) vs. protein concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kₑ). The optimal protein concentration for the competition assay is typically at or near the Kₑ value.
-
-
Competition Assay:
-
Prepare a serial dilution of the pyrazole boronic acid inhibitor. A typical starting concentration is 100 µM.[16]
-
In a 384-well plate, add the assay components in the following order:
-
Assay Buffer.
-
Inhibitor dilutions (final DMSO concentration should be constant, <1%).
-
Target Protein (at the pre-determined optimal concentration).
-
Fluorescent Probe (at a fixed concentration, typically ≤ Kₑ/2).
-
-
Include controls:
-
Incubate the plate at room temperature for a pre-determined time to reach binding equilibrium.
-
Measure fluorescence polarization using appropriate excitation/emission wavelengths (e.g., 485/535 nm for fluorescein).[16]
-
-
Data Analysis:
-
Convert raw polarization values to percent inhibition using the formula: % Inhibition = 100 * [1 - (Pₒᵦₛ - Pₘᵢₙ) / (Pₘₐₓ - Pₘᵢₙ)].[16]
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The Z'-factor should be calculated to assess assay robustness for HTS, with a value >0.5 considered excellent.[7]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Covalent Inhibitors
Objective: To determine the binding kinetics (kₐ, kₑ) and affinity (Kₑ) of a pyrazole boronic acid inhibitor.
Principle: SPR detects changes in refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[10] One interactor (the "ligand," typically the protein) is immobilized on the chip, and the other (the "analyte," the inhibitor) is flowed over the surface.[17]
Causality Behind Choices for Covalent Inhibitors: Standard kinetic models assume a 1:1 reversible interaction. Covalent binding follows a two-step mechanism: 1) initial non-covalent recognition (governed by Kᵢ) and 2) covalent bond formation (governed by kᵢₙₐ꜀ₜ).[9] The SPR sensorgram for a covalent inhibitor will show slow dissociation. Data should be fitted to a "two-state reaction" model to properly characterize the interaction.[9]
Materials:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5 chip for amine coupling).
-
Amine Coupling Kit (EDC, NHS, ethanolamine).
-
Purified Target Protein (ligand).
-
Pyrazole Boronic Acid Inhibitor (analyte).
-
Running Buffer (e.g., HBS-EP+).
-
Regeneration Solution (scouting required, e.g., low pH glycine).
Methodology:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with an injection of a 1:1 mixture of NHS and EDC.[18]
-
Inject the target protein diluted in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote pre-concentration. The amount immobilized should be controlled to achieve the desired response units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine.[19]
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of the pyrazole boronic acid inhibitor in running buffer. Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the inhibitor solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).[17]
-
Monitor the binding (association phase) for a set time, followed by an injection of running buffer to monitor the dissociation phase. Note: For covalent inhibitors, dissociation will be very slow or negligible.[9]
-
Between cycles, inject a regeneration solution to strip any non-covalently bound analyte and prepare the surface for the next injection. Critical: Since covalent binding inactivates the surface, fresh protein surfaces may be required, or analysis must account for the progressive loss of activity.[9]
-
-
Data Analysis:
-
Subtract the reference flow cell data and the zero-concentration injection data from the active flow cell sensorgrams.
-
Globally fit the processed sensorgrams from all concentrations to a "Two-State Reaction" or similar covalent binding model available in the analysis software.[9]
-
This model will yield the rate constants for the initial binding (kₐ₁, kₑ₁) and the covalent modification step (kₐ₂), which can be used to calculate the overall affinity (Kᵢ) and rate of inactivation (kᵢₙₐ꜀ₜ).
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic signature (Kₑ, ΔH, ΔS, stoichiometry n) of the inhibitor-protein interaction.
Principle: ITC directly measures the heat released or absorbed during a binding event.[12] A solution of the inhibitor ("ligand") is titrated into a solution of the protein ("macromolecule") in the sample cell. The resulting heat changes are measured relative to a reference cell.[11]
Causality Behind Choices: ITC is the gold standard for thermodynamics as it is a label-free, in-solution technique.[12] However, it is low-throughput and requires significant amounts of pure sample. Crucially, the buffer for the protein and inhibitor must be identical. Any mismatch will generate large heats of dilution, obscuring the true binding signal.[20]
Materials:
-
Isothermal Titration Calorimeter.
-
Purified Target Protein (10-50 µM).
-
Pyrazole Boronic Acid Inhibitor (10-20x the protein concentration).[21]
-
Precisely matched dialysis buffer (e.g., PBS or HEPES).
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the final assay buffer to ensure a perfect buffer match.
-
Dissolve the pyrazole boronic acid inhibitor in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution in the cell (recommended <5%).[20]
-
Degas both solutions immediately before the experiment to prevent bubbles.
-
-
Instrument Setup and Titration:
-
Fill the reference cell with MilliQ water or buffer.[11]
-
Carefully load the sample cell with the protein solution (~10-50 µM).
-
Load the injection syringe with the inhibitor solution (typically 10-20 fold higher concentration than the protein).[21]
-
Set the experimental parameters: cell temperature, stirring speed, injection volume (e.g., 2 µL), and spacing between injections.
-
Perform an initial small injection (e.g., 0.5 µL) that will be discarded during analysis.
-
Execute the titration run, consisting of 15-25 injections.
-
-
Control Experiment:
-
Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell. This measures the heat of dilution of the inhibitor, which must be subtracted from the experimental data.[21]
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change (µcal) for each injection.
-
Subtract the heats of dilution from the control experiment.
-
Plot the heat change per mole of injectant against the molar ratio of [Inhibitor]/[Protein].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kₐ or Kₑ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated (ΔG = -RTlnKₐ = ΔH - TΔS).
-
Section 4: Cellular Assays for Target Validation
While biophysical assays confirm direct binding, cellular assays are essential to demonstrate that the inhibitor engages its target in a biologically relevant environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[13] When a protein binds to a ligand, it generally becomes more resistant to thermal denaturation.
Protocol Outline:
-
Treatment: Treat intact cells or cell lysates with the pyrazole boronic acid inhibitor or a vehicle control.
-
Heating: Heat aliquots of the treated samples across a range of temperatures.
-
Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated/denatured fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.
-
Analysis: Plot the fraction of soluble protein versus temperature. A positive thermal shift (an increase in the melting temperature, Tₘ) in the inhibitor-treated sample compared to the control indicates direct target engagement.[14]
Resonance Energy Transfer (BRET/FRET) Assays
Bioluminescence or Förster Resonance Energy Transfer assays can be engineered to monitor PPIs in living cells.[22] The two interacting proteins are fused to donor and acceptor fluorophores (e.g., Luciferase and YFP for BRET). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer. A successful PPI inhibitor will disrupt this interaction, leading to a loss of the BRET/FRET signal.[23]
Section 5: Conclusion and Future Outlook
Pyrazole boronic acids represent a powerful and versatile chemical class for targeting challenging protein-protein interactions. Their unique covalent-reversible mechanism of action offers a compelling balance of potency and safety. The successful validation of these compounds requires a rigorous, multi-pronged experimental approach, combining high-throughput screening with detailed biophysical and cellular characterization. The protocols outlined in this guide provide a robust framework for researchers in drug discovery to explore and validate the potential of pyrazole boronic acids as next-generation therapeutics.
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Application Notes and Protocols: In Vitro Metabolic Stability of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic Acid Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the body. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations or require frequent, inconvenient dosing.[1] Conversely, a compound that is metabolized too slowly could accumulate to toxic levels.[1] Therefore, early assessment of in vitro metabolic stability is a cornerstone of modern drug discovery, providing crucial insights into a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[2][3] This guide provides a detailed examination of the in vitro metabolic stability of a promising class of compounds: derivatives of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid.
Understanding the Structure: Potential Metabolic Hotspots
The chemical scaffold of this compound derivatives presents several key features that warrant investigation for their influence on metabolic stability.
-
The Pyrazole Core: The pyrazole ring is a common motif in many approved drugs and is often considered to be metabolically stable.[4][5] Its presence can enhance the antibacterial spectrum of compounds and is a key feature in several anticancer and anticoagulant medications.[4] However, the specific substitutions on the pyrazole ring can significantly influence its metabolic fate.[6]
-
The Boronic Acid Moiety: Boronic acids and their derivatives are versatile functional groups in medicinal chemistry, notably for their ability to form reversible covalent bonds.[7][8] However, they are also susceptible to oxidative deboronation, a metabolic process that can lead to rapid clearance.[7][9][10] Strategies to enhance the oxidative stability of boronic acids, such as the formation of intramolecular esters, are an active area of research.[7][9][11]
-
The N,N-dimethylaminoethyl Side Chain: The N,N-dimethylaminoethyl group is a common feature in many pharmaceuticals and can influence a compound's physicochemical properties and pharmacological activity.[12] This group is also a potential site for metabolism, primarily through N-dealkylation, where the methyl groups are sequentially removed, or N-oxidation.[13] The rate and extent of these metabolic transformations can significantly impact the overall clearance and pharmacological profile of the parent compound.
Key In Vitro Assays for Assessing Metabolic Stability
To comprehensively evaluate the metabolic stability of these compounds, a tiered approach employing several key in vitro assays is recommended.
Liver Microsomal Stability Assay
This is a widely used, high-throughput assay that provides an initial assessment of a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[14][15][16]
Rationale: The liver is the primary site of drug metabolism.[14] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes.[14][16] By incubating the test compound with liver microsomes and an NADPH-regenerating system (as a source of co-factors), we can measure the rate of disappearance of the parent compound over time.[16][17] This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[1][3]
Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines if the test compound can inhibit the activity of specific CYP isoforms.[18][19] CYP inhibition is a major cause of drug-drug interactions.[18]
Rationale: If a new drug inhibits a CYP enzyme that is responsible for metabolizing another co-administered drug, it can lead to elevated plasma concentrations of the second drug, potentially causing toxicity.[19][20] Regulatory agencies like the FDA and EMA recommend evaluating the inhibitory potential of new chemical entities against major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[19][21][22]
Workflow:
Caption: Workflow for the CYP Inhibition Assay.
Detailed Protocols
Protocol 1: Liver Microsomal Stability Assay
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)[16]
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)[23]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[23]
-
Acetonitrile with an internal standard (for quenching and analysis)[16]
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to the desired starting concentration in acetonitrile.[23]
-
Thaw the pooled HLMs at 37°C and dilute to the final working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[27][28] Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[28]
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[16][28]
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: CYP Inhibition IC50 Assay
Materials:
-
Test compound and positive control inhibitors (specific for each CYP isoform)[29]
-
Pooled human liver microsomes or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6)[29]
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile or other suitable quenching solution
-
LC-MS/MS or fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound and positive control inhibitor in a suitable solvent.
-
Prepare a working solution of HLMs or recombinant CYPs in phosphate buffer.
-
Prepare a working solution of the probe substrate.
-
-
Incubation:
-
In a 96-well plate, add the HLM/recombinant CYP solution, phosphate buffer, and the test compound/inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C for a short period.
-
Add the probe substrate to all wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time.
-
-
Quenching and Analysis:
-
Stop the reaction by adding a quenching solution.
-
Process the samples as required (e.g., protein precipitation).
-
Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS or a fluorescence plate reader.[20]
-
-
Data Analysis:
-
Determine the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[29]
-
Data Presentation and Interpretation
The results from these assays should be tabulated for clear comparison and interpretation.
Table 1: Example Data from Liver Microsomal Stability Assay
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Compound A | > 60 | < 12 | High |
| Compound B | 35 | 20 | Moderate |
| Compound C | 10 | 69 | Low |
| Verapamil | 22 | 32 | Moderate |
Classification is a general guide and may vary between laboratories.
Table 2: Example Data from CYP Inhibition Assay (IC50 values in µM)
| Compound ID | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Compound A | > 50 | > 50 | 25 | 40 | > 50 | 15 |
| Compound B | 8 | > 50 | > 50 | > 50 | 2 | > 50 |
| Ketoconazole | - | - | - | - | - | 0.02 |
IC50 values > 50 µM are generally considered to indicate a low potential for inhibition.
Concluding Remarks
The systematic evaluation of the in vitro metabolic stability of this compound derivatives is a critical step in their development as potential drug candidates. The protocols and insights provided in this guide offer a robust framework for researchers to identify compounds with favorable pharmacokinetic properties. By understanding the metabolic liabilities associated with the pyrazole core, the boronic acid moiety, and the N,N-dimethylaminoethyl side chain, medicinal chemists can make informed decisions to guide lead optimization efforts, ultimately increasing the probability of success in bringing new and effective therapies to the clinic.
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- U.S. Food and Drug Administration. (2020). In Vitro Drug-Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
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Application Notes and Protocols: Bioconjugation Utilizing (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Introduction: A Novel Boronic Acid for pH-Sensitive Bioconjugation
The field of bioconjugation continuously seeks reagents that offer greater control over conjugation efficiency, selectivity, and the stability of the resulting linkage. Boronic acids have emerged as a versatile class of compounds for the modification of biomolecules, primarily through their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present on glycoproteins and other carbohydrates.[1][2] This interaction is particularly attractive for its biocompatibility and the unique pH-sensitivity of the resulting boronate ester linkage.[1]
This application note details the use of a specialized heterocyclic boronic acid, (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid , for bioconjugation applications. The key feature of this reagent is the presence of a dimethylaminoethyl substituent on the pyrazole ring. This integrated tertiary amine is postulated to lower the effective pKa of the boronic acid through an intramolecular interaction, thereby enhancing its reactivity towards diols at physiological pH.[3][4][5] This unique characteristic positions it as a promising tool for researchers in drug development, diagnostics, and fundamental biological studies who require efficient and pH-responsive bioconjugation strategies.
The pyrazole core itself is a common motif in medicinal chemistry, known for its favorable pharmacokinetic properties.[6][7] The combination of this heterocyclic scaffold with a strategically placed boronic acid and a pKa-modulating side chain offers a unique set of advantages for the discerning scientist.
Principle of the Technology: pH-Modulated Boronate Ester Formation
The primary mechanism of bioconjugation with this compound is the formation of a cyclic boronate ester with a diol-containing biomolecule, such as a glycoprotein. This reaction is a reversible condensation, and its equilibrium is highly dependent on the pH of the medium.[1][8]
Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The formation of a stable boronate ester is favored when the boronic acid is in its neutral state.[9] However, the pKa of most simple aryl boronic acids is relatively high (around 9), meaning that at neutral physiological pH (7.4), a significant portion exists in the less reactive anionic form.
The innovation of this compound lies in the intramolecular proximity of the tertiary amine to the boronic acid moiety. It is hypothesized that the lone pair of electrons on the nitrogen atom can interact with the empty p-orbital of the boron atom, forming a dative B-N bond.[3] This interaction stabilizes the neutral form of the boronic acid, effectively lowering its pKa and increasing the concentration of the reactive species at or near physiological pH.[3][4][5] This leads to more efficient boronate ester formation under mild, biocompatible conditions.
The reversibility of the boronate ester linkage is also pH-dependent. Under acidic conditions, the equilibrium shifts towards hydrolysis of the ester, allowing for the potential release of a conjugated payload in acidic microenvironments, such as those found in endosomes, lysosomes, or the tumor microenvironment.[1]
Diagram: Proposed Mechanism of Enhanced Reactivity
Caption: pH-dependent bioconjugation and release.
Applications
The unique properties of this compound make it suitable for a range of bioconjugation applications:
-
Targeted Drug Delivery: Conjugation of therapeutic agents to antibodies or other targeting ligands for pH-dependent release in specific cellular compartments or tissues.
-
Glycoprotein Labeling and Detection: Fluorescent labeling of glycoproteins for imaging and analysis.
-
Immobilization of Biomolecules: Covalent attachment of enzymes or antibodies to solid supports for use in biosensors and biocatalysis.
-
Removable Linkers: The reversible nature of the boronate ester bond allows for the development of cleavable linkers in applications such as proteomics and affinity chromatography.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific application.
Protocol 1: General Procedure for Conjugation to a Glycoprotein
This protocol describes a general method for labeling a glycoprotein with a molecule functionalized with this compound.
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Ovalbumin)
-
This compound functionalized with a reporter molecule (e.g., a fluorescent dye)
-
Conjugation Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Buffer: 100 mM acetate buffer, pH 5.0
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with Conjugation Buffer.
-
Conjugation Reaction: Add the boronic acid derivative to the glycoprotein solution at a molar excess of 10-50 fold. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. For less stable proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Quenching (Optional): To stop the reaction, the pH can be lowered by adding the Quenching Buffer. This step is often omitted before purification.
-
Purification: Remove the excess, unconjugated boronic acid derivative by size-exclusion chromatography, dialysis, or spin filtration. The choice of purification method will depend on the properties of the glycoprotein and the conjugate.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling (DOL) and confirm the integrity of the glycoprotein.
Protocol 2: Characterization of the Bioconjugate
A. Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the reporter molecule.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the reporter molecule at 280 nm.
-
Calculate the concentration of the reporter molecule using its molar extinction coefficient.
-
The DOL is the molar ratio of the reporter molecule to the protein.
B. Confirmation of Conjugation by SDS-PAGE:
-
Run samples of the unconjugated glycoprotein and the purified conjugate on an SDS-PAGE gel.
-
If the reporter molecule is fluorescent, the gel can be imaged on a fluorescent gel scanner to visualize the conjugate.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize both the unconjugated and conjugated protein bands. An increase in the molecular weight of the conjugate compared to the native protein may be observed, depending on the size of the conjugated molecule.
C. Mass Spectrometry:
-
For a more precise characterization, techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate and confirm the number of attached reporter molecules.
Diagram: Experimental Workflow
Caption: General workflow for glycoprotein conjugation.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Recommendation |
| Low DOL | Insufficient molar excess of boronic acid derivative. | Increase the molar ratio of the boronic acid reagent to the glycoprotein. |
| Short reaction time or low temperature. | Increase the incubation time or perform the reaction at a higher temperature (if the protein is stable). | |
| Suboptimal pH. | Ensure the conjugation buffer is at pH 7.4. While the intramolecular amine lowers the effective pKa, a slightly basic pH can still favor the reaction. | |
| Protein Precipitation | High concentration of organic solvent from the reagent stock. | Keep the concentration of the organic solvent in the final reaction mixture below 5-10%. |
| Protein instability under reaction conditions. | Perform the reaction at 4°C and consider adding stabilizing agents (e.g., glycerol). | |
| Conjugate Instability | Hydrolysis of the boronate ester. | Store the purified conjugate at a neutral or slightly basic pH (7.4-8.0). Avoid acidic buffers for long-term storage unless release is desired. |
Key Considerations:
-
Purity of Reagents: Use high-purity this compound derivatives to avoid side reactions.
-
Biomolecule Compatibility: Ensure that the target biomolecule is stable at the required pH and temperature.
-
Diol Availability: The efficiency of conjugation will depend on the number and accessibility of cis-diol groups on the target biomolecule.
-
Optimization: The provided protocols are general guidelines. Optimal reaction conditions (e.g., molar ratios, incubation time, temperature) should be determined empirically for each specific application.
Conclusion
This compound represents a promising new tool for bioconjugation. Its unique structure, featuring an intramolecular tertiary amine, is designed to enhance reactivity at physiological pH, offering a more efficient means of labeling glycoproteins and other diol-containing biomolecules. The pH-responsive nature of the resulting boronate ester linkage further expands its utility in applications requiring controlled release. By following the protocols and considerations outlined in this application note, researchers can effectively leverage the advantages of this novel reagent to advance their work in drug delivery, diagnostics, and beyond.
References
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condens
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Boronic Acids as Therapeutic Agents: Application Notes and Protocols for Medicinal Chemistry
Introduction: The Emergence of the Boron “Warhead” in Drug Discovery
Once relegated to the realm of synthetic organic chemistry as versatile building blocks for reactions like the Suzuki-Miyaura coupling, boronic acids have forcefully emerged as a privileged class of therapeutic agents.[1][2][3] Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, confers upon them the ability to act as Lewis acids and, crucially, to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[4][5] This capacity to mimic the tetrahedral transition state of enzymatic reactions, particularly proteolysis, has established boronic acids as potent and selective enzyme inhibitors.[6][7]
The paradigm shift was spearheaded by the landmark approval of bortezomib (Velcade®) in 2003, the first-in-class proteasome inhibitor for treating multiple myeloma.[8][9][10] This event demystified preconceived notions about the toxicity of boron-containing compounds and catalyzed a surge of interest in their medicinal applications.[1][11] Today, several boronic acid-based drugs are FDA-approved, targeting a range of diseases from cancer to bacterial infections, with many more in clinical development.[8][9][12]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for working with boronic acids as therapeutic agents. We will delve into their mechanism of action, provide detailed methodologies for their synthesis and characterization, and outline protocols for evaluating their biological activity and stability—cornerstones of any successful drug discovery program.
Part 1: The Scientific Underpinnings of Boronic Acid Therapeutics
Mechanism of Action: Reversible Covalent Inhibition
The therapeutic efficacy of boronic acids predominantly stems from their ability to act as "warheads" in targeted covalent inhibitors.[13] They form stable, yet reversible, adducts with nucleophilic amino acid residues—most notably serine and threonine—found in the catalytic centers of enzymes.[4][14][15]
-
Protease Inhibition: In serine and threonine proteases, the boronic acid moiety, R-B(OH)₂, attacks the catalytic serine or threonine hydroxyl group. The boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, forming a stable boronate adduct that mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis.[6][16] This effectively locks the enzyme in an inactive state. The reversibility of this bond is a key advantage, potentially reducing the risk of permanent off-target modifications and associated toxicities.[4][14] Bortezomib and ixazomib exemplify this mechanism by targeting the N-terminal threonine residue of the 26S proteasome.[4][8]
-
β-Lactamase Inhibition: In the context of antibiotic resistance, boronic acids like vaborbactam act as potent inhibitors of serine β-lactamases.[17][18] These bacterial enzymes are responsible for hydrolyzing and inactivating β-lactam antibiotics. Vaborbactam's cyclic boronic acid structure forms a covalent adduct with the active site serine of the β-lactamase, protecting the antibiotic (e.g., meropenem) from degradation and restoring its antibacterial activity.[17][18][19][20]
Diagram 1: Mechanism of Serine Protease Inhibition
This diagram illustrates the reversible covalent inhibition of a serine protease by a boronic acid. The boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis.
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Approved Boronic Acid Drugs: A Snapshot
The clinical success of boronic acid drugs validates their therapeutic potential. Understanding these approved agents provides context for future drug design.
| Drug Name (Brand) | Target | Therapeutic Area | Year of First FDA Approval |
| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma | 2003[8][10][21] |
| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple Myeloma | 2015[8][9][10] |
| Vaborbactam (in Vabomere®) | Serine β-Lactamases | Complicated Urinary Tract Infections | 2017[8][10] |
| Tavaborole (Kerydin®) | Leucyl-tRNA Synthetase | Onychomycosis (Fungal Nail Infection) | 2014[10] |
| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis (Eczema) | 2016[22] |
Part 2: Experimental Protocols for Boronic Acid Drug Discovery
This section provides detailed, step-by-step protocols for the synthesis, purification, characterization, and evaluation of boronic acid-based therapeutic candidates.
Protocol: Synthesis of a Representative Arylboronic Acid
This protocol describes a common method for synthesizing an arylboronic acid from an aryl bromide via a Grignard reaction.[23][24][25] The causality lies in the nucleophilic character of the generated Grignard reagent, which readily attacks the electrophilic boron atom of the borate ester.
Objective: To synthesize 4-methoxyphenylboronic acid.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Grignard Reagent Formation:
-
Dry all glassware in an oven overnight and assemble under a nitrogen or argon atmosphere.
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in a flask.
-
Gently heat the flask with a heat gun until violet iodine vapors are observed. This activates the magnesium surface.
-
Allow the flask to cool, then add anhydrous THF.
-
Dissolve 4-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 4-bromoanisole solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Add the remaining 4-bromoanisole solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Dissolve trimethyl borate (1.5 eq) in anhydrous THF and add it dropwise to the cold Grignard solution, keeping the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (test with pH paper). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude boronic acid can be purified by recrystallization.[26] A common solvent system is a mixture of water and a minimal amount of a miscible organic solvent like acetone or ethanol.
-
Alternatively, an acid-base extraction can be employed. Dissolve the crude product in diethyl ether and extract with a 1 M NaOH solution. The boronic acid will move to the aqueous layer as the boronate salt. Wash the aqueous layer with ether to remove neutral impurities.
-
Acidify the aqueous layer with 2 M HCl to precipitate the pure boronic acid. Filter the solid, wash with cold water, and dry under vacuum.[27][28]
-
Diagram 2: Workflow for Arylboronic Acid Synthesis
A flowchart depicting the key stages in the synthesis and purification of an arylboronic acid via the Grignard method.
Caption: General workflow for the synthesis of arylboronic acids.
Protocol: Characterization of Boronic Acids
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
Objective: To characterize the synthesized 4-methoxyphenylboronic acid.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expect to see signals corresponding to the aromatic protons and the methoxy group protons. The B(OH)₂ protons are often broad and may exchange with water in the solvent.
-
¹³C NMR: Confirms the carbon skeleton. The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: This is a crucial technique for characterizing boronic acids.[18][20] The chemical shift is highly sensitive to the hybridization state of the boron atom.
-
Procedure: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Use a quartz NMR tube to avoid background signals from borosilicate glass.[18]
-
Expected Result: For a trigonal planar (sp²) boronic acid, the ¹¹B NMR chemical shift is typically observed in the range of δ 25-35 ppm. Upon formation of a tetrahedral (sp³) boronate ester or adduct, the signal shifts significantly upfield to δ 5-15 ppm.[8][18]
-
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI-MS) to confirm the molecular weight of the compound. Both positive and negative ion modes can be informative.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to assess the purity of the boronic acid. Reversed-phase (RP-HPLC) is a common method.[17][29]
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[17]
-
Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like 0.1% formic acid or phosphoric acid to suppress ionization and improve peak shape.[17][30]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).[17]
-
Challenge: Boronic acids can sometimes be challenging to purify by chromatography due to interactions with silica gel.[31] Boronate esters are often more stable for chromatographic purification.[32]
-
Protocol: Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of a boronic acid against a model serine protease, such as chymotrypsin or trypsin.
Objective: To determine the IC₅₀ value of a test boronic acid against a serine protease.
Materials:
-
Purified serine protease (e.g., α-Chymotrypsin)
-
Test boronic acid inhibitor (stock solution in DMSO)
-
Fluorogenic or chromogenic peptide substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
96-well microplates (black plates for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the test boronic acid in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.
-
Prepare the enzyme solution in assay buffer at a concentration that gives a robust signal within the linear range of the assay.
-
Prepare the substrate solution in assay buffer at a concentration around its Michaelis-Menten constant (Kₘ).
-
-
Assay Execution:
-
In a 96-well plate, add a fixed volume of the diluted inhibitor solutions to the appropriate wells.
-
Include control wells: "no inhibitor" (buffer + DMSO) and "no enzyme" (buffer only).
-
Add a fixed volume of the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for 15-30 minutes. This allows the reversible covalent inhibitor to reach equilibrium with the enzyme.[7]
-
Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curves.
-
Normalize the rates by subtracting the rate of the "no enzyme" control and expressing them as a percentage of the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Determining Kᵢ for Reversible Covalent Inhibitors: For reversible covalent inhibitors, the IC₅₀ value can be time-dependent.[14][19] To determine the true inhibition constant (Kᵢ) and the rate constants for covalent modification, more advanced kinetic analysis is required. This often involves measuring IC₅₀ values at different pre-incubation times and fitting the data to specialized equations.[4][14][19]
Protocol: Assessing Boronic Acid Stability
Boronic acids can be susceptible to degradation, particularly oxidation (deboronation).[2] Assessing stability is a critical step in drug development.
Objective: To assess the stability of a boronic acid under simulated physiological and oxidative conditions.
Materials:
-
Test boronic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
HPLC system
Procedure:
-
Physiological Stability:
-
Prepare a stock solution of the boronic acid in a minimal amount of organic solvent (e.g., DMSO) and dilute it into PBS (pH 7.4) to a final concentration of ~10-50 µM.
-
Incubate the solution at 37 °C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC to quantify the amount of remaining parent compound. Plot the percentage of remaining compound versus time.
-
-
Oxidative Stability:
-
Repeat the procedure above, but add a source of oxidative stress, such as hydrogen peroxide (e.g., 100 µM H₂O₂), to the PBS buffer.[33]
-
The rate of disappearance of the parent boronic acid in the presence of H₂O₂ provides an indication of its susceptibility to oxidative deboronation, a key metabolic pathway.[2][33]
-
Prodrug Strategies to Enhance Stability: Instability can be mitigated by creating boronate ester prodrugs.[34][35] For example, forming a prodrug with a diol can protect the boronic acid moiety. These prodrugs can be designed to release the active boronic acid under specific conditions, such as the high levels of reactive oxygen species (ROS) found in tumor microenvironments.[11][33][34][35] Lyophilization with bulking agents like mannitol can also form stable boronate esters, enhancing the shelf-life of pharmaceutical formulations.[36][37]
Conclusion and Future Outlook
Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique mechanism of reversible covalent inhibition offers a powerful strategy for designing potent and selective drugs. From the pioneering success of bortezomib to the expanding applications in antibacterial and anti-inflammatory therapies, the versatility of the boron "warhead" is undeniable.
Future research will likely focus on developing novel boronic acid scaffolds with improved pharmacokinetic properties and reduced off-target effects. The design of sophisticated prodrugs that target specific disease microenvironments represents a promising avenue for enhancing therapeutic efficacy and safety. As our understanding of the nuanced biochemistry of boronic acids deepens, we can anticipate the development of a new generation of innovative medicines built upon this remarkable functional group.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
This document provides essential procedural guidance for the safe handling and disposal of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid. As a specialized reagent in drug discovery and organic synthesis, its unique chemical structure—incorporating a pyrazole ring, a boronic acid moiety, and a dimethylaminoethyl side chain—necessitates a disposal protocol grounded in a thorough understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are safe, compliant, and environmentally responsible, thereby protecting both laboratory personnel and the wider ecosystem.
Foundational Safety: Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a reliable hazard profile can be synthesized by examining the known risks of its core chemical functionalities: pyrazoles, boronic acids, and organic amino compounds. This analysis forms the basis for all subsequent safety and disposal procedures.
The primary hazards are associated with irritation and potential toxicity upon ingestion or inhalation.[1][2] Boronic acids as a class are known to cause skin, eye, and respiratory irritation.[3] The pyrazole backbone can also be harmful if swallowed or comes into contact with skin.[4] Therefore, this compound must be treated as hazardous material.
Table 1: Synthesized Hazard Profile and Safety Implications
| Hazard Classification | Route of Exposure | Potential Effects & Rationale | Implication for Disposal |
|---|---|---|---|
| Acute Toxicity (Harmful) | Ingestion, Inhalation | Based on data for analogous pyrazole and boronic acid compounds, ingestion may be harmful.[2][3] Inhalation of dust may cause respiratory irritation.[1] | Never dispose of in general trash or down the drain.[5] All waste must be contained and collected as hazardous chemical waste. |
| Skin Corrosion/Irritation | Dermal Contact | Boronic acids and pyrazole derivatives are frequently classified as skin irritants.[1][3] | Avoid all skin contact by using appropriate chemical-resistant gloves and protective clothing.[6] Contaminated items must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Eye Contact | Direct contact with the solid or solutions can cause serious eye irritation, a common characteristic of this chemical class.[1][3] | Mandates the use of chemical safety goggles or a face shield during handling and disposal operations.[6] |
| Chemical Reactivity | Mixing with Incompatibles | Boronic acids are Lewis acids.[7] The amino group is basic. Avoid mixing with strong oxidizing agents, strong acids, or strong bases, which could lead to vigorous or exothermic reactions.[8] | Waste must be segregated. Do not mix this waste stream with other incompatible chemical wastes.[9] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory to create a barrier between the researcher and the potential chemical hazard.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be used if there is a significant risk of splashing.
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[10]
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron and boots may be necessary.[6]
-
Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][10]
An emergency eyewash station and safety shower must be immediately accessible in the work area.[4]
Waste Stream Management: Segregation and Containment
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal. The fundamental principle is to never mix incompatible waste streams.[8][9] All waste containing this compound must be collected as hazardous waste.
Caption: Waste Segregation Flowchart for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final collection. Note: In-lab chemical treatment or neutralization of this waste is not recommended and may be prohibited by regulations.[11] The primary method of disposal is collection by a licensed hazardous waste management service.[3]
Phase 1: Accumulation at the Point of Generation (Satellite Accumulation Area)
-
Designate a Satellite Accumulation Area (SAA) : This must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Select Appropriate Containers :
-
Use only containers compatible with the chemical waste; high-density polyethylene (HDPE) containers are generally preferred for liquids.[5]
-
Ensure containers are in good condition, free from leaks, and have a secure, screw-top cap.
-
Do not use metal containers for potentially corrosive waste.
-
-
Contain Solid Waste : Carefully place all solid waste, such as contaminated gloves, pipette tips, and weighing paper, directly into a designated solid hazardous waste container.[3] Avoid creating dust.[10]
-
Contain Liquid Waste :
-
Using a funnel, carefully pour liquid waste containing the compound into the appropriate liquid hazardous waste container (halogenated or non-halogenated).[3]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.
-
-
Keep Containers Closed : Waste containers must be kept tightly closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
Phase 2: Labeling and Storage
-
Label Immediately : As soon as the first drop of waste is added, label the container.
-
Complete Label Information : The label must, at a minimum, include:
-
Store Safely : Store the labeled waste container in your designated SAA, ensuring it is away from ignition sources and incompatible materials. Use secondary containment (such as a tray) to contain potential leaks.[12]
Phase 3: Arranging for Disposal
-
Monitor Accumulation Limits : Be aware of your institution's and regulatory limits for waste accumulation. For acutely toxic wastes (P-listed), this can be as low as one quart.[5]
-
Schedule a Pickup : Once the container is full or reaches its accumulation time limit (often 6-12 months in academic labs), contact your institution's Environmental Health & Safety (EHS) department or equivalent to arrange for a waste pickup.[5][13]
-
Documentation : Accurately complete any required waste manifest forms provided by EHS or the waste disposal contractor. This is a legal requirement that tracks the waste from generation to final disposal.[12]
Emergency Protocol: Spill Management
In the event of a small-scale spill within a chemical fume hood:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Ensure PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill :
-
For Solids : Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a container for disposal.[10]
-
For Liquids : Cover the spill with a chemical absorbent pad or inert material.
-
-
Clean the Area : Once the bulk material is collected, decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials : Place all contaminated absorbent and cleaning materials into your solid hazardous waste container and label it appropriately.
-
Report the Incident : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Regulatory Framework
In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Academic and research laboratories may operate under specific regulations, such as Subpart K of the RCRA generator rules, which provide alternative standards better suited to the laboratory environment.[13] It is imperative that all personnel adhere not only to these general best practices but also to the specific, detailed policies and procedures established by their host institution to maintain full compliance.[5]
References
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- U.S. Environmental Protection Agency (2025).
- American Chemical Society.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Carl ROTH.
- Fisher Scientific.
- University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures.
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
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Comprehensive Safety and Handling Guide for (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.
The unique structure of this compound, incorporating a boronic acid group, a pyrazole ring, and a dimethylaminoethyl side chain, necessitates a multi-faceted approach to safety. Boronic acids as a class are known irritants, while pyrazole derivatives can exhibit significant biological activity.[1][2][3] The dimethylaminoethyl moiety may also influence the compound's reactivity and toxicological profile. Therefore, a thorough understanding and implementation of the following procedures are critical.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly as a dust or aerosol.[4][5]
-
Harmful if Swallowed: May be harmful if ingested.[4]
The pyrazole core is a common pharmacophore in many biologically active compounds, suggesting that this molecule should be handled with care to avoid unintended biological effects.[6][7]
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive suite of PPE is mandatory to create a multi-layered barrier against exposure. The selection of PPE should be based on the specific task being performed.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[8] | Protects eyes from dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[8][9] | Prevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[8] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.[8] | Minimizes the risk of respiratory tract irritation.[10] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE Selection Workflow
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for safety.
Preparation and Engineering Controls
-
Ventilation: All work with this compound, especially handling of the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed before beginning work.[12]
-
Work Area: Maintain a clean and uncluttered workspace.
Handling the Solid Compound (Weighing and Transfers)
-
Don PPE: Put on all required personal protective equipment as outlined in the "Enhanced PPE" level of the workflow diagram (goggles, nitrile gloves, lab coat, and N95 respirator).
-
Minimize Dust: Avoid generating dust when transferring the solid.[10] Use a spatula for transfers.
-
Container Management: Keep the container of the compound tightly closed when not in use.[9]
Handling Solutions
-
Don PPE: Wear the "Core PPE" or "Full Protection" as determined by the splash risk.
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Acid to Water: If diluting an acidic solution, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.
Post-Handling
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[13]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator if worn).
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure and further contamination.
Small Spills (Solid or Liquid)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Wear Appropriate PPE: Don, at a minimum, chemical safety goggles, a lab coat, and double nitrile gloves. If the spill involves a significant amount of solid, an N95 respirator is required.
-
Containment:
-
Solid Spills: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to avoid raising dust. Carefully sweep or vacuum the material into a suitable, labeled disposal container.
-
Liquid Spills: Cover the spill with an inert absorbent material.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Large Spills
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[10]
Disposal Plan
Proper disposal is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.[8][13]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[14]
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
- AK Scientific. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
- Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid, pinacol ester Safety Data Sheet.
- BLDpharm. (n.d.). 1086063-73-1|this compound.
- CymitQuimica. (2024, December 19). Safety Data Sheet - (1h-Pyrazol-4-yl)boronic acid hydrochloride.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- MedChemExpress. (2025, October 11). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.
- Aaronchem. (2025, August 8). Safety Data Sheet - 1-Ethyl-1H-pyrazole-5-sulfonyl chloride.
- Capot Chemical. (2008, October 31). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid.
- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - (1-Methyl-1H-pyrazol-5-yl)boronic Acid.
- ResearchGate. (2025, August 16). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
